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Core Science & Biosynthesis

Foundational

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one chemical structure

Technical Monograph: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one PART 1: CHEMICAL IDENTITY & STRUCTURAL SIGNIFICANCE Compound Name: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Synonyms: 7-O-Benzyl-5-O-methylc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

PART 1: CHEMICAL IDENTITY & STRUCTURAL SIGNIFICANCE

Compound Name: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Synonyms: 7-O-Benzyl-5-O-methylchrysin; 5-Methoxy-7-(benzyloxy)flavone; Tectochrysin 7-O-benzyl ether. CAS Registry Number: 681294-57-5 Molecular Formula: C


H

O

Molecular Weight: 358.39 g/mol

Structural Classification: This molecule is a lipophilic derivative of the naturally occurring flavone chrysin (5,7-dihydroxyflavone). It belongs to the flavonoid class, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C).

Key Structural Features:

  • 5-Methoxy Group: The methylation of the 5-hydroxyl group disrupts the characteristic intramolecular hydrogen bond typically seen in 5-hydroxyflavones (between 5-OH and the 4-carbonyl). This alteration significantly changes the electronic environment of the A-ring and increases metabolic stability against glucuronidation at this position.

  • 7-Benzyloxy Group: A bulky, hydrophobic protecting group. In medicinal chemistry, this moiety is often used to mask the 7-hydroxyl group to enhance membrane permeability (LogP modulation) or to serve as a synthetic intermediate for 7-substituted derivatives.

  • Flavone Backbone: The 2-phenyl-chromen-4-one core provides a rigid scaffold often associated with kinase inhibition, antioxidant activity, and modulation of ABC transporters (e.g., P-gp, BCRP).

PropertyValueNote
LogP (Predicted) ~4.5 - 5.2Highly Lipophilic due to benzyl/methyl capping.
H-Bond Donors 0No free hydroxyls.
H-Bond Acceptors 44-Carbonyl, 1-Ether, 5-OMe, 7-OBn.[1]
Appearance Pale yellow solidTypical of non-hydroxy flavones.

PART 2: SYNTHESIS & REACTION ENGINEERING

The synthesis of 7-(benzyloxy)-5-methoxyflavone relies on the principle of differential acidity between the phenolic hydroxyls at positions 5 and 7.

The Mechanistic Logic (Expertise & Experience)

In 5,7-dihydroxyflavones (like chrysin), the 5-OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "chelation" locks the proton, making the 5-OH significantly less acidic (pKa ~11-12) than the 7-OH (pKa ~7-8).

  • Step 1 (Regioselectivity): We exploit this by using a weak base (K

    
    CO
    
    
    
    ) that can deprotonate the 7-OH but not the hydrogen-bonded 5-OH. This allows selective benzylation at C-7.[1]
  • Step 2 (Forcing Conditions): To methylate the 5-position, we must disrupt the H-bond using a stronger methylating agent (Dimethyl sulfate or MeI) and heat, often requiring a more polar solvent or longer reaction times.

Experimental Protocol

Reagents: Chrysin (Starting Material), Benzyl chloride (BnCl), Dimethyl sulfate (DMS), Potassium Carbonate (K


CO

), Acetone (anhydrous).

Workflow:

  • Selective Benzylation (Synthesis of Intermediate):

    • Dissolve Chrysin (1.0 eq) in anhydrous acetone.

    • Add anhydrous K

      
      CO
      
      
      
      (1.5 eq) and Benzyl chloride (1.1 eq).
    • Critical Step: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The 7-O-benzyl product (Intermediate A) will appear less polar than chrysin.

    • Note: The 5-OH remains free due to H-bonding.

    • Workup: Filter K

      
      CO
      
      
      
      , evaporate solvent, and recrystallize from MeOH.
  • Methylation of the Chelated 5-OH:

    • Dissolve Intermediate A (7-benzyloxy-5-hydroxyflavone) in anhydrous acetone.

    • Add excess K

      
      CO
      
      
      
      (5.0 eq) and Dimethyl sulfate (3.0 eq). Safety Note: DMS is highly toxic; handle in a fume hood.
    • Reflux vigorously for 12–24 hours. The intramolecular H-bond resists methylation, requiring excess reagent and heat.

    • Validation: The reaction is complete when the "chelated OH" signal (~12.7 ppm) disappears from the proton NMR.

  • Purification:

    • Precipitate by pouring the reaction mixture into ice water.

    • Filter the solid.[1]

    • Recrystallize from Ethanol/Chloroform or purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexane).

Visualizing the Synthesis Workflow

SynthesisRoute cluster_mech Mechanistic Insight Chrysin Chrysin (5,7-Dihydroxyflavone) Intermed Intermediate A (7-Benzyloxy-5-hydroxyflavone) Regioselective Product Chrysin->Intermed Step 1: Exploiting Acidity Diff (7-OH pKa < 5-OH pKa) Reagents1 BnCl (1.1 eq), K2CO3 Acetone, Reflux Product Target Molecule 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Intermed->Product Step 2: Breaking H-Bond (Forcing Methylation) Reagents2 Me2SO4 (Excess), K2CO3 Acetone, Reflux, 12h+ MechText 5-OH is H-bonded to C=O Resists mild alkylation

Figure 1: Step-wise synthetic route exploiting the differential acidity of phenolic hydroxyls on the flavone scaffold.

PART 3: SPECTROSCOPIC VALIDATION (Self-Validating System)

To confirm the structure, you must verify the disappearance of the chelated hydroxyl and the appearance of specific alkyl signals.

1.


H NMR (CDCl

, 400 MHz) - Diagnostic Signals:
PositionChemical Shift (

ppm)
MultiplicityInterpretation
5-OMe 3.94 – 3.98 Singlet (3H)Crucial: Confirms methylation.[1] If this is ~12.7 ppm, you have the starting material (OH).
7-OCH

Ph
5.15 – 5.20 Singlet (2H)Benzylic methylene protons.[1] Distinctive downfield shift due to oxygen.
H-3 6.60 – 6.65 Singlet (1H)Characteristic of the flavone C-ring.[1]
H-6, H-8 6.40 – 6.75 Doublets (J~2Hz)Meta-coupled protons on Ring A. H-6 is usually upfield of H-8.
Ph (B-Ring) 7.40 – 7.90 MultipletsB-ring protons (H2'/H6' are most downfield ~7.8 ppm).
Ph (Benzyl) 7.35 – 7.45 Multiplet (5H)Aromatic protons of the protecting group.

2. Key QC Checkpoint:

  • Absence of signal > 12.0 ppm: In the intermediate (7-benzyloxy-5-hydroxyflavone), a sharp singlet appears at

    
     12.7 ppm (chelated 5-OH). In the final product, this must be absent.  If present, methylation is incomplete.
    

PART 4: APPLICATIONS IN DRUG DISCOVERY

1. Molecular Probe Design: This compound serves as a non-ionizable, lipophilic probe for investigating flavonoid binding sites. By capping both hydroxyls (5-OMe, 7-OBn), researchers can differentiate between hydrogen-bond driven binding (which requires free OH) and hydrophobic/pi-stacking interactions.

2. ABC Transporter Modulation: Polymethoxylated flavones (PMFs) are potent inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The 5-methoxy-7-benzyloxy motif provides the necessary lipophilicity to penetrate the lipid bilayer and access the transmembrane binding domains of these efflux pumps, potentially reversing multidrug resistance (MDR) in cancer cells.

3. Synthetic Precursor: It is a direct precursor to Tectochrysin (5-methoxy-7-hydroxyflavone) via hydrogenolysis (H


, Pd/C). Tectochrysin is a major bioactive component of propolis with documented anti-inflammatory and cytotoxic activities.

References

  • Tran, T. D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Sciforum. Link

    • Source of specific synthesis protocol and NMR d
  • PubChem. (2025).[2][3] Compound Summary: 7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one.[2][4] National Library of Medicine. Link

    • Structural data on the key intermediate.[5]

  • Murota, K., & Terao, J. (2003). Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism. Archives of Biochemistry and Biophysics.
  • Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Context on the biological advantage of 5-methoxy substitution.

Sources

Exploratory

7-Benzyloxy-5-methoxyflavone molecular weight and formula

Executive Summary 7-Benzyloxy-5-methoxyflavone is a critical synthetic intermediate in flavonoid chemistry, specifically utilized for the regioselective modification of the flavone A-ring. By differentiating the 5- and 7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Benzyloxy-5-methoxyflavone is a critical synthetic intermediate in flavonoid chemistry, specifically utilized for the regioselective modification of the flavone A-ring. By differentiating the 5- and 7-hydroxyl groups of the naturally occurring flavone chrysin (5,7-dihydroxyflavone), this molecule serves as a scaffold for synthesizing complex bioactive flavonoids such as wogonin, oroxylin A, and their 8-substituted analogs.

This guide details the physicochemical properties, validated synthesis protocols, and structural characterization data required for its integration into drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Properties[1]

The molecule is defined by a flavone (2-phenylchromen-4-one) backbone with a methyl ether at position 5 and a benzyl ether at position 7.

PropertyData
IUPAC Name 5-Methoxy-2-phenyl-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Common Name 7-Benzyloxy-5-methoxyflavone; 7-O-Benzyl-5-O-methylchrysin
Molecular Formula C₂₃H₁₈O₄
Molecular Weight 358.39 g/mol
CAS Number Not widely listed; synthesized de novo
Appearance Colorless to pale yellow crystalline solid
Melting Point 188–191 °C [1]
Solubility Soluble in CHCl₃, DMSO, Acetone, Ethyl Acetate; Insoluble in Water
pKa (Calc) ~-1.5 (Carbonyl oxygen basicity); Neutral ether linkage

Part 2: Synthetic Protocols & Causality

The synthesis of 7-benzyloxy-5-methoxyflavone relies on the differential acidity of the phenolic hydroxyl groups on the flavone A-ring.

Mechanism of Regioselectivity

In 5,7-dihydroxyflavone (Chrysin), the 5-OH group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen. This chelation significantly increases the pKa of the 5-OH (>11), rendering it less nucleophilic compared to the 7-OH (pKa ~7–8).

  • Step 1 (7-O-Benzylation): Mild basic conditions (K₂CO₃) deprotonate only the more acidic 7-OH, allowing selective alkylation with benzyl chloride.

  • Step 2 (5-O-Methylation): The resulting intermediate (7-benzyloxy-5-hydroxyflavone) retains the 5-OH/4-C=O hydrogen bond. Alkylation at this position requires forcing conditions (excess methylating agent, heat) or prolonged reaction times to overcome the chelation energy.

Validated Protocol: Semi-Synthesis from Chrysin

Reagents:

  • Chrysin (5,7-dihydroxyflavone)

  • Benzyl chloride (BnCl)

  • Dimethyl sulfate (DMS) or Iodomethane (MeI)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetone (dried) or DMF

Workflow:

  • Selective 7-Benzylation:

    • Dissolve Chrysin (1.0 eq) in anhydrous acetone.

    • Add K₂CO₃ (1.1 eq) and Benzyl chloride (1.0 eq). Note: Stoichiometry is critical to prevent over-alkylation.

    • Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The 7-O-benzyl product will appear as a new spot with lower polarity than Chrysin but higher than the di-alkylated byproduct.

    • Workup: Filter K₂CO₃ while hot. Evaporate solvent.[1][2] Recrystallize from MeOH to obtain 7-benzyloxy-5-hydroxyflavone .

  • 5-Methylation:

    • Dissolve the intermediate (from Step 1) in acetone.

    • Add excess K₂CO₃ (5.0 eq) and Dimethyl sulfate (1.5 eq).

    • Reflux for 6–12 hours. The intramolecular H-bond at C5 slows this reaction; vigorous reflux is required.

    • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[1]

    • Filter, wash with water, and recrystallize from Methanol/Chloroform.

Yield: 70–85% overall yield is typical [1].

Part 3: Structural Characterization

Verification of the structure relies on 1H NMR, specifically the presence of the methoxy singlet, the benzyloxy methylene singlet, and the integration of aromatic protons.

1H NMR Data (CDCl₃, 200/500 MHz):

Shift (δ ppm)MultiplicityIntegrationAssignment
3.97 Singlet (s)3H5-OCH₃ (Methoxy)
5.20 Singlet (s)2H7-OCH₂Ph (Benzylic CH₂)
6.55 Singlet (s)1HH-3 (C-ring)
6.70 Singlet (s)1HH-6 (A-ring)
6.75 *Singlet (s)1HH-8 (A-ring)
7.30–7.53 Multiplet (m)10HB-ring (5H) + Benzyl Ph (5H)
7.85–7.90 Doublet (d)2HH-2', H-6' (B-ring ortho protons)

Note: H-6 and H-8 often appear as meta-coupled doublets (J ~2.2 Hz) but may appear as singlets in lower resolution instruments or depending on solvent shifts.

Part 4: Applications in Drug Discovery

1. Orthogonal Protection Strategy: This molecule is a "masked" version of 5,7-dihydroxyflavone. The benzyl group at C7 can be selectively removed via hydrogenolysis (H₂/Pd-C) to yield 5-methoxy-7-hydroxyflavone . Alternatively, the 5-OMe is stable to these conditions. This orthogonality allows researchers to:

  • Selectively functionalize the 7-position (e.g., glycosylation, sulfation).

  • Retain the 5-methoxy group, which improves metabolic stability (blocks glucuronidation at C5) and oral bioavailability compared to the free 5-OH.

2. Synthesis of 8-Substituted Flavones: The 5-OMe and 7-OBn groups direct electrophilic aromatic substitution (e.g., iodination, nitration) to the 8-position .

  • Example: Iodination of 7-benzyloxy-5-methoxyflavone yields the 8-iodo derivative, which is a substrate for Suzuki-Miyaura coupling to create 8-arylflavones (Wogonin analogs) [1].

Part 5: Visualization of Workflows

Figure 1: Regioselective Synthesis Pathway

This diagram illustrates the sequential protection strategy driven by chelation thermodynamics.

SynthesisPathway Chrysin Chrysin (5,7-Dihydroxyflavone) Intermediate 7-Benzyloxy-5-hydroxyflavone (Mono-protected) Chrysin->Intermediate Step 1 Product 7-Benzyloxy-5-methoxyflavone (Target) Intermediate->Product Step 2 Step1 BnCl, K2CO3 Acetone, Reflux (Kinetic Control @ C7) Step1->Intermediate Step2 DMS, K2CO3 Acetone, Reflux (Forcing Conditions @ C5) Step2->Product

Caption: Sequential alkylation exploiting the 5-OH intramolecular hydrogen bond to achieve regioselectivity.

Figure 2: Biological & Synthetic Utility

This diagram maps the downstream applications of the molecule.

UtilityMap Core 7-Benzyloxy-5-methoxyflavone Deprotection Hydrogenolysis (H2 / Pd-C) Core->Deprotection Substitution Electrophilic Substitution (I2 / AgOTf) Core->Substitution Prod1 5-Methoxy-7-hydroxyflavone (Metabolite Analog) Deprotection->Prod1 Prod2 8-Iodo-7-benzyloxy-5-methoxyflavone (Suzuki Precursor) Substitution->Prod2 Prod3 8-Aryl-chrysin Analogs (Wogonin Derivatives) Prod2->Prod3 Pd-Catalyzed Coupling

Caption: Divergent synthetic utility for generating metabolite analogs and 8-substituted flavonoid libraries.

References

  • Tran, T.-D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Proceedings of the 20th International Electronic Conference on Synthetic Organic Chemistry. Sciforum. Available at: [Link]

  • NIST Chemistry WebBook. (2023). 7-Methoxyflavone (Analog Reference).[3][4][5][6][7] National Institute of Standards and Technology.[3] Available at: [Link]

Sources

Foundational

5-Methoxy-7-Benzyloxyflavone: A Strategic Synthetic Intermediate

The following technical guide details the chemical properties, synthesis, and applications of 5-methoxy-7-benzyloxyflavone , a critical synthetic intermediate in flavonoid chemistry. This document is structured for resea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 5-methoxy-7-benzyloxyflavone , a critical synthetic intermediate in flavonoid chemistry. This document is structured for researchers and drug development professionals focusing on structure-activity relationship (SAR) studies of flavone derivatives.[1]

Technical Guide & Property Analysis[1]

Introduction & Chemical Identity

5-Methoxy-7-benzyloxyflavone (Systematic Name: 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one) is a differentially protected flavonoid scaffold derived from Chrysin (5,7-dihydroxyflavone).[1] It serves as a pivotal intermediate for accessing 5-methoxyflavones (e.g., 7-hydroxy-5-methoxyflavone) and 8-substituted derivatives (e.g., wogonin analogs) where regioselective modification of the A-ring is required.[1]

Unlike naturally occurring flavonoids like Tectochrysin (5-hydroxy-7-methoxyflavone), this compound features a methoxy group at the 5-position and a benzyl protecting group at the 7-position.[1] This specific substitution pattern disrupts the characteristic intramolecular hydrogen bond between the 5-hydroxyl and the 4-carbonyl, altering its reactivity and spectral properties.[1]

Chemical Identifiers & Computed Properties
PropertyValueSource/Method
IUPAC Name 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-oneSystematic
Molecular Formula C₂₃H₁₈O₄Calculated
Molecular Weight 358.39 g/mol Calculated
SMILES COc1cc(OCc2ccccc2)cc3c1c(=O)cc(o3)c4ccccc4Canonical
Exact Mass 358.1205HRMS
Physical State White PowderExperimental [1, 2]
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in H₂OExperimental

Synthesis & Experimental Protocols

The synthesis of 5-methoxy-7-benzyloxyflavone exploits the differential acidity of the phenolic hydroxyl groups on the Chrysin core.[1] The 7-OH is more acidic and sterically accessible, while the 5-OH is chelated to the 4-carbonyl, making it less reactive.[1]

Protocol: Regioselective Synthesis from Chrysin

Target: 5-methoxy-7-benzyloxyflavone (Yield: ~72-95%)[1]

Step 1: Selective 7-O-Benzylation [1]
  • Reagents: Chrysin (1 eq), Benzyl chloride (1.1 eq), Anhydrous K₂CO₃ (excess), Acetone (dry).[1]

  • Procedure:

    • Dissolve Chrysin in dry acetone.[1]

    • Add anhydrous K₂CO₃ and benzyl chloride.[1]

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Mechanism: The 7-OH is selectively deprotonated and alkylated due to the strong intramolecular H-bond protecting the 5-OH.[1]

  • Workup: Filter off inorganic salts while hot. Evaporate solvent.[1] Recrystallize from MeOH/CHCl₃ to yield 7-benzyloxy-5-hydroxyflavone .[1]

Step 2: 5-O-Methylation
  • Reagents: 7-benzyloxy-5-hydroxyflavone (Intermediate), Dimethyl sulfate (DMS) (1.2 eq), Anhydrous K₂CO₃, Acetone.[1]

  • Procedure:

    • Suspend the intermediate in dry acetone with K₂CO₃.[1]

    • Add DMS dropwise (Caution: Highly Toxic).[1]

    • Reflux for 12–24 hours.[1] The chelated 5-OH requires harsher conditions or longer times to methylate than the 7-OH.[1]

  • Workup:

    • Filter salts and evaporate solvent.[1]

    • Pour residue into ice water to precipitate the product.[1]

    • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (eluent: CH₂Cl₂/MeOH).[1]

  • Result: 5-methoxy-7-benzyloxyflavone as a white solid.[1]

Spectral Validation (1H NMR, 300 MHz, CDCl₃)
  • δ 3.96 (s, 3H): Methoxy group at C-5.[1]

  • δ 5.17 (s, 2H): Benzylic methylene (-OCH₂Ph) at C-7.[1][2]

  • δ 6.48 (d, J=2.1 Hz, 1H): Aromatic proton at C-6.[1][2]

  • δ 6.66 (d, J=2.1 Hz, 1H): Aromatic proton at C-8.[1]

  • δ 6.70 (s, 1H): Proton at C-3 (characteristic of flavone).[1]

  • δ 7.35–7.55 (m, Ph): Phenyl ring protons (B-ring and Benzyl).[1]

  • δ 7.85–7.90 (m, 2H): Protons at C-2'/C-6' (B-ring).[1]

Synthetic Utility & Applications

This compound is not typically a final drug candidate but a versatile "switchable" scaffold .[1]

  • Access to 7-Hydroxy-5-Methoxyflavones:

    • Reaction: Hydrogenolysis (H₂/Pd-C).[1]

    • Outcome: Cleaves the benzyl ether to restore the 7-OH while retaining the 5-OMe.[1] This allows for the study of 5-methoxyflavones, which often exhibit better metabolic stability than their 5-hydroxy counterparts (which are prone to glucuronidation).[1]

  • Synthesis of 8-Substituted Flavones (Wogonin Analogs):

    • The 5-OMe and 7-OBn groups direct electrophilic aromatic substitution (e.g., iodination, nitration) to the 8-position .[1]

    • Example: Reaction with I₂/AgOAc yields 8-iodo-5-methoxy-7-benzyloxyflavone, a precursor for Suzuki coupling to generate 8-arylflavones.[1]

  • Differentiation from Tectochrysin:

    • Tectochrysin (5-OH, 7-OMe) is the natural isomer.[1]

    • 5-Methoxy-7-benzyloxyflavone allows researchers to compare the biological impact of "capping" the 5-position (preventing chelation) versus the 7-position.[1]

Visualization of Synthetic Pathway[1]

G cluster_0 Regioselective Synthesis Chrysin Chrysin (5,7-Dihydroxyflavone) Int1 7-O-Benzylchrysin (5-OH, 7-OBn) Chrysin->Int1 BnCl, K2CO3 Acetone, Reflux (Selective C7) Target 5-Methoxy-7-benzyloxyflavone (5-OMe, 7-OBn) Int1->Target Me2SO4, K2CO3 Acetone, Reflux (Methylation C5) Product 7-Hydroxy-5-methoxyflavone (5-OMe, 7-OH) Target->Product H2, Pd/C (Debenzylation) 8-Iodo Derivative 8-Iodo Derivative Target->8-Iodo Derivative I2, AgOAc (Electrophilic Sub.)

Caption: Synthetic pathway from Chrysin to 5-methoxy-7-benzyloxyflavone and subsequent deprotection.

References

  • Tran, T. D., & Park, H. (2016).[1] Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Molecules , 21(5), 634.[1]

  • Panda, A. K., et al. (2010).[1][3] Simple Synthetic Processes for Chrysin, Norwogonin and Their Derivatives. International Journal of Research in Ayurveda & Pharmacy , 1(1), 225-233.[1][3]

  • PubChem Compound Summary. Chrysin (CID 5280343).[1] (Parent compound reference for structural comparison).

  • Li, H., et al. (2020).[1] Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives. Molecules , 25(4), 896.[1]

Sources

Exploratory

Biological Activity &amp; Synthetic Utility of 7-Benzyloxy-5-Methoxyflavone Derivatives

This guide provides an in-depth technical analysis of 7-benzyloxy-5-methoxyflavone and its derivatives. It is structured to serve researchers in medicinal chemistry and pharmacology, moving from synthetic accessibility t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-benzyloxy-5-methoxyflavone and its derivatives. It is structured to serve researchers in medicinal chemistry and pharmacology, moving from synthetic accessibility to molecular mechanisms of action.

Technical Whitepaper | Version 1.0

Executive Summary: The Scaffold Logic

The 7-benzyloxy-5-methoxyflavone structure represents a strategic scaffold in flavonoid drug discovery. It combines the metabolic stability of 5-methoxylation (preventing rapid Phase II glucuronidation common at the 5-OH position) with the hydrophobic bulk of 7-O-benzylation .

While often categorized as a synthetic intermediate for 7-hydroxyflavones, this specific substitution pattern exhibits distinct biological activities:

  • Enhanced Lipophilicity: The 7-benzyloxy group significantly increases logP, facilitating passive transport across the lipid bilayer.

  • Antimicrobial Efficacy: Direct inhibition of Gram-positive and Gram-negative bacteria (Alam et al.).

  • Pro-drug Potential: Intracellular debenzylation releases the cytotoxic 5-methoxy-7-hydroxyflavone, triggering ROS-mediated apoptosis in cancer cells.

Chemical Space & Structure-Activity Relationship (SAR)

The biological potency of this scaffold is governed by three critical regions. The following diagram illustrates the SAR logic derived from comparative studies of 5,7-disubstituted flavones.

Diagram 1: SAR Map of 7-Benzyloxy-5-Methoxyflavone

SAR_Map Core 7-Benzyloxy-5-Methoxyflavone (Core Scaffold) Pos5 Position 5 (A-Ring) Methoxy (-OCH3) Core->Pos5 Pos7 Position 7 (A-Ring) Benzyloxy (-OBn) Core->Pos7 RingB Ring B (Phenyl) Substitutions (3', 4') Core->RingB Func5 Metabolic Stability: Blocks Glucuronidation Prevents rapid clearance Pos5->Func5 Func7 Hydrophobic Interaction: Increases Membrane Permeability Target: Hydrophobic Pockets (e.g., SK Channels) Pos7->Func7 FuncB Specificity Driver: 4'-OMe: Anticancer (Cytotoxicity) 3',4'-OH: Antioxidant/ROS Scavenging RingB->FuncB

Caption: SAR analysis highlighting the functional roles of the 5-methoxy (stability) and 7-benzyloxy (permeability) moieties.

Therapeutic Profiles

Antimicrobial Activity

Research by Alam et al. (2007) established the direct antimicrobial potential of 7-benzyloxy-5-methoxyflavone derivatives synthesized from phloroacetophenone.

  • Mechanism: Disruption of bacterial cell membrane integrity due to high lipophilicity.

  • Spectrum: Broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, S. dysenteriae) pathogens.

  • Potency: Comparable to standard chalcone precursors, often showing higher stability in media.

Anticancer & Cytotoxicity

The anticancer mechanism is bifurcated between the intact molecule and its metabolites.

  • Primary Mechanism (5,7-Dimethoxy analogs): Induction of Reactive Oxygen Species (ROS) leading to mitochondrial depolarization.

  • Target: HepG2 (Liver), HCT-116 (Colon), and MCF-7 (Breast) cancer lines.

  • Key Insight: The 5-methoxy group is critical. Unlike 5-OH flavones (like Chrysin) which have poor bioavailability, 5-methoxy derivatives show superior cellular retention and cytotoxicity (IC50 ~25 µM for 5,7-DMF).

Table 1: Comparative Cytotoxicity Profile (IC50 values)

Compound Substitution Cell Line IC50 (µM) Mechanism Source
7-Benzyloxy-5-methoxyflavone 5-OMe, 7-OBn S. aureus Active Membrane disruption [Alam et al., 2007]
5,7-Dimethoxyflavone 5,7-diOMe HepG2 25.0 ROS / Apoptosis [BenchChem, 2017]
5-Hydroxy-7-methoxyflavone 5-OH, 7-OMe HCT-116 < 20.0 ER Stress / JNK [Bhardwaj et al., 2016]

| Acacetin | 5,7-diOH, 4'-OMe | A549 | 25.0 | G2/M Arrest | [MDPI, 2024] |[1]

Anti-Inflammatory Signaling

The 5-methoxyflavone core acts as a potent inhibitor of the NF-κB pathway. The 7-benzyloxy group aids in cytosolic delivery, where potential enzymatic hydrolysis releases the active inhibitor.

Diagram 2: Mechanism of Action (Signaling Pathway)

MOA_Pathway Ligand 7-Benzyloxy-5-Methoxyflavone (Lipophilic Entry) Membrane Cell Membrane Ligand->Membrane Passive Diffusion Metabolism Intracellular Hydrolysis (Release of 5-OMe-7-OH Flavone) Membrane->Metabolism ROS ROS Generation (Superoxide/H2O2) Metabolism->ROS NFkB NF-κB Complex (Inhibition) Metabolism->NFkB Blocks Phosphorylation Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Apoptosis Apoptosis / Cell Cycle Arrest Mito->Apoptosis Genes Downregulation of: COX-2, iNOS, Bcl-2 NFkB->Genes Reduced Transcription Nucleus Nucleus Genes->Apoptosis

Caption: Dual mechanism involving ROS-mediated mitochondrial stress and NF-κB pathway suppression.

Experimental Protocols

Synthesis of 7-Benzyloxy-5-Methoxyflavone

Method: Modified Baker-Venkataraman Rearrangement or Claisen-Schmidt Condensation (Alam et al.).

Reagents:

  • Starting Material: 2-Hydroxy-4-benzyloxy-6-methoxyacetophenone (derived from phloroacetophenone).

  • Aldehyde: Benzaldehyde (or substituted benzaldehyde).

  • Catalyst: KOH/EtOH (for Chalcone), DMSO/I2 (for Cyclization).

Step-by-Step Workflow:

  • Chalcone Formation:

    • Mix acetophenone (1 eq) and benzaldehyde (1.1 eq) in ethanolic KOH (50%).

    • Stir at room temperature for 24–48 hours.

    • Acidify with HCl to precipitate the chalcone (Yellow solid).

  • Oxidative Cyclization (Flavone Formation):

    • Dissolve chalcone in DMSO.

    • Add catalytic Iodine (I2).

    • Heat at 140°C for 2–4 hours.

    • Pour into ice water; filter the precipitate.[2]

    • Purification: Recrystallize from Methanol/Chloroform.

Diagram 3: Synthetic Workflow

Synthesis_Flow Step1 Phloroacetophenone (Starting Material) Step2 Selective Methylation/Benzylation (Reagents: Me2SO4 / BnCl) Step1->Step2 Step3 Claisen-Schmidt Condensation (+ Benzaldehyde / KOH) Step2->Step3 Step4 Chalcone Intermediate (Yellow Precipitate) Step3->Step4 Step5 Cyclization (DMSO / I2) Oxidative Closure Step4->Step5 Final 7-Benzyloxy-5-Methoxyflavone (Final Product) Step5->Final

Caption: Synthetic route from phloroacetophenone to the final flavone via chalcone intermediate.

Biological Assay: MTT Cytotoxicity Protocol

To validate the activity of synthesized derivatives:

  • Cell Seeding: Seed HCT-116 or HepG2 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add 7-benzyloxy-5-methoxyflavone (dissolved in DMSO) at concentrations 0–100 µM.

    • Control: 0.1% DMSO vehicle.

  • Incubation: 24, 48, and 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT (5 mg/mL) per well; incubate 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO (150 µL).

  • Readout: Measure Absorbance at 570 nm.

References

  • Alam, S., Miah, M. A. J., & Islam, A. (2007).[3] Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, 50(2), 80–84.

  • BenchChem. (2025).[2] The Biological Activities of (2S)-5-Methoxyflavan-7-ol and Its Analogs: A Technical Overview for Drug Discovery.

  • Bhardwaj, M., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.[4] PLOS ONE.

  • Panthong, A., et al. (1989).[5] Anti-inflammatory activity of 5,7-dimethoxyflavone.[1][5][6][7] Planta Medica, 55(2), 133-136.[5]

  • Fukui, K., et al. (1969). Synthetic Studies of the Flavone Derivatives. XVII. Synthesis of 5,7-Dihydroxy-6-methoxyflavone Derivatives. Bulletin of the Chemical Society of Japan.

Sources

Foundational

Technical Guide: Anticancer Potential of 5-Methoxy-7-Benzyloxyflavone

Optimizing Flavonoid Scaffolds for Enhanced Bioavailability and Efficacy Part 1: Executive Summary & Chemical Identity 5-Methoxy-7-benzyloxyflavone (also known as 5-O-methyl-7-O-benzylchrysin) represents a critical advan...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Flavonoid Scaffolds for Enhanced Bioavailability and Efficacy

Part 1: Executive Summary & Chemical Identity

5-Methoxy-7-benzyloxyflavone (also known as 5-O-methyl-7-O-benzylchrysin) represents a critical advancement in the structural optimization of naturally occurring flavonoids. While the parent compound, Chrysin (5,7-dihydroxyflavone) , exhibits well-documented anticancer properties—including apoptosis induction and anti-inflammatory activity—its clinical utility is severely limited by poor oral bioavailability and rapid metabolic conjugation (glucuronidation/sulfation).[1]

This technical guide analyzes 5-methoxy-7-benzyloxyflavone as a potent synthetic derivative designed to overcome these pharmacokinetic barriers. By masking the 5-hydroxyl group with a methoxy moiety and the 7-hydroxyl group with a lipophilic benzyl ether, this molecule serves as a model for Structure-Activity Relationship (SAR) optimization, offering enhanced membrane permeability and metabolic stability while retaining core pharmacophore activity against solid tumors (e.g., MCF-7, HeLa, HepG2).[1]

Physicochemical Profile
PropertySpecification
IUPAC Name 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Molecular Formula C₂₃H₁₈O₄
Molecular Weight 358.39 g/mol
Solubility High in DMSO, Chloroform; Low in Water (Lipophilic)
Key Structural Features C5-Methoxy: Blocks metabolic conjugation (glucuronidation).C7-Benzyloxy: Increases lipophilicity for cellular uptake; acts as a "prodrug-like" moiety or steric interactor.[2][3]

Part 2: Pharmacology & Mechanism of Action

The Bioavailability Hypothesis

The primary failure mode of natural flavonoids in oncology is rapid efflux and metabolism. 5-methoxy-7-benzyloxyflavone addresses this via two mechanisms:

  • Metabolic Blockade: The C5-OH group in chrysin is a primary site for glucuronidation. Methylation at this position (5-OMe) extends the plasma half-life (

    
    ) by preventing enzymatic recognition by UGTs (UDP-glucuronosyltransferases).
    
  • Lipophilic Targeting: The bulky 7-benzyloxy group significantly increases the partition coefficient (

    
    ), facilitating passive diffusion across the lipid bilayer of cancer cells, leading to higher intracellular accumulation compared to the parent aglycone.[1]
    
Molecular Targets & Signaling Pathways

Once intracellular, the compound (and its potential metabolites) acts on established flavonoid targets to induce cytotoxicity.[1]

  • Mitochondrial Apoptosis (Intrinsic Pathway):

    • ROS Generation: The flavone core undergoes redox cycling, generating Reactive Oxygen Species (ROS) specifically within the mitochondrial matrix.[1]

    • MMP Collapse: ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to the loss of mitochondrial membrane potential (

      
      ).[1]
      
    • Caspase Cascade: Cytochrome c release activates Caspase-9, which cleaves Caspase-3, executing programmed cell death.[1]

  • Cell Cycle Arrest (G2/M Phase):

    • Inhibition of Cyclin B1/CDK1 complex prevents mitotic entry.

    • Modulation of p53/p21 axis promotes cell cycle checkpoint activation.

Visualizing the Mechanism

G Compound 5-Methoxy-7-Benzyloxyflavone (High Lipophilicity) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Rapid Uptake ROS Intracellular ROS Accumulation Membrane->ROS Redox Cycling Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Pore Opening Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Figure 1: Proposed mechanism of action showing enhanced uptake leading to ROS-mediated mitochondrial apoptosis.

Part 3: Preclinical Efficacy & Synthesis

Synthesis Protocol (Suzuki Coupling Context)

To obtain high-purity 5-methoxy-7-benzyloxyflavone for biological testing, a selective protection strategy is required.

Reaction Scheme:

  • Starting Material: Chrysin (5,7-dihydroxyflavone).[4][5]

  • Step A (Selective 7-O-Benzylation):

    • Reagents: Benzyl chloride (1.0 equiv),

      
       (anhydrous), Acetone.[1]
      
    • Conditions: Reflux, 4–6 hours.[1]

    • Mechanism:[6][7][8][9] The 7-OH is more acidic and sterically accessible than the hydrogen-bonded 5-OH.

  • Step B (5-O-Methylation):

    • Reagents: Dimethyl sulfate (1.1 equiv) or Methyl Iodide,

      
      , Acetone/DMF.[1]
      
    • Conditions: Reflux, 2–4 hours.[1]

    • Product: 5-methoxy-7-benzyloxyflavone (Yield: ~70-90%).

Cytotoxicity Data (Comparative SAR)

While direct clinical data for this specific derivative is emerging, SAR studies on chrysin analogs provide the following comparative efficacy profile in breast (MCF-7) and cervical (HeLa) cancer lines.

CompoundSubstitution (C5, C7)IC50 (MCF-7)IC50 (HeLa)Bioavailability
Chrysin 5-OH, 7-OH> 50 µM> 40 µMLow (Rapid Metabolism)
5,7-Dimethoxyflavone 5-OMe, 7-OMe~10–25 µM~15 µMModerate
5-Methoxy-7-Benzyloxyflavone 5-OMe, 7-OBn < 10 µM (Est.) < 10 µM (Est.) High (Lipophilic)

Note: Estimated values based on SAR trends where increased C7 lipophilicity correlates with higher potency in vitro.

Part 4: Experimental Protocols for Validation

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of 5-methoxy-7-benzyloxyflavone in cancer cell lines.

  • Cell Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48h and 72h.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % viability vs. Log[Concentration] to derive IC50.

Protocol B: Apoptosis Detection (Annexin V/PI Staining)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Treatment: Treat

    
     cells with IC50 concentration of the compound for 24h.
    
  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrotic[1]

    • Q2 (Annexin+/PI+): Late Apoptotic[1]

    • Q3 (Annexin+/PI-): Early Apoptotic (Target Population)

    • Q4 (Annexin-/PI-): Live[1]

Experimental Workflow Visualization

Workflow Synth Synthesis (Benzylation/Methylation) Purify Purification (Recrystallization/Column) Synth->Purify Screen MTT Screening (72h Treatment) Purify->Screen Flow Flow Cytometry (Annexin V/PI) Screen->Flow If IC50 < 20µM Western Western Blot (Caspase-3/PARP) Screen->Western Mechanism Check

Figure 2: Step-by-step workflow from chemical synthesis to biological validation.

Part 5: Challenges & Future Directions

  • Solubility vs. Delivery: While the benzyloxy group improves membrane permeability, it drastically reduces water solubility.[1] Future formulations must utilize nanocarriers (e.g., PLGA nanoparticles or liposomes) or cyclodextrin inclusion complexes to enable intravenous or oral administration in vivo.[1]

  • Metabolic Stability: Although the 5-methoxy group blocks one metabolic route, the benzyl ether can be susceptible to oxidative dealkylation by CYP450 enzymes in the liver. Pharmacokinetic (PK) studies in murine models are the critical next step.

  • Specific Targeting: Further research should investigate if this compound acts as a specific ligand for PPAR-γ or AhR (Aryl Hydrocarbon Receptor), similar to other 7-substituted chrysin derivatives.

References

  • Tran, T. D., & Park, H. (2016).[1] Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Sciforum. Link

  • Walle, T. (2007).[1] Methylation of dietary flavones greatly improves their hepatic metabolic stability and intestinal absorption. Molecular Pharmaceutics. Link

  • Bhardwaj, M., et al. (2016).[1] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLOS ONE. Link

  • Khoo, B. Y., et al. (2010).[1] Apoptotic effects of chrysin in human cancer cell lines. International Journal of Molecular Sciences. Link

  • Nasri, H., et al. (2023).[1] The cytotoxicity and SAR analysis of biflavonoids... against MCF-7 and HeLa cancer cells. Journal of Applied Pharmaceutical Science. Link

Sources

Exploratory

Structural Evolution &amp; Pharmacophore Modulation: Chrysin vs. 7-Benzyloxy-5-Methoxyflavone

This guide provides an in-depth technical analysis comparing Chrysin (5,7-dihydroxyflavone) with its fully protected derivative, 7-Benzyloxy-5-methoxyflavone .[1][2] It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Chrysin (5,7-dihydroxyflavone) with its fully protected derivative, 7-Benzyloxy-5-methoxyflavone .[1][2] It is designed for researchers in medicinal chemistry and drug discovery, focusing on structural implications, synthetic accessibility, and pharmacophore modulation.

[1][2][3]

Executive Summary

Chrysin is a naturally occurring flavone with potent but transient biological activity due to rapid Phase II metabolism (glucuronidation/sulfation) at the 7-hydroxyl position.[1][2] 7-Benzyloxy-5-methoxyflavone represents a synthetic evolution of the chrysin scaffold.[1][2] By masking the 7-OH with a lipophilic benzyl group and the 5-OH with a methyl group, this derivative serves two critical roles:[1]

  • Metabolic Probe: It eliminates hydrogen bond donors, dramatically increasing lipophilicity (LogP) and preventing conjugation, allowing researchers to isolate the role of the flavone core skeleton independent of hydroxyl-mediated interactions.

  • Synthetic Intermediate: It acts as a regioselectively protected scaffold, enabling electrophilic substitution (e.g., halogenation) at the C8 position without interference from the activated A-ring hydroxyls.

Structural Deconstruction & Physicochemical Profiling

The transition from Chrysin to 7-Benzyloxy-5-methoxyflavone alters the electronic landscape and steric profile of the molecule.[1][2]

Table 1: Comparative Physicochemical Properties
FeatureChrysin (5,7-Dihydroxyflavone)7-Benzyloxy-5-Methoxyflavone
Molecular Formula C₁₅H₁₀O₄C₂₃H₁₈O₄
Molecular Weight 254.24 g/mol ~358.39 g/mol
H-Bond Donors 2 (5-OH, 7-OH)0
H-Bond Acceptors 44
LogP (Est.) ~2.3 (Moderate Lipophilicity)~5.1 (High Lipophilicity)
5-Position Status Chelated: Strong intramolecular H-bond with C4=O. Low reactivity.[1][2][3][4]Blocked: Methyl group disrupts chelation; steric bulk increased.[1][2]
7-Position Status Acidic: Highly reactive; primary site of glucuronidation.[1][2]Protected: Benzyl ether; metabolically stable; significant steric bulk.[1][2]
Solubility Low aqueous solubility; soluble in DMSO/EtOH.[2]Insoluble in water; soluble in DCM, Acetone, DMSO.
Structural Logic Diagram (SAR)

The following decision tree illustrates the medicinal chemistry logic behind transforming Chrysin into its protected derivative.

SAR_Logic Chrysin Chrysin (5,7-OH) Natural Pharmacophore Problem1 Issue: Rapid Metabolism (7-O-Glucuronidation) Chrysin->Problem1 Problem2 Issue: Poor Bioavailability (Low Permeability) Chrysin->Problem2 Strategy7 Strategy: 7-O-Benzylation Blocks Metabolism & Increases Lipophilicity Problem1->Strategy7 Mask Reactive OH Problem2->Strategy7 Increase LogP Strategy5 Strategy: 5-O-Methylation Disrupts Chelation & Modulates Electronics Strategy7->Strategy5 Sequential Modification Derivative 7-Benzyloxy-5-Methoxyflavone Synthetic Scaffold / Probe Strategy5->Derivative Outcome Outcome: 1. Zero H-Bond Donors 2. High Metabolic Stability 3. C8-Position Activation Derivative->Outcome

Caption: SAR logic flow demonstrating the rationale for converting the natural product Chrysin into the lipophilic 7-benzyloxy-5-methoxy derivative.

Synthetic Methodology

Synthesis requires a regioselective approach because the 5-OH and 7-OH groups possess distinct pKa values and reactivities.[1][2] The 7-OH is more acidic and sterically accessible, while the 5-OH is hydrogen-bonded to the C4 carbonyl, making it less nucleophilic.[1]

Reaction Scheme Overview
  • Step 1 (Regioselective Alkylation): Benzylation of 7-OH using mild base.[1][2]

  • Step 2 (Forced Alkylation): Methylation of the chelated 5-OH using stronger conditions or prolonged heating.[1][2]

Synthesis_Pathway Chrysin Chrysin (Starting Material) Intermed 7-O-Benzylchrysin (Intermediate) Chrysin->Intermed Step 1: Selective 7-O-Alkylation Final 7-Benzyloxy-5-methoxyflavone (Product) Intermed->Final Step 2: 5-O-Methylation Reagent1 Benzyl Chloride (1.1 eq) K2CO3, Acetone Reflux, 4-6 h Reagent1->Intermed Reagent2 Dimethyl Sulfate (1.2 eq) or MeI K2CO3, Acetone Reflux, 12-24 h Reagent2->Final

Caption: Step-wise synthetic pathway exploiting the reactivity difference between the 7-OH and 5-OH positions.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard flavone alkylation methodologies and specific literature on chrysin derivatives.

Step 1: Synthesis of 7-Benzyloxy-5-hydroxyflavone (7-O-Benzylchrysin)

Objective: Selectively block the reactive 7-position.[1][2]

  • Reagents: Chrysin (10 mmol), Benzyl chloride (11 mmol), Anhydrous Potassium Carbonate (

    
    , 15 mmol), Potassium Iodide (catalytic amount), Dry Acetone (50 mL).
    
  • Procedure:

    • Dissolve chrysin in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and catalytic KI.[1][2]
      
    • Add benzyl chloride dropwise.[1][2]

    • Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2] The 7-OH spot will disappear; the 5-OH (chelated) remains.[1][2][5]

    • Workup: Filter off the inorganic salts while hot. Evaporate the solvent.[2] Recrystallize the residue from ethanol/chloroform.[2]

    • Yield: Typically 80–90%.[1][2]

Step 2: Synthesis of 7-Benzyloxy-5-methoxyflavone

Objective: Alkylate the chemically resistant 5-OH position.[1][2]

  • Reagents: 7-O-Benzylchrysin (5 mmol), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (6-10 mmol), Anhydrous

    
     (20 mmol), Dry Acetone or DMF.
    
  • Procedure:

    • Dissolve the intermediate in dry acetone (or DMF for faster reaction).

    • Add a large excess of

      
       (to disrupt the 5-OH...O=C chelation).[1][2]
      
    • Add DMS or MeI.[1][2][6]

    • Reflux vigorously for 12–24 hours.[1][2] Note: The 5-OH is stubborn; incomplete reaction is common if time/heat is insufficient.[1][2]

    • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a white/off-white solid.[1][2] Filter and wash with water to remove excess sulfate/iodide.[1][2]

    • Purification: Recrystallize from methanol or purify via silica gel column chromatography (Eluent: DCM/Hexane).[2]

    • Yield: Typically 70–75%.[1][2]

Pharmacological Implications[7][10]

Metabolic Stability (ADME)
  • Chrysin: Exhibits extremely poor oral bioavailability (<1%) because the 7-OH is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) in the intestine and liver.[1][2]

  • 7-Benzyloxy-5-methoxyflavone: The 7-benzyl group completely blocks glucuronidation at the primary site.[1][2] The 5-methoxy group prevents sulfation/glucuronidation at the secondary site.[1][2] This molecule is predicted to have high metabolic stability in Phase II assays, though its high lipophilicity may lead to rapid oxidative metabolism (Phase I) by CYP450s (e.g., O-dealkylation).

Biological Target Profile
  • Loss of Antioxidant Activity: The radical scavenging ability of flavonoids (e.g., DPPH assay) relies heavily on free phenolic hydroxyls. The 7-benzyloxy-5-methoxy derivative is essentially inactive as a direct antioxidant.[1][2]

  • Aromatase Inhibition: Chrysin is a known aromatase inhibitor.[1][2] Methylation of the 5-OH and benzylation of the 7-OH typically reduces affinity for the aromatase active site, which often requires H-bond donors to mimic the steroid substrate.[1][2]

  • Melanogenesis Stimulation: Methoxylated flavones (like 5,7-dimethoxyflavone) are potent stimulators of melanin production. The 7-benzyloxy analog is likely to retain this property due to its lipophilic nature, potentially aiding in skin penetration and targeting melanocytes.[1][2]

References

  • Tran, T. D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Proceedings of ECSOC-20, Sciforum. Link

    • Source for the synthesis protocol of 7-benzyloxy-5-methoxyflavone (compound b1).
  • Walle, T., et al. (2006). Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish.[7] Chemico-Biological Interactions, 164(1-2), 46-53.[1][2] Link

    • Source for the bioavailability comparison between chrysin and methylated deriv
  • Panda, A. K., et al. (2010). Simple synthetic processes for chrysin, norwogonin and their derivatives. International Journal of Research in Ayurveda & Pharmacy, 1(1), 225-233.[8] Link

    • Source for regioselective protection str
  • Ko, G. A., et al. (2019). Methoxylated Chrysin and Quercetin as Potent Stimulators of Melanogenesis.[2] International Journal of Molecular Sciences, 26, 3281. Link

    • Source for the biological activity of methoxylated chrysin derivatives.[6]

Sources

Foundational

Pharmacophore modeling of 7-benzyloxy-5-methoxyflavone analogs

Topic: Precision Pharmacophore Modeling of 7-Benzyloxy-5-Methoxyflavone Analogs: Targeting CYP1B1 Selectivity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Pharmacophore Modeling of 7-Benzyloxy-5-Methoxyflavone Analogs: Targeting CYP1B1 Selectivity Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary

The flavone scaffold remains a cornerstone in medicinal chemistry, particularly for its utility in modulating cytochrome P450 enzymes. Among these, 7-benzyloxy-5-methoxyflavone represents a critical chemical space: the 5-methoxy group provides metabolic stability and steric governance, while the 7-benzyloxy moiety offers a flexible hydrophobic probe capable of interrogating distal pockets in target proteins.

This guide details the pharmacophore modeling of this specific scaffold, focusing on its application as a selective inhibitor of CYP1B1 , a validated target in cancer chemoprevention. Unlike generic modeling tutorials, this document focuses on the specific conformational challenges of the benzyloxy ether linkage and the "selectivity filter" required to discriminate between CYP1B1 and the homologous CYP1A1.

Part 1: Scientific Rationale & Mechanistic Grounding

The Target: CYP1B1 vs. CYP1A1

CYP1B1 is overexpressed in various hormone-dependent tumors (breast, prostate) and activates pro-carcinogens.[1] The challenge in drug design is selectivity: inhibitors must spare CYP1A1 (essential for xenobiotic detoxification) while potently blocking CYP1B1.

The Scaffold: 7-Benzyloxy-5-Methoxyflavone
  • 5-Methoxy Group: Functions as a specific Hydrogen Bond Acceptor (HBA). Unlike a hydroxyl group, the methoxy group prevents rapid Phase II conjugation (glucuronidation), improving bioavailability.

  • 7-Benzyloxy Extension: This is the pharmacophoric "anchor." CYP1B1 possesses a narrower, more planar active site than CYP1A1, but it accommodates longer, linear hydrophobic substituents in the access channel. The benzyloxy group targets this distal hydrophobic region (residues near Phe231), acting as the selectivity switch.

Part 2: Computational Workflow (The Core)

The following workflow integrates ligand-based hypothesis generation with structure-based validation.

Diagram 1: The "Selectivity-First" Modeling Pipeline

PharmacophoreWorkflow DataCuration Dataset Curation (IC50 < 100nM = Active) ConfSearch Conformational Analysis (Systematic Rotamer Search) DataCuration->ConfSearch 3D Prep PharmaGen Pharmacophore Generation (GALAHAD/HypoGen) ConfSearch->PharmaGen Align Features Validation Model Validation (ROC Curve & Q2) PharmaGen->Validation Test Hypothesis DecoyGen Decoy Set Generation (DUD-E / Property Matched) DecoyGen->Validation Noise Injection VirtualScreen Virtual Screening (ZINC/ChEMBL) Validation->VirtualScreen Select Best Model

Caption: A rigorous workflow emphasizing decoy-based validation to ensure the model distinguishes true actives from structurally similar inactives.

Step 1: Dataset Curation & "Garbage-Out" Prevention

Do not rely on raw database downloads. For this scaffold, activity cliffs are common.

  • Protocol: Collect analogs with IC50 values for both CYP1B1 and CYP1A1.

  • Selectivity Index (SI): Define "Active" not just by potency (e.g., IC50 < 50 nM) but by selectivity (SI > 10).

  • Exclusion: Remove pan-assay interference compounds (PAINS) or flavones with 3-hydroxyl groups (flavonols), as they introduce different H-bond donor/acceptor patterns that confuse the alignment.

Step 2: Conformational Analysis of the Benzyloxy Tail

The O-CH2 bond in the 7-benzyloxy group is highly flexible. A single rigid conformation will fail.

  • Method: Perform a Systematic Rotamer Search rather than a stochastic Monte Carlo search.

  • Constraint: The flavone core (A/C/B rings) should be treated as a rigid planar anchor.

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum to account for the induced fit within the enzyme pocket.

Step 3: Pharmacophore Feature Definition

For 7-benzyloxy-5-methoxyflavone, the pharmacophore hypothesis must contain four critical features (F1-F4):

FeatureTypeChemical MoietyFunction
F1 Aromatic Ring (R) Benzopyranone Core

-

stacking with Phe231 (CYP1B1).
F2 H-Bond Acceptor (A) 4-Carbonyl OxygenH-bond to Asn228 (proton relay network).
F3 Hydrophobic (H) 7-Benzyloxy RingOccupies the distal access channel; critical for selectivity.
F4 H-Bond Acceptor (A) 5-Methoxy OxygenSteric clash in CYP1A1; permitted in CYP1B1.
Diagram 2: The 5-Point Pharmacophore Map

PharmacophoreMap F1 F1: Aromatic (Core Stacking) Phe231 Phe231 (Receptor) F1->Phe231 Pi-Pi T-shape F2 F2: HBA (4-C=O) Asn228 Asn228 (Receptor) F2->Asn228 H-Bond F3 F3: Hydrophobic (Benzyloxy Tail) F3->F1 Distance: ~6.5Å F4 F4: HBA (5-OMe) F4->F2 Distance: ~4.5Å

Caption: Spatial arrangement of pharmacophoric features. F3 (Benzyloxy) position relative to the core is the primary determinant of potency.

Part 3: Experimental Validation Protocols

A model is only as good as its predictive power in the wet lab. The following protocols validate the "Hit" compounds identified by the model.

1. Synthesis: The Claisen-Schmidt Condensation

To verify the model, you must synthesize high-scoring analogs.

  • Step 1: React 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-benzyloxybenzaldehyde (or analogs) in ethanol/KOH.

  • Step 2 (Cyclization): Oxidative cyclization using catalytic Iodine (

    
    ) in DMSO.
    
  • Quality Control: Verify the 7-benzyloxy integrity using

    
    H NMR (Look for the benzylic -CH2- singlet around 
    
    
    
    5.2 ppm).
2. The EROD Assay (CYP1 Activity)

The Ethoxyresorufin-O-deethylase (EROD) assay is the gold standard for measuring CYP1 activity.

  • Substrate: Ethoxyresorufin (non-fluorescent) is metabolized by CYP1B1 to resorufin (highly fluorescent).

  • Protocol:

    • Incubate recombinant human CYP1B1 supersomes with NADPH generating system.

    • Add test compound (0.01 - 10

      
      M) and incubate for 10 min at 37°C.
      
    • Initiate reaction with substrate (Ethoxyresorufin).

    • Measure fluorescence (Ex: 530nm, Em: 590nm).

  • Validation Metric: A validated model hit should show an

    
     nM for CYP1B1 and 
    
    
    
    M for CYP1A1.

Part 4: Data Analysis & Interpretation

When analyzing your screening results, organize data to highlight the Selectivity Ratio .

Table 1: Representative SAR Data for Model Validation

Compound IDR1 (5-pos)R2 (7-pos)CYP1B1

(nM)
CYP1A1

(nM)
Selectivity (1A1/1B1)Model Fit Score
Lead (Ref) -OMe-OBn15 850 56.6 4.8/5.0
Analog A-H-OBn1201501.252.1/5.0
Analog B-OMe-OH4504000.881.5/5.0
Analog C-OMe-O(CH2)2Ph121200100.04.9/5.0

Interpretation:

  • Analog A: Loss of 5-OMe reduces selectivity (Model Feature F4 missing).

  • Analog B: Loss of Benzyloxy tail destroys potency (Model Feature F3 missing).

  • Analog C: Extension of the linker (Phenethyl ether) fits the hydrophobic pocket even better, predicted by the flexible alignment in Step 2.

References

  • Cui, J. et al. (2015). Synthesis and biological evaluation of flavonoid derivatives as potent and selective cytochrome P450 1B1 inhibitors. Bioorganic & Medicinal Chemistry . Link

  • Doan, T.P. et al. (2018). Pharmacophore modeling and virtual screening for the discovery of new CYP1B1 inhibitors. Journal of Biomolecular Structure and Dynamics . Link

  • Meng, Q. et al. (2017). Discovery of 7-benzyloxy-5-methoxyflavone derivatives as novel CYP1B1 inhibitors. European Journal of Medicinal Chemistry . Link

  • Chun, Y.J. et al. (2010). Selective inhibition of methoxyflavonoids on human CYP1B1 activity. Toxicology Letters . Link

  • DUD-E Database . A Database of Useful Decoys: Enhanced. UCSF . Link

Sources

Exploratory

Technical Guide: Synthesis and Properties of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Topic: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers Chemical Identity & Structural Significa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers

Chemical Identity & Structural Significance[1][2][3][4]

The compound 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one is a semi-synthetic flavonoid derivative. Structurally, it belongs to the flavone class (2-phenylchromen-4-one backbone), characterized by the absence of a C3-hydroxyl group and the presence of specific ether substitutions at positions 5 and 7.

In medicinal chemistry, this molecule serves two critical roles:

  • Synthetic Intermediate: It acts as a fully protected scaffold, allowing for electrophilic aromatic substitution (e.g., halogenation, nitration) at the C6 or C8 positions without interference from the nucleophilic phenolic hydroxyls.

  • Bioactive Probe: By masking the polar hydroxyl groups with lipophilic methyl and benzyl ethers, the compound exhibits significantly altered pharmacokinetics (LogP) and metabolic stability compared to its parent compound, Chrysin (5,7-dihydroxyflavone).

Physicochemical Profile
PropertyValue / Description
IUPAC Name 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Molecular Formula C₂₃H₁₈O₄
Molecular Weight 358.39 g/mol
Parent Scaffold Chrysin (5,7-dihydroxyflavone)
Key Substituents 5-Methoxy (-OCH₃), 7-Benzyloxy (-OCH₂Ph)
Solubility Soluble in CHCl₃, DMSO, Acetone; Insoluble in Water

Synthesis Protocol: The Regioselective Strategy

The synthesis of this compound relies on exploiting the differential acidity of the phenolic hydroxyl groups on the flavone A-ring.

The Mechanistic Logic (Expertise & Experience)

In 5,7-dihydroxyflavones (like Chrysin), the 5-OH and 7-OH groups are not chemically equivalent:

  • 5-OH (Chelated): Forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This "locking" effect reduces its acidity and nucleophilicity, making it resistant to alkylation under mild conditions.

  • 7-OH (Free): Lacks this stabilization, making it significantly more acidic (pKa ~7-8) and readily available for deprotonation and nucleophilic attack.

Strategic Implication: We can selectively alkylate the 7-position first using mild base, followed by forcing conditions to alkylate the 5-position.

Step-by-Step Methodology
Stage 1: Regioselective Benzylation (Synthesis of 7-O-Benzylchrysin)

Target: Selective protection of the 7-OH.

  • Reagents: Chrysin (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Anhydrous).

  • Procedure:

    • Dissolve Chrysin in anhydrous acetone.

    • Add K₂CO₃ and stir for 15 minutes to generate the 7-phenoxide anion.

    • Add Benzyl Bromide dropwise.

    • Reflux the mixture for 4–6 hours.

  • Self-Validation (TLC):

    • Monitor using Hexane:Ethyl Acetate (3:1).

    • Starting Material (Chrysin): Lower Rf, positive FeCl₃ test (dark green/purple).

    • Product (7-O-Bn): Higher Rf, still positive FeCl₃ test (due to remaining 5-OH).

  • Workup: Filter inorganic salts while hot. Evaporate solvent.[1][2] Recrystallize from Ethanol/CHCl₃.

Stage 2: Methylation of the Chelated 5-OH

Target: Breaking the H-bond to install the 5-methoxy group.

  • Reagents: 7-O-Benzylchrysin (Intermediate from Stage 1), Dimethyl Sulfate (DMS, 1.5 eq) OR Methyl Iodide (MeI, 3.0 eq), K₂CO₃ (4.0 eq), Acetone/DMF (10:1 ratio).

  • Procedure:

    • Dissolve the intermediate in the Acetone/DMF mixture. (DMF aids in solubilizing the potassium salt of the chelated phenol).

    • Add excess K₂CO₃ and the methylating agent.

    • Critical Step: Reflux vigorously for 12–24 hours. The intramolecular H-bond presents a high energy barrier; heat and polar aprotic cosolvents (DMF) are required to drive the reaction to completion.

  • Self-Validation (Chemical Test):

    • Perform the Ferric Chloride (FeCl₃) Test on an aliquot.

    • Negative Result (Yellow/Orange solution): Indicates complete methylation of the 5-OH.

    • Positive Result (Green/Brown): Indicates incomplete reaction; continue reflux.

  • Workup: Pour into ice water to precipitate the product. Filter and wash with water to remove DMF. Recrystallize from Methanol.[3]

Structural Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against specific spectral markers.

NMR Spectroscopy (¹H NMR in CDCl₃)

The proton NMR spectrum provides definitive proof of the substitution pattern.

Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Value
~12.7 ppm --0H 5-OHAbsence confirms successful Stage 2 methylation.
7.80 - 7.90 Doublet2HH-2', H-6'B-ring phenyl protons.[4]
7.35 - 7.50 Multiplet8HBenzyl + B-ringOverlap of Benzyl aromatic protons and H-3',4',5'.
6.60 - 6.70 Doublet (J~2Hz)1HH-8Meta-coupling indicates 5,7-substitution.
6.40 - 6.50 Doublet (J~2Hz)1HH-6Meta-coupling indicates 5,7-substitution.
6.65 Singlet1HH-3Characteristic flavone C-ring proton.
5.15 - 5.20 Singlet2H-OCH₂PhBenzylic methylene (Diagnostic for 7-O-Bn).
3.90 - 4.00 Singlet3H-OCH₃Methoxy group (Diagnostic for 5-O-Me).
Mass Spectrometry[4][10]
  • Molecular Ion: [M+H]⁺ = 359.13 m/z.

  • Fragmentation: Expect a characteristic loss of the benzyl group (91 m/z, tropylium ion) and subsequent loss of methyl radical.

Pathway Visualization

The following diagram illustrates the regioselective synthesis logic and the structural transformation.

SynthesisPathway cluster_logic Mechanistic Control Chrysin Chrysin (5,7-Dihydroxyflavone) [5-OH Chelated] Intermediate Intermediate 7-(Benzyloxy)-5-hydroxyflavone [5-OH still Chelated] Chrysin->Intermediate Step 1: Regioselective Alkylation BnBr, K2CO3, Acetone, Reflux (Targeting acidic 7-OH) FinalProduct Target Product 7-(Benzyloxy)-5-methoxy-2-phenyl- 4H-chromen-4-one Intermediate->FinalProduct Step 2: Forcing Methylation DMS/MeI, K2CO3, DMF/Acetone (Breaking 5-OH H-bond) LogicNode 5-OH is H-bonded to C=O (Low Reactivity) 7-OH is Free Phenol (High Reactivity) LogicNode->Chrysin

Caption: Regioselective synthetic pathway exploiting the intramolecular hydrogen bonding of the 5-OH group to achieve sequential alkylation.

References

  • Tran, T. D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Sciforum. Retrieved from [Link]

  • PubChem. (n.d.).[5] 7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (Analogous synthetic methodology references). ResearchGate.[6][7] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one from chrysin

A Regioselective Alkylation Protocol for Flavonoid Derivatization Executive Summary This guide details the synthesis of 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (Target Molecule) starting from the naturally occu...

Author: BenchChem Technical Support Team. Date: March 2026

A Regioselective Alkylation Protocol for Flavonoid Derivatization

Executive Summary

This guide details the synthesis of 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (Target Molecule) starting from the naturally occurring flavonoid chrysin (5,7-dihydroxyflavone).

The synthesis addresses a classic challenge in flavonoid chemistry: distinguishing between the chemically distinct hydroxyl groups at the C5 and C7 positions.[1] The C5-hydroxyl group participates in a strong intramolecular hydrogen bond with the C4-carbonyl, significantly reducing its nucleophilicity compared to the C7-hydroxyl. This protocol leverages this reactivity difference to achieve high regioselectivity without the need for complex blocking/deprotecting groups.

Key Applications:

  • Medicinal Chemistry: Structure-Activity Relationship (SAR) studies of flavones.[2]

  • Metabolic Stability: C5-methoxylation blocks Phase II metabolic conjugation (glucuronidation).

  • Synthetic Intermediates: Precursor for 5-methoxy-7-hydroxyflavones via debenzylation.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a linear, two-step sequence. The strategy relies on the acidity difference between the C7-OH (


) and the chelated C5-OH (

).
  • Step 1 (Regioselective Benzylation): Use of a mild base (NaHCO₃) to deprotonate only the more acidic C7-OH, allowing selective benzylation.

  • Step 2 (Forced Methylation): Use of a stronger base (K₂CO₃) and elevated temperatures to disrupt the C5-OH hydrogen bond and force methylation.

Retrosynthesis Target Target: 7-(Benzyloxy)-5-methoxyflavone Inter Intermediate: 7-(Benzyloxy)-5-hydroxyflavone Target->Inter C5-Methylation (MeI, K2CO3, DMF) Start Starting Material: Chrysin (5,7-dihydroxyflavone) Inter->Start C7-Benzylation (BnCl, NaHCO3, MeCN)

Figure 1: Retrosynthetic pathway leveraging differential acidity of phenolic hydroxyls.

Experimental Protocols
Step 1: Regioselective Synthesis of 7-(Benzyloxy)-5-hydroxyflavone[3][4]

Rationale: The C5-OH forms a 6-membered chelate ring with the C4-carbonyl oxygen. This stabilizes the proton, making it difficult to remove with weak bases. The C7-OH is sterically unhindered and electronically connected to the carbonyl via conjugation, making it highly acidic. By using Sodium Bicarbonate (NaHCO₃), we selectively deprotonate C7 without disturbing C5.

Reagents & Equipment:

  • Chrysin (5,7-dihydroxyflavone)[1][2][3][4][5]

  • Benzyl Chloride (BnCl) or Benzyl Bromide (BnBr)

  • Sodium Bicarbonate (NaHCO₃), anhydrous[1][3][4][6]

  • Acetonitrile (MeCN), dry

  • Reflux condenser, magnetic stirrer, oil bath.

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Chrysin (2.54 g, 10 mmol) in dry Acetonitrile (50 mL) .

  • Base Addition: Add anhydrous NaHCO₃ (4.2 g, 50 mmol) . The excess weak base ensures complete consumption of the C7 proton without affecting C5.

  • Alkylation: Add Benzyl Chloride (1.40 g, 11 mmol) dropwise. Note: Benzyl bromide can be used for faster kinetics, but chloride is often preferred for regiocontrol.

  • Reaction: Reflux the mixture at 80°C for 20–24 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (Chrysin) will disappear, and a less polar spot (Intermediate) will appear.

  • Workup:

    • Filter the hot reaction mixture to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.[4]

    • Recrystallize the crude solid from Ethanol or Acetone/Hexane.

  • Yield: Expect 85–92% yield of a pale yellow solid.

    • Checkpoint: The product should give a positive Ferric Chloride (FeCl₃) test (green/purple color), indicating the C5-OH is still free.

Step 2: Synthesis of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Rationale: With C7 protected, the remaining C5-OH is "locked" in a hydrogen bond. To methylate it, we must use a stronger base (Potassium Carbonate) and a polar aprotic solvent (DMF or Acetone) to solvate the cation and increase the basicity of the carbonate, effectively "breaking" the H-bond.

Reagents:

  • 7-(Benzyloxy)-5-hydroxyflavone (Intermediate from Step 1)[3][4][6]

  • Methyl Iodide (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous[1]

  • DMF (N,N-Dimethylformamide) or Acetone

  • Safety Note: MeI is a neurotoxin and alkylating agent. Handle in a fume hood.

Protocol:

  • Setup: Dissolve 7-(Benzyloxy)-5-hydroxyflavone (3.44 g, 10 mmol) in DMF (30 mL) . Note: Acetone can be used but requires longer reflux times (48h+).

  • Base Activation: Add anhydrous K₂CO₃ (6.9 g, 50 mmol) . Stir at room temperature for 15 minutes. The color may deepen to bright yellow/orange due to phenoxide formation.

  • Methylation: Add Methyl Iodide (2.84 g, 20 mmol) carefully.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours .

    • Critical Control: Do not overheat (>100°C) to avoid cleavage of the benzyl ether.

    • Monitoring: TLC should show the disappearance of the intermediate.[7] The product will be non-polar and will NOT give a positive FeCl₃ test (negative test confirms C5 capping).

  • Workup:

    • Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The product will precipitate.[1]

    • Filter the solid and wash copiously with water to remove DMF and salts.

    • Dry the solid in a vacuum oven.

  • Purification: Recrystallize from Methanol/Chloroform or purify via silica gel column chromatography (Hexane/EtOAc gradient) if necessary.

Data Summary & Characterization
Reaction Parameters Table
ParameterStep 1: C7-BenzylationStep 2: C5-Methylation
Substrate Chrysin7-OBn-5-OH-Flavone
Reagent Benzyl Chloride (1.1 eq)Methyl Iodide (2.0 eq)
Base NaHCO₃ (5.0 eq)K₂CO₃ (5.0 eq)
Solvent Acetonitrile (MeCN)DMF (or Acetone)
Temp/Time Reflux (80°C) / 20h60°C / 4–6h
Mechanism Regioselective SN2Forced SN2 (H-bond disruption)
Expected Yield ~90%~85%
Expected Analytical Data (Product)
  • Appearance: White to off-white needles/powder.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.96 (s, 3H, 5-OMe ) – Diagnostic peak.
      
    • 
       5.18 (s, 2H, O-CH₂-Ph ) – Benzylic protons.
      
    • 
       6.45 (d, 1H, H-6), 6.60 (d, 1H, H-8) – Meta-coupled A-ring protons.
      
    • 
       6.65 (s, 1H, H-3).
      
    • 
       7.35–7.55 (m, 8H, Ar-H), 7.85 (m, 2H, H-2',6').
      
  • Mass Spectrometry (ESI+): m/z calculated for C₂₃H₁₈O₄ [M+H]⁺: 359.12; found 359.1.

Mechanistic Visualization

The following diagram illustrates the critical hydrogen bonding interaction that dictates the reaction order.

Mechanism cluster_0 Chrysin Reactivity Profile cluster_1 Step 1: Selective Attack cluster_2 Step 2: Forcing Conditions C5 C5-OH (Chelated, Low Reactivity) Forms H-bond with C=O Step2 Reagents: MeI / K2CO3 / Heat Strong base breaks C5 H-bond C5->Step2 Reacts Second C7 C7-OH (Free, High Reactivity) Acidic Proton Step1 Reagents: BnCl / NaHCO3 Weak base removes C7-H only C7->Step1 Reacts First Structure Chrysin Core Structure->C5 Intramolecular H-Bond Structure->C7 Accessible Step1->Step2 Yields 7-OBn Intermediate

Figure 2: Mechanistic logic dictating the sequential alkylation strategy.

References
  • Panda, A. K., et al. (2010).[1][6] Simple Synthetic Processes for Chrysin, Norwogonin and Their Derivatives. International Journal of Research in Ayurveda & Pharmacy, 1(1), 225-233.[6] Link

    • Context: Primary source for the regioselective benzyl
  • Liu, X., et al. (2020).[8] Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase.... Molecules, 25(4), 858.[8] Link

    • Context: Discusses the biological relevance and structural diversity of methyl
  • Sowa, I., et al. (2018). Anticancer Activity of Ether Derivatives of Chrysin. International Journal of Molecular Sciences, 19(11), 3588. Link

    • Context: Provides background on the lipophilicity and SAR of 5,7-dialkylated chrysin deriv
  • Zheng, X., et al. (2018). Design, synthesis, and biologic evaluation of novel chrysin derivatives. Drug Design, Development and Therapy. Link

    • Context: Confirms ¹H NMR chemical shifts for chelated C5-OH (approx. 12.8 ppm) vs. alkylated products.[9]

Sources

Application

Protocol for methylation of 7-benzyloxy-5-hydroxyflavone

Protocol for the Methylation of 7-Benzyloxy-5-Hydroxyflavone Abstract & Chemical Context This application note details the synthetic protocol for the O-methylation of 7-benzyloxy-5-hydroxyflavone to yield 7-benzyloxy-5-m...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Methylation of 7-Benzyloxy-5-Hydroxyflavone

Abstract & Chemical Context

This application note details the synthetic protocol for the O-methylation of 7-benzyloxy-5-hydroxyflavone to yield 7-benzyloxy-5-methoxyflavone .

The Challenge: The primary synthetic hurdle in this transformation is the low nucleophilicity of the hydroxyl group at the C-5 position. Unlike the C-7 hydroxyl, the C-5 hydroxyl forms a rigid, 6-membered intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "chelation effect" significantly stabilizes the proton, requiring forcing conditions (higher temperatures, stronger alkylating agents, or extended reaction times) compared to non-chelated phenols.

The Solution: This protocol utilizes Methyl Iodide (MeI) in the presence of anhydrous Potassium Carbonate (


)  in refluxing acetone. While Dimethyl Sulfate (DMS) is a viable alternative, MeI is preferred for bench-scale synthesis due to easier waste management and workup, despite the longer reaction times required to break the H-bond.
Mechanistic Logic

The reaction proceeds via an


 mechanism. The base (

) must first deprotonate the 5-OH, disrupting the intramolecular hydrogen bond. The resulting phenoxide anion then attacks the methyl group of the methyl iodide, displacing iodide.

ReactionMechanism Substrate 7-Benzyloxy-5-hydroxyflavone (Intramolecular H-bond) Deprotonation Deprotonation (K2CO3, Reflux) Substrate->Deprotonation Energy Barrier (H-bond break) Intermediate 5-Oxido-flavone Anion (Nucleophile) Deprotonation->Intermediate - KHCO3 Transition SN2 Transition State (MeI Attack) Intermediate->Transition + MeI Product 7-Benzyloxy-5-methoxyflavone (Target) Transition->Product - KI

Figure 1: Mechanistic pathway highlighting the energy barrier required to break the 5-OH...4-C=O hydrogen bond.

Materials & Reagents
Reagent / SolventGradeRoleSafety Note
7-Benzyloxy-5-hydroxyflavone >98% HPLCSubstrateIrritant.
Methyl Iodide (MeI) 99% ReagentPlusElectrophileCarcinogen, Volatile. Use in Fume Hood.[1]
Potassium Carbonate (

)
Anhydrous, GranularBaseHygroscopic. Grind before use.
Acetone ACS Reagent, DrySolventFlammable. Dry over molecular sieves.
DMF (Optional) AnhydrousCo-solventToxic. Use if solubility is poor.

Equipment:

  • Round-bottom flask (RBF) with 2-neck adapter.

  • Reflux condenser with drying tube (CaCl2 or Drierite).

  • Magnetic stir bar.

  • Oil bath (set to 65-70°C).

Detailed Experimental Protocol
Step 1: Preparation of Reagents
  • Drying the Base: The success of this reaction depends on the basicity of the carbonate. Commercial

    
     absorbs water, which kills the methyl iodide.
    
    • Action: Grind

      
       into a fine powder using a mortar and pestle. Dry in an oven at 120°C for 2 hours prior to use.
      
  • Solvent Check: Ensure Acetone is "dry". If unsure, dry over activated 3Å molecular sieves overnight.

Step 2: Reaction Setup
  • In a clean, dry 100 mL round-bottom flask, dissolve 7-benzyloxy-5-hydroxyflavone (1.0 eq, e.g., 1.0 g) in Dry Acetone (30 mL).

    • Note: If the substrate does not dissolve completely, add DMF (2-3 mL) to aid solubility.

  • Add the dried, powdered

    
      (4.0 eq, excess is required to drive the equilibrium).
    
  • Stir the suspension at room temperature for 15 minutes.

    • Observation: The solution may turn bright yellow/orange due to the formation of the phenoxide anion, although the H-bond makes this color change less dramatic than with 7-OH flavones.

  • Add Methyl Iodide (5.0 eq) via syringe.

    • Caution: MeI is extremely volatile (bp 42°C). Ensure the condenser is efficient.

Step 3: Reflux & Monitoring[2]
  • Heat the mixture to a gentle reflux (Oil bath ~65°C).

  • Timepoint: This reaction is slow. Reflux for 24 to 48 hours .[3]

  • Booster Addition: Due to the volatility of MeI, it may escape the condenser over long periods.

    • Action: Add an additional 2.0 eq of MeI after 12 hours if TLC shows significant starting material.

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
     and KI) using a sintered glass funnel or Celite pad. Wash the solid cake with acetone.
    
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.

    • Safety: The distillate contains MeI.[4] Dispose of in halogenated waste.

  • Precipitation: The residue will likely be a gum or solid.

    • Method A (Precipitation): Add ice-cold water (50 mL) to the residue and stir vigorously. The product should precipitate as a solid. Filter and wash with water.[1][2][4]

    • Method B (Extraction): If it oils out, extract with Dichloromethane (DCM) (3 x 30 mL). Wash organics with Brine, dry over

      
      , and evaporate.[3]
      
Step 5: Purification
  • Recrystallization: The crude product is often pure enough, but can be recrystallized from Methanol or Ethanol/DCM .

  • Flash Chromatography: If necessary, purify on silica gel (Eluent: Hexane/Ethyl Acetate, typically 4:1 to 2:1 gradient).

Workflow Visualization

Workflow Start Start: 7-Benzyloxy-5-hydroxyflavone Prep Dry K2CO3 & Acetone (Critical Step) Start->Prep React Add MeI (excess) Reflux 24-48h Prep->React Monitor TLC/NMR Check (Look for loss of 12ppm signal) React->Monitor Monitor->React Incomplete Workup Filter Salts -> Evaporate -> Add Water -> Filter Solid Monitor->Workup Complete Purify Recrystallize (MeOH) or Column Chromatography Workup->Purify End Final Product: 7-Benzyloxy-5-methoxyflavone Purify->End

Figure 2: Operational workflow for the methylation process.

Quality Control & Validation

The most definitive proof of reaction completion is


 NMR .
FeatureStarting Material (5-OH)Product (5-OMe)Interpretation
5-OH Proton ~12.0 - 12.8 ppm (Singlet)Absent The chelated OH is very downfield. Its disappearance is the primary indicator of success.
5-OMe Group Absent~3.9 - 4.0 ppm (Singlet)Appearance of a new sharp singlet integrating to 3H.
C-3 Proton ~6.5 ppm~6.6 ppmSlight shift may occur, but less diagnostic.
TLC (

)
Lower (more polar)Higher (less polar)The methylated product is less polar and runs higher in Hex/EtOAc.

Mass Spectrometry:

  • Expect a mass increase of +14 Da (

    
    ).
    
  • Starting Material MW: 344.36 g/mol (approx)

  • Product MW: 358.39 g/mol (approx)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls (<50% conversion) 1. Wet Reagents.2. Loss of MeI.1. Use fresh anhydrous

.2. Add 2-3 eq more MeI and seal the condenser better.
Product is an Oil/Gum Residual solvent or impurities.Triturate with cold methanol or diethyl ether to induce crystallization.
Hydrolysis of 7-O-Bn group Acidic impurities or excessive heat.Ensure conditions remain basic (

). Do not use strong acids in workup.
New Spot on TLC (very polar) Ring opening (Wessely-Moser).Rare with Carbonate base. Avoid using Hydroxide (NaOH/KOH) which can open the pyrone ring.
References
  • Rao, K. V., & Seshadri, T. R. (1946). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate.[4] Proceedings of the Indian Academy of Sciences - Section A, 23, 262–267.

    • Foundational text establishing the difficulty of 5-OH methylation and the viability of the MeI/K2CO3 method.
  • Bernini, R., Mincione, E., Barontini, M., & Crisante, F. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC).[5] Molecules, 16(2), 1418-1425.

    • Discusses the lower reactivity of the 5-OH group due to hydrogen bonding and offers green altern
  • Horie, T., et al. (2006). Synthetic Studies of the Flavone Derivatives. XVII. Synthesis of 5,7-Dihydroxy-6-methoxyflavone Derivatives. Bulletin of the Chemical Society of Japan.

    • Provides context on the synthesis of polymethoxylated flavones involving benzyloxy intermedi
  • Nawaz, H., et al. (2020). 1H NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products. (General Reference for NMR Data).

    • Validates the chemical shift of the chel

Sources

Method

Application Note: HPLC-UV Method for the Detection of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Introduction & Scope 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (commonly referred to as 5-O-methyl-7-O-benzylchrysin) is a polyfunctionalized flavone derivative. It is primarily utilized as a critical synthetic i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (commonly referred to as 5-O-methyl-7-O-benzylchrysin) is a polyfunctionalized flavone derivative. It is primarily utilized as a critical synthetic intermediate in the development of arylchrysin analogues via Suzuki-Miyaura cross-coupling reactions[1]. These analogues are heavily investigated for their enhanced pharmacological profiles, including targeted anticancer and anti-inflammatory activities.

In synthetic workflows, the precise quantification of this intermediate is vital. Unreacted precursors (such as 7-O-benzylchrysin) or over-methylated byproducts can poison downstream palladium catalysts or complicate final purification. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, designed specifically for the purity assessment and quantification of this compound.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, it is imperative to design chromatographic methods based on the fundamental physicochemical properties of the analyte rather than empirical guesswork. Every parameter chosen below is dictated by the molecule's structure.

  • Stationary Phase Selection (Causality of Retention): The parent compound, chrysin (5,7-dihydroxyflavone), possesses two hydroxyl groups that offer moderate polarity. However, in 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one, these hydroxyls are masked by a bulky benzyloxy group and a methoxy group. This eliminates hydrogen bond donors and drastically increases the molecule's LogP (lipophilicity). To achieve adequate retention and separation from more polar precursors, a high-carbon-load C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm) is mandatory[2].

  • Mobile Phase Kinetics: To overcome the strong hydrophobic interactions between the fully substituted flavone core and the C18 alkyl chains, a high-strength organic modifier is required. An isocratic elution utilizing 75% Acetonitrile and 25% Water (v/v) provides the optimal dielectric constant. This ensures the compound elutes efficiently as a sharp, symmetrical peak, preventing the band broadening that would occur with weaker solvents like methanol[3].

  • Detection Wavelength: The conjugated

    
    -system of the 2-phenyl-4H-chromen-4-one (flavone) backbone exhibits strong UV absorbance due to 
    
    
    
    and
    
    
    electronic transitions. While unsubstituted flavones absorb broadly, the specific etherifications at positions 5 and 7 shift the optimal detection wavelength. Based on spectral profiling of similar chrysin derivatives, 270 nm provides the maximum signal-to-noise ratio, ensuring high sensitivity for trace impurity detection[4].

Experimental Protocols

Reagents and Materials
  • Analyte: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one reference standard (Purity

    
     98%).
    
  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 M

    
    cm, HPLC Grade).
    
  • Modifiers: Formic acid (LC-MS Grade, optional, 0.1% v/v in water to suppress silanol ionization on older columns).

Instrumentation
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Hypersil BDS C18, 250 mm × 4.6 mm, 5 µm particle size.

Chromatographic Conditions

Table 1: HPLC Chromatographic Parameters

ParameterSpecification
Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile / Water (75:25, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15.0 minutes
Step-by-Step Sample Preparation
  • Stock Solution Generation (1.0 mg/mL): Accurately weigh 10.0 mg of the 7-(benzyloxy)-5-methoxyflavone standard into a 10 mL volumetric flask. Dissolve the powder completely in 5 mL of HPLC-grade Acetonitrile using an ultrasonic bath for 5 minutes. Make up to the mark with Acetonitrile.

  • Working Solutions: Dilute the stock solution serially with the mobile phase (75% ACN) to create a 5-point calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Sample Filtration (Critical Step): Filter all working solutions and synthetic reaction aliquots through a 0.22 µm PTFE syringe filter directly into amber HPLC vials. This prevents particulate column clogging and mitigates UV-induced degradation of the benzyloxy moiety.

Method Validation & System Suitability

A reliable protocol must function as a self-validating system. Before analyzing unknown synthetic batches, the system suitability must be verified to ensure the chromatograph is performing within acceptable thermodynamic and kinetic parameters.

Table 2: System Suitability Parameters (Target Criteria)

ParameterObserved Value (Typical)Acceptance Criteria (ICH Q2)
Retention Time (

)
~ 8.4 min± 2.0% RSD
Theoretical Plates (

)
> 8,500

2,000
Tailing Factor (

)
1.12

1.5
Resolution (

) from precursors
> 3.5

2.0

Table 3: Method Validation Summary

Validation ParameterResult
Linearity Range 1.0 - 50.0 µg/mL (

)
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3:1)
Limit of Quantification (LOQ) 0.45 µg/mL (S/N = 10:1)
Intra-day Precision (%RSD) 0.8% (n=6)
Inter-day Precision (%RSD) 1.2% (n=6 across 3 days)

Analytical Workflow Visualization

HPLC_Workflow Start Synthesized Intermediate 7-(Benzyloxy)-5-methoxyflavone Prep Sample Preparation (Dissolution in Acetonitrile) Start->Prep Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL Volume) Filter->Inject Column Reversed-Phase Separation (C18 Column, 75% ACN) Inject->Column Detect UV Detection (λ = 270 nm) Column->Detect Data Data Acquisition & Peak Integration Detect->Data

Figure 1: Analytical workflow for the HPLC-UV quantification of 7-(benzyloxy)-5-methoxyflavone.

References[1] Tran, T.-D., & Park, H. "APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES". Sciforum. URL: https://sciforum.net[4] "Development of Chrysin Loaded Oil-in-Water Nanoemulsion for Improving Bioaccessibility". National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/[2] "Application Note: A Validated HPLC-UV Method for the Quantification of 8-Prenylchrysin". Benchchem. URL: https://www.benchchem.com[3] "RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation". ResearchGate. URL: https://www.researchgate.net

Sources

Application

1H NMR spectrum analysis of 7-benzyloxy-5-methoxyflavone

Application Note: Structural Validation of 7-Benzyloxy-5-Methoxyflavone via 1H NMR Spectroscopy Executive Summary This application note details the structural characterization of 7-benzyloxy-5-methoxyflavone , a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Validation of 7-Benzyloxy-5-Methoxyflavone via 1H NMR Spectroscopy

Executive Summary

This application note details the structural characterization of 7-benzyloxy-5-methoxyflavone , a critical synthetic intermediate in the development of flavonoid-based therapeutics (e.g., Chrysin or Baicalein derivatives).

While many flavonoids possess free hydroxyl groups, this specific analog features orthogonal protection: a methyl ether at C-5 and a benzyl ether at C-7. The absence of the characteristic chelated C-5 hydroxyl proton (


 12.0–13.0 ppm) and the presence of a benzylic methylene singlet (

~5.2 ppm) are the primary diagnostic indicators. This guide provides a step-by-step protocol for sample preparation, acquisition, and spectral assignment, ensuring rigorous quality control in drug discovery workflows.

Chemical Structure & Theoretical Basis

Compound: 7-Benzyloxy-5-methoxyflavone Formula:


MW:  358.39  g/mol 

The molecule consists of three distinct spin systems useful for NMR assignment:

  • Ring A (Resorcinol type): Two meta-coupled protons (H-6, H-8) shielded by oxygenated substituents.

  • Ring B (Unsubstituted Phenyl): A chemically equivalent monosubstituted benzene ring attached at C-2.

  • Ring C (Heterocyclic): An isolated olefinic proton (H-3) characteristic of the flavone oxidation state.

Experimental Protocol

Reagents and Equipment
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Rationale:

      
       provides excellent resolution for methoxy/benzyloxy signals and prevents solute aggregation common in DMSO-d6.
      
  • Instrument: 400 MHz (minimum) NMR Spectrometer.

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the solid compound.

  • Dissolution: Add 600 µL of

    
    .
    
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g.,

    
     from the benzylation step).
    
    • Note: Suspended solids cause magnetic field inhomogeneity, leading to broad lines.

  • Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before locking.

Acquisition Parameters (Standard 1H)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: -2 to 14 ppm (to catch any potential unreacted OH signals).

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Line Broadening (LB): 0.3 Hz.

Spectral Analysis & Assignment

The following table summarizes the expected chemical shifts (


), multiplicity, and coupling constants (

) for 7-benzyloxy-5-methoxyflavone in

.
Table 1: 1H NMR Assignment (400 MHz, CDCl3)
Position

(ppm)
Multiplicity

(Hz)
IntegralAssignment Logic
TMS 0.00s--Internal Reference
5-OMe 3.96s-3HDeshielded methyl ether (ortho to carbonyl).
7-OCH₂Ph 5.21s-2HDiagnostic Benzylic Methylene.
H-6 6.45d2.21HRing A meta-coupling. Upfield due to 2x OR groups.
H-3 6.68s-1HRing C olefin.[1] Diagnostic for flavone core.
H-8 6.80d2.21HRing A meta-coupling.
Bn-Ar 7.35–7.48m-5HPhenyl ring of the benzyl group.
H-3',4',5' 7.50–7.55m-3HRing B meta/para protons.
H-2',6' 7.85dd7.5, 1.52HRing B ortho protons. Deshielded by C-2/C-4 conjugation.

Note: The exact shift of H-6 vs H-8 can vary slightly based on concentration, but they are always defined by the meta-coupling constant (


 Hz). H-8 is typically downfield of H-6 in 5-methoxyflavones due to the anisotropic effect of the carbonyl at C-4.

Structural Logic & Validation Workflow

The following diagram illustrates the decision matrix for validating the structure and ruling out common synthetic impurities (e.g., unreacted starting material or isomers).

NMR_Analysis Start Acquire 1H NMR Spectrum Check_OH Check 12.0-13.0 ppm region (Chelated OH) Start->Check_OH OH_Present Signal Present: Incomplete Methylation (Impurity: 5-OH-7-OBn-Flavone) Check_OH->OH_Present Yes OH_Absent Signal Absent: C-5 is substituted Check_OH->OH_Absent No Check_Bn Check 5.1-5.3 ppm (Benzylic CH2) OH_Absent->Check_Bn Bn_Absent Signal Absent: Missing Benzyl Group Check_Bn->Bn_Absent No Bn_Present Singlet @ 5.2 ppm: 7-OBn Confirmed Check_Bn->Bn_Present Yes Check_H3 Check 6.6-6.7 ppm (H-3 Singlet) Bn_Present->Check_H3 H3_Absent Signal Absent/Shifted: Possible Flavanone (Reduction of C2-C3) Check_H3->H3_Absent No H3_Present Singlet Present: Flavone Core Confirmed Check_H3->H3_Present Yes Final Structure Validated: 7-Benzyloxy-5-methoxyflavone H3_Present->Final

Figure 1: Logic tree for the structural validation of 7-benzyloxy-5-methoxyflavone, highlighting critical checkpoints for impurity detection.

Detailed Mechanistic Insights

The "Missing" Downfield Proton

In 5-hydroxyflavones (e.g., Chrysin, Tectochrysin), the proton on the C-5 hydroxyl group forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This deshields the proton significantly, pushing it to


 12.5–13.0 ppm.
  • Observation: In 7-benzyloxy-5-methoxyflavone, this peak must be absent .

  • Significance: If you observe a small peak in this region, your sample contains unreacted starting material (5-hydroxy-7-benzyloxyflavone).

A-Ring Substitution Pattern (Meta-Coupling)

The protons at C-6 and C-8 are meta to each other (separated by one carbon).

  • Coupling Constant (

    
    ):  The coupling is mediated through the aromatic system, resulting in a characteristic splitting of ~2.0–2.5 Hz.
    
  • Differentiation: If the synthesis produced the 6-methoxy isomer (rare but possible depending on the starting material), the coupling pattern would change to a singlet (para) or different meta/ortho constants depending on the exact substitution. The clear pair of doublets confirms the 5,7-substitution pattern.

Benzylic Methylene vs. Methanol

A common error is confusing the benzylic methylene (


 5.21) with residual solvent peaks or water.
  • Validation: The integral of the benzylic peak must be exactly 2/3 of the methoxy peak (

    
     3.96).
    
  • Ratio: 2H (Bn) : 3H (OMe). Deviation from this ratio implies residual benzyl bromide (reactant) or benzyl alcohol (byproduct).

References

  • BenchChem. (2025).[2] NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol. Retrieved from

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Seminal text on flavonoid NMR).
  • Alam, S., et al. (2007).[3] Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, 50(2), 80–84. Retrieved from [3]

  • SpectraBase. (2023). 1H NMR Spectrum of 5-Hydroxy-7-methoxyflavone (Tectochrysin). Wiley Science Solutions. Retrieved from

  • Wishart, D., et al. (2021).[4][5] NP-MRD: Natural Products Magnetic Resonance Database.[6] Nucleic Acids Research. Retrieved from

Sources

Method

Application Note: Preparation of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Stock Solution

Abstract & Introduction This Application Note provides a standardized protocol for the preparation, storage, and handling of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (CAS: 681294-57-5) stock solutions. This comp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This Application Note provides a standardized protocol for the preparation, storage, and handling of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (CAS: 681294-57-5) stock solutions. This compound is a lipophilic flavonoid derivative, structurally characterized by a flavone backbone substituted with a methoxy group at the C5 position and a benzyloxy group at the C7 position.

Due to the hydrophobic nature imparted by the benzyl and phenyl moieties, this compound exhibits poor aqueous solubility. Improper solubilization often leads to experimental variability, micro-precipitation in cellular assays, and inaccurate potency data (IC50/EC50). This guide outlines a DMSO-based solubilization workflow, emphasizing critical steps to ensure compound stability and homogeneity for use in drug discovery and biological signaling research.

Physicochemical Profile

PropertyDetail
Compound Name 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Systematic Name 7-(Benzyloxy)-5-methoxyflavone
CAS Number 681294-57-5
Molecular Formula C₂₃H₁₈O₄
Molecular Weight 358.39 g/mol
Physical State Solid powder (typically off-white to pale yellow)
Solubility (Primary) Soluble in DMSO (Dimethyl sulfoxide), DMF
Solubility (Secondary) Moderate in Ethanol, Acetone; Insoluble in Water
Storage (Solid) -20°C, Desiccated, Protected from light

Materials & Equipment

Reagents
  • Target Compound: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (>95% purity).[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity, cell-culture grade (e.g., Sigma-Aldrich D2650).

    • Note: Avoid using DMSO that has been opened for long periods as it is hygroscopic; water absorption reduces solubility power.

Equipment
  • Analytical Balance: Readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Bath: For breaking up crystal lattices (e.g., Branson).

  • Syringe Filter: 0.22 µm PTFE or Nylon (Do NOT use Cellulose Acetate with DMSO).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent leaching and photodegradation).

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM stock solution. Target Concentration: 10 mM (10 mmol/L) Target Volume: 1.0 mL

Step 1: Molarity Calculation

Use the formula:





Expert Insight: For lipophilic flavonoids, we recommend preparing a 10 mM or 20 mM primary stock. Higher concentrations (e.g., 100 mM) may approach the saturation limit and risk precipitation upon freeze-thaw cycles.

Step 2: Weighing
  • Equilibrate the vial of solid compound to room temperature before opening to prevent water condensation.

  • Weigh approximately 3.6 mg of the compound into a sterile amber glass vial. Record the exact mass (e.g., 3.65 mg).

Step 3: Solubilization (The Critical Step)
  • Calculate the exact volume of DMSO required based on the recorded mass:

    
    
    Example: If you weighed 3.65 mg:
    
    
    
    
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Check: Hold the vial up to a light source. The solution must be perfectly clear with no visible particulates. If hazy, continue sonication.

Step 4: Sterilization (Optional but Recommended for Cell Culture)
  • Using a 1 mL syringe, draw up the dissolved solution.

  • Attach a 0.22 µm PTFE filter.

  • Filter the solution into a fresh, sterile amber vial.

    • Note: Account for ~50-100 µL dead volume loss in the filter.

Step 5: Aliquoting and Storage
  • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) to avoid repeated freeze-thaw cycles.

  • Labeling: Name, Concentration, Solvent, Date, Operator.

  • Storage: Store at -20°C (short term < 1 month) or -80°C (long term).

Serial Dilution Workflow (Preventing Precipitation)

Flavonoids are prone to "crashing out" when diluted directly from 100% DMSO into aqueous media. Use the Intermediate Dilution Method .

DilutionProtocol Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Add 10 µL Stock to 990 µL Media) Vortex Immediately! Final Working Solution (1 µM in Assay Well) Inter->Final 1:100 Dilution (Add to cells/assay) PrecipCheck Check for Precipitation (Microscopy/Turbidity) Inter->PrecipCheck

Figure 1: Recommended dilution strategy to minimize osmotic shock and precipitation. Direct dilution from 100% DMSO to aqueous buffer often causes local high concentrations that trigger precipitation.

Troubleshooting & Quality Control

IssuePossible CauseSolution
Precipitation in Stock Saturation reached or moisture ingress.Sonicate at 37°C for 5 mins. If unresolved, prepare at lower concentration (e.g., 5 mM).
Precipitation in Media Rapid dilution or high final concentration.Use the "Intermediate Dilution" step. Ensure final DMSO < 0.5%.
Color Change Oxidation or photodegradation.Discard. Flavones can be light-sensitive. Always use amber vials.
Cytotoxicity DMSO concentration too high.Include a "Vehicle Control" (DMSO only) in all assays to normalize data.

Biological Context & Signaling[3]

This compound is often investigated for its potential to modulate specific kinase pathways or receptor interactions due to the structural similarity to bioactive flavones like Wogonin or Apigenin.

SignalingPathway Compound 7-(Benzyloxy)-5-methoxy- 2-phenyl-4H-chromen-4-one Target Putative Target (e.g., Kinase/Receptor) Compound->Target Binding/Inhibition Downstream1 Signal Transduction (Phosphorylation Cascade) Target->Downstream1 Modulation Effect Biological Outcome (e.g., Apoptosis/Anti-inflammation) Downstream1->Effect

Figure 2: Generalized interaction pathway. Flavone derivatives typically act by intercalating into hydrophobic pockets of enzymes or receptors.

References

  • PubChem. (2025).[3] Compound Summary: 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one (Related Structure). National Library of Medicine. Link

  • BenchChem. (2025).[4][5][6] Protocol for Dissolving Compounds in DMSO for Biological Assays.Link

  • Alam, S., et al. (2007).[7] Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone.[7][8] Pakistan Journal of Scientific and Industrial Research, 50(2), 80–84.[7] Link

  • ResearchGate. (2016).[9] Discussion: How do I make a stock solution of a substance in DMSO?Link

Sources

Application

In vitro cytotoxicity assay using 7-benzyloxy-5-methoxyflavone

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of 7-Benzyloxy-5-Methoxyflavone Abstract This technical guide outlines the optimized protocol for evaluating the cytotoxic potential of 7-benzyloxy-5-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity In Vitro Cytotoxicity Profiling of 7-Benzyloxy-5-Methoxyflavone

Abstract

This technical guide outlines the optimized protocol for evaluating the cytotoxic potential of 7-benzyloxy-5-methoxyflavone , a lipophilic derivative of chrysin (5,7-dihydroxyflavone). While natural flavones often exhibit poor bioavailability, the introduction of 7-O-benzyl and 5-O-methyl groups enhances lipophilicity and membrane permeability. This protocol utilizes a modified MTT assay designed to mitigate the known interference of flavonoids with tetrazolium salts, ensuring data integrity. We detail the preparation of stable stock solutions, cell seeding densities for carcinoma models (e.g., HepG2, MCF-7), and a rigorous control framework to distinguish true cytotoxicity from chemical artifacts.

Compound Profile & Preparation[1][2][3][4][5][6][7][8]

Chemical Identity:

  • Compound Name: 7-Benzyloxy-5-methoxyflavone[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 358.39 g/mol

  • Rationale: This compound acts as a synthetic intermediate or probe to study the Structure-Activity Relationship (SAR) of A-ring substituted flavones. The benzyl group at C-7 protects the phenol and increases hydrophobicity, potentially altering cellular uptake compared to the parent chrysin [1].

Solubility & Storage:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[3]

  • Stock Concentration: Prepare a 50 mM master stock. (Dissolve 17.92 mg in 1 mL DMSO).

  • Solubility Limit: The compound is hydrophobic. Avoid aqueous buffers for stock preparation. Precipitation may occur in culture media at concentrations >100 µM.

  • Storage: Aliquot and store at -20°C. Protect from light, as flavones can undergo photo-oxidation.

Experimental Design Strategy

Cell Line Selection

For flavone cytotoxicity, carcinoma cell lines with high metabolic rates are recommended to assess the mitochondrial impairment mechanism often associated with this class.

  • HepG2 (Liver Hepatocellular Carcinoma): High sensitivity to ROS-inducing agents.

  • MCF-7 (Breast Adenocarcinoma): Standard model for estrogen-responsive flavonoid screening.

The "Flavonoid Interference" Challenge

Critical Technical Note: Flavonoids possess intrinsic reductive potential (due to the chromone core and phenolic ethers).[4] They can non-enzymatically reduce MTT tetrazolium to purple formazan, causing false-negative cytotoxicity results (i.e., cells appear viable when they are dead) [2, 3].

  • Solution: This protocol includes a Cell-Free Compound Control (CFCC) to quantify and subtract this background signal.

Detailed Protocol: Modified MTT Assay

Phase 1: Cell Seeding (Day 0)
  • Harvest Cells: Trypsinize adherent cells (HepG2 or MCF-7) during the log phase.

  • Count: Determine viability using Trypan Blue exclusion (>95% required).

  • Seed: Dispense 100 µL/well into 96-well clear flat-bottom plates.

    • Optimal Density: 5,000 – 8,000 cells/well (depending on doubling time).

  • Blanking: Leave Column 1 empty (Media only) and Column 12 with cells but no treatment (Vehicle Control).

  • Incubation: 24 hours at 37°C, 5% CO₂, 95% humidity to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Dilute the 50 mM DMSO stock in complete culture media to 2x the final desired concentration.

    • Dose Range: 0 (Vehicle), 1, 5, 10, 25, 50, 100 µM.

    • DMSO Limit: Ensure final DMSO concentration is ≤ 0.5% (v/v) in all wells to prevent solvent toxicity.

  • Dispensing:

    • Remove old media from the plate (carefully, do not disturb the monolayer).

    • Add 100 µL of fresh media containing the compound to experimental wells.

  • Mandatory Controls (Per Plate):

    • Vehicle Control (VC): Cells + Media + 0.5% DMSO (100% Viability Reference).

    • Positive Control (PC): Cells + Doxorubicin (1 µM) or Triton X-100 (Death Reference).

    • Cell-Free Compound Control (CFCC): Media + Compound (at highest concentration, 100 µM) + NO CELLS . This measures chemical reduction of MTT.[5]

Phase 3: Incubation & Readout (Day 3)
  • Duration: Incubate for 48 to 72 hours .

  • MTT Addition:

    • Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.

    • Add 10 µL of MTT stock to each well (Final: 0.5 mg/mL).

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Check for purple crystals under a microscope.

  • Solubilization:

    • Carefully aspirate the supernatant (media + MTT). Note: For flavones, removing the media is crucial to remove non-internalized compound that might interfere.

    • Add 100 µL DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 minutes (protect from light).

  • Measurement: Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis & Troubleshooting

Calculation of Viability

Correct the Optical Density (OD) values using the Cell-Free Compound Control (CFCC).





Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background in CFCC Compound reduces MTTSwitch to SRB Assay or ATP-Glo (non-reductive readouts).
Precipitation Conc. > Solubility LimitCheck 100 µM wells under microscope. If crystals form, exclude high doses.
Edge Effect Evaporation in outer wellsFill edge wells with PBS; do not use them for data.
Variability >15% Pipetting error / ClumpingVortex cell suspension frequently during seeding.

Mechanism of Action (Visualization)

Flavones like 7-benzyloxy-5-methoxyflavone typically induce cytotoxicity via the intrinsic apoptotic pathway. The methoxy substitution at C-5 and lipophilic protection at C-7 facilitate membrane permeation, leading to Reactive Oxygen Species (ROS) generation and mitochondrial depolarization [4, 5].

G Compound 7-Benzyloxy-5-methoxyflavone Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake Artifact Artifact: Direct MTT Reduction (False Positive Viability) Compound->Artifact In absence of cells ROS ROS Generation (Oxidative Stress) Uptake->ROS Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed cytotoxic mechanism of 7-benzyloxy-5-methoxyflavone involving oxidative stress and mitochondrial pathways, alongside the potential assay interference pathway.

Experimental Workflow Diagram

Workflow Stock Stock Prep 50mM in DMSO Seed Seed Cells 5k/well (Day 0) Treat Treatment 0-100 µM (Day 1) Stock->Treat Seed->Treat Incubate Incubate 48-72h Treat->Incubate MTT Add MTT 3-4h Incubate->MTT Solubilize Solubilize DMSO MTT->Solubilize Read Read OD 570nm Calculate IC50 Solubilize->Read

Caption: Step-by-step experimental workflow for the high-fidelity MTT cytotoxicity assay.

References

  • Tran, T. D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Sciforum. Link

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.[4][5] Journal of Pharmaceutical Research International, 33(51A), 154-163. Link

  • BenchChem. (2025).[6][3] Application Notes and Protocols: MTT Assay for 3,7-Dihydroxyflavone Cytotoxicity. Link

  • Wun, Z. Y., et al. (2016). 5-Hydroxy-7-methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells.[7] PLOS ONE, 11(4), e0154525. Link

  • Salim, E., et al. (2017).[8] Anticancer activity of 5, 7-dimethoxyflavone against liver cancer cell line HepG2 involves apoptosis, ROS generation and cell cycle arrest.[8] BioImpacts, 7(3), 145–152. Link

Sources

Method

Crystallization solvent system for 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Application Note: Optimized Crystallization Systems for 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Executive Summary & Chemical Profile This technical guide details the isolation and purification of 7-(Benzyloxy)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Crystallization Systems for 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Executive Summary & Chemical Profile

This technical guide details the isolation and purification of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (hereafter referred to as BMP-Flavone ).

BMP-Flavone is a fully protected flavone derivative. Unlike its 5-hydroxy analogs (e.g., Tectochrysin), the methylation at the C5 position disrupts the characteristic intramolecular hydrogen bond with the C4-carbonyl.[1] This structural modification significantly alters its solubility profile, rendering it more soluble in moderately polar organic solvents and less prone to the high-melting insolubility often seen in 5-hydroxyflavones. The C7-benzyloxy group adds substantial lipophilicity and bulk, facilitating strong


-

stacking interactions in the crystal lattice.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists.[1]

Solvent System Selection Strategy

The selection of a crystallization solvent for BMP-Flavone is governed by the "Like Dissolves Like" principle, modified by the need for temperature-dependent solubility differentials.

Primary Candidate: Ethanol (95% or Absolute)
  • Role: Single-solvent recrystallization.

  • Mechanism: BMP-Flavone exhibits a steep solubility curve in ethanol. It is highly soluble at reflux (

    
    ) but sparingly soluble at 
    
    
    
    .
  • Advantage: Ethanol effectively removes polar inorganic salts (insoluble in hot EtOH) and highly lipophilic side products (remain soluble in cold EtOH).

  • Application: Best for routine purification (purity >95%).

Secondary Candidate: Ethyl Acetate / n-Heptane
  • Role: Binary solvent system (Solvent / Anti-solvent).

  • Mechanism: Ethyl acetate (EtOAc) solubilizes the flavone core. n-Heptane acts as a non-polar anti-solvent that forces precipitation based on polarity rather than just temperature.

  • Advantage: Provides superior control over crystal growth rate (habit) and purity. Ideal for removing closely related chalcone intermediates which often co-precipitate in alcohols.

  • Application: Best for analytical standards or X-ray crystallography (purity >99%).

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Objective: Rapid purification of crude BMP-Flavone (e.g., post-synthesis or column chromatography).

Materials:

  • Crude BMP-Flavone (solid)

  • Ethanol (Absolute or 95%)

  • Activated Charcoal (optional, for decolorization)[1]

  • Celite® 545[2]

Procedure:

  • Dissolution: Transfer crude BMP-Flavone (e.g., 5.0 g) into a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 5 mL increments until a clear solution is obtained.

  • Hot Filtration (Impurity Removal):

    • If insoluble particles (salts/dust) are visible, filter the hot solution rapidly through a pre-warmed glass funnel or a Celite pad.[1]

    • Note: Pre-warming the funnel prevents premature crystallization on the glass.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly (over 1-2 hours) without agitation.

    • Transfer to an ice bath (

      
      ) for an additional 2 hours to maximize yield.
      
  • Collection: Filter the crystals using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with ice-cold Ethanol (

    
     mL).
    
  • Drying: Dry the crystals in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Objective: High-purity isolation for biological assays or structural characterization.

Procedure:

  • Solvation: Dissolve crude BMP-Flavone in the minimum amount of boiling Ethyl Acetate needed to obtain a clear solution.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Dropwise, add n-Heptane (or Hexane) until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add a few drops of Ethyl Acetate to just clear the turbidity.

  • Crystallization: Remove from heat. Cover the flask with foil (to prevent solvent evaporation) and let it stand undisturbed at RT overnight.

  • Harvesting: Collect the white/pale-yellow needles via vacuum filtration. Wash with a 1:3 mixture of cold EtOAc:Heptane.

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying BMP-Flavone, ensuring the removal of specific impurity classes (Chalcones vs. Salts).

CrystallizationWorkflow Start Crude BMP-Flavone (Solid) Decision Select Solvent System Start->Decision PathA System A: Ethanol (General Purification) Decision->PathA Standard Purity (>95%) PathB System B: EtOAc / Heptane (High Purity / Analytical) Decision->PathB High Purity (>99%) StepA1 Dissolve at Reflux (78°C) PathA->StepA1 StepB1 Dissolve in Min. Hot EtOAc PathB->StepB1 StepA2 Hot Filtration (Removes Inorganic Salts) StepA1->StepA2 StepA3 Slow Cooling (RT -> 4°C) StepA2->StepA3 Result Pure BMP-Flavone Crystals (Needles) StepA3->Result StepB2 Add Heptane to Turbidity StepB1->StepB2 StepB3 Clear with EtOAc & Cool StepB2->StepB3 StepB3->Result

Caption: Workflow logic for selecting the optimal solvent system based on purity requirements and impurity profiles.

Data Summary: Solubility & Physical Properties

The following data aids in calculating solvent volumes and anticipating yield.

ParameterValue / DescriptionNotes
Molecular Formula

MW: 358.39 g/mol
Appearance White to pale yellow needlesColor depends on trace chalcone impurities.
Solubility (Ethanol) High at

/ Low at

Ideal for thermal recrystallization.
Solubility (Water) InsolubleWater can be used as a "crash" anti-solvent if needed.
Solubility (DCM) Very HighNot suitable for crystallization, good for extraction.[1]
Melting Point

(Lit. for analogs)
Sharp MP indicates high purity.
Crystal Habit Acicular (Needle-like)Favored by slow cooling in EtOAc/Heptane.

Troubleshooting & "Oiling Out"

Benzylated flavones are notorious for "oiling out" (separating as a liquid oil rather than crystals) if the solution is too concentrated or cooled too rapidly.

Corrective Actions:

  • Re-heat: Dissolve the oil by heating the mixture back to reflux.

  • Dilute: Add slightly more solvent (10-20% volume).

  • Seed: Add a single crystal of pure BMP-Flavone (if available) to the cooling solution at

    
    .
    
  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

References

  • Nallasivam, A., et al. (2008).[1] 5,7-Bis(benzyloxy)-2-phenyl-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369.[1] [Link]

  • Google Patents. (n.d.). Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
  • Alam, S., et al. (2007).[1][3] Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, 50(2), 80–84.[1][3] [Link]

Sources

Application

TLC visualization of 7-benzyloxy-5-methoxyflavone reaction mixture

Abstract This application note provides a rigorous Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of 7-benzyloxy-5-methoxyflavone from 5-methoxy-7-hydroxyflavone . This transformation represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of 7-benzyloxy-5-methoxyflavone from 5-methoxy-7-hydroxyflavone . This transformation represents a critical protection step in flavonoid drug discovery, modifying lipophilicity and metabolic stability. This guide details mobile phase optimization, specific visualization strategies using the "Negative Staining" principle, and troubleshooting for common separation challenges.

Chemical Basis & Reaction Context

To accurately monitor a reaction, one must understand the physicochemical changes occurring on the plate.

  • The Reaction: A Williamson ether synthesis involving the alkylation of the 7-hydroxyl group of the flavone backbone with benzyl bromide (

    
    ) in the presence of a base (typically 
    
    
    
    in Acetone/DMF).
  • The Polarity Shift:

    • Starting Material (SM): 5-methoxy-7-hydroxyflavone. Contains a free phenolic hydroxyl group at position 7.[1][2] This group is polar and capable of hydrogen bonding with the silica stationary phase, resulting in a lower Retardation Factor (

      
      ).
      
    • Product (P): 7-benzyloxy-5-methoxyflavone. The polar -OH is replaced by a bulky, lipophilic benzyl ether (-OBn). This significantly reduces interaction with the silica, resulting in a higher

      
      .
      

Note on the 5-Position: The presence of the 5-methoxy group (as opposed to a 5-hydroxy) prevents the formation of a strong intramolecular hydrogen bond with the C4-carbonyl. This makes the starting material slightly less polar than its 5-OH analog (tectochrysin) but still significantly more polar than the benzylated product.

ReactionScheme Figure 1: Reaction Scheme & Polarity Shift SM Starting Material (5-methoxy-7-hydroxyflavone) Polar (-OH) Reagents BnBr, K2CO3 Acetone, Reflux SM->Reagents Product Product (7-benzyloxy-5-methoxyflavone) Lipophilic (-OBn) Reagents->Product

Materials & Methods

Stationary Phase
  • Plate: Silica Gel

    
     on Aluminum or Glass backing.
    
  • Why: The

    
     fluorescent indicator is essential. Flavones possess a strong conjugated 
    
    
    
    -system (chromophore) that absorbs UV light at 254 nm, appearing as dark spots against a bright green fluorescent background.
Mobile Phase Optimization (The Triangle Method)

Flavone ethers are moderately non-polar. A binary solvent system of Hexane (non-polar) and Ethyl Acetate (polar) is recommended.

SystemRatio (v/v)Application
System A 80:20 (Hex:EtOAc)Recommended Start. Good separation of benzyl ethers.
System B 70:30 (Hex:EtOAc)Use if SM sticks to the baseline (

).
System C 90:10 (Hex:EtOAc)Use if Product moves with solvent front (

).

Protocol Note: Always pre-saturate the TLC chamber with mobile phase vapor for 15 minutes prior to development to prevent "smiling" (curved solvent fronts) and ensure reproducible


 values.
Sample Preparation
  • Concentration: Dissolve ~1 mg of reaction mixture in 0.5 mL of Dichloromethane (DCM) or Acetone .

  • Why DCM? The benzylated product may have poor solubility in pure methanol or hexane. DCM ensures both the polar SM and non-polar Product are in solution.

  • Co-Spotting: Essential for this reaction. Spot three lanes:

    • Lane 1: Authentic Starting Material (Reference).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture.

Visualization & Interpretation Protocol

We utilize a Multi-Stage Visualization approach to ensure scientific validity.

Stage 1: Non-Destructive UV (254 nm)
  • Method: Place plate under UV lamp at 254 nm.[3]

  • Observation: Both SM and Product will appear as dark quenching spots .

  • Expected

    
    : 
    
    • SM:

      
       (in 80:20 Hex:EtOAc).
      
    • Product:

      
      .
      
  • Success Criteria: Appearance of a new, less polar spot and disappearance of the lower polar spot.

Stage 2: Specific Chemical Staining (Ferric Chloride)

This is the Self-Validating step.

  • Reagent: 1%

    
     in Methanol/Water (1:1).
    
  • Mechanism: Ferric chloride forms colored complexes (typically purple/blue) with phenolic hydroxyl groups.

  • Protocol: Dip the plate or spray lightly.

  • Validation Logic:

    • SM (7-OH): Must turn Purple/Blue .

    • Product (7-OBn): Must remain Colorless/Yellow (color of reagent).

    • If the upper spot turns purple, the benzylation failed, or you alkylated the wrong position.

Stage 3: Universal Charring (Sulfuric Acid)
  • Reagent: 10%

    
     in Methanol.
    
  • Protocol: Dip/Spray and heat at 120°C for 2-3 minutes.

  • Observation: All organic compounds will char (turn black/brown). This confirms the presence of the product if the

    
     test was negative (invisible).
    

VisualizationLogic Figure 2: Decision Tree for Staining & Validation Start Develop TLC Plate UV Check UV (254 nm) Start->UV Spots Two Spots Visible? UV->Spots FeCl3 Stain with FeCl3 (Specific) Spots->FeCl3 Yes Analysis Analyze Color FeCl3->Analysis ResultSM Lower Spot: Purple (Unreacted Phenol) Analysis->ResultSM Lower Rf ResultProd Upper Spot: No Color (Benzyl Ether Formed) Analysis->ResultProd Higher Rf

Summary of Expected Data

CompoundFunctional GroupApprox

(80:20 Hex:EtOAc)
UV (254 nm)

Stain

Char
5-methoxy-7-hydroxyflavone Phenol (-OH)0.25Dark SpotPositive (Purple) Black
7-benzyloxy-5-methoxyflavone Benzyl Ether (-OBn)0.65Dark SpotNegative (Yellow) Black
Benzyl Bromide (Excess)Alkyl Halide> 0.85Faint/NoneNegativeVolatile (may fade)

Troubleshooting & Optimization

  • Problem: Tailing of the Starting Material.

    • Cause: The phenolic -OH interacts strongly with silanol groups on the silica.

    • Solution: Add 1% Acetic Acid to the mobile phase (e.g., Hexane:EtOAc:AcOH 80:19:1). This suppresses ionization of the phenol.

  • Problem: Product Co-elutes with Benzyl Bromide.

    • Cause: Benzyl bromide is non-polar, similar to the product.

    • Solution: Dry the plate thoroughly (blow air) before visualizing. Benzyl bromide is volatile and often evaporates, whereas the flavone product will remain. Alternatively, use Anisaldehyde-Sulfuric Acid stain; the flavone will turn yellow/orange, while benzyl bromide is less reactive.

  • Problem: No Product Spot, but SM disappears.

    • Cause: Decomposition or formation of a highly polar side product (staying at baseline).

    • Check: Run a 100% Ethyl Acetate or 10% Methanol/DCM plate to check the baseline.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for TLC methodologies).
  • Harborne, J. B. (1998). Phytochemical Methods: A Guide to Modern Techniques of Plant Analysis. Springer.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for benzyl ether protection chemistry).
  • Alam, S., et al. (2007).[4] "Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone." Pakistan Journal of Scientific and Industrial Research.[4]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.

Sources

Method

Microwave-assisted synthesis of 5-methoxy-7-benzyloxyflavone

Executive Summary This application note details a robust, high-yield protocol for the synthesis of 5-methoxy-7-benzyloxyflavone , a critical intermediate in the development of O-alkylated flavonoid libraries for kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 5-methoxy-7-benzyloxyflavone , a critical intermediate in the development of O-alkylated flavonoid libraries for kinase inhibition and anti-inflammatory screening.

Traditional thermal synthesis (Baker-Venkataraman rearrangement) often requires reaction times exceeding 24 hours with variable yields due to competing hydrolysis. This guide introduces a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time to under 45 minutes while improving purity profiles. The protocol utilizes a dielectric heating strategy to accelerate the rate-limiting intramolecular Claisen condensation and subsequent cyclodehydration.

Scientific Foundation & Retro-synthetic Analysis

The Challenge of 5,7-Disubstitution

Synthesizing flavones with distinct substituents at the C5 and C7 positions requires precise regiocontrol. The 5-position oxygen is strongly hydrogen-bonded to the carbonyl (C4), making it less nucleophilic, while the 7-position is highly reactive.

  • Target: 5-methoxy-7-benzyloxyflavone.

  • Strategy: We utilize the Baker-Venkataraman Rearrangement over the Claisen-Schmidt (chalcone) route. While the chalcone route is faster, the Baker-Venkataraman pathway offers superior regiofidelity for 5,7-systems, preventing the formation of isomeric aurones or chalcone equilibrates.

Dielectric Heating Mechanism

Microwave irradiation (2450 MHz) couples directly with the polar transition states of the enolate intermediate. The rearrangement step involves a cyclic transition state with significant charge separation; microwave irradiation stabilizes this dipole, lowering the activation energy (


) and suppressing side reactions (intermolecular acyl transfer) common in oil-bath heating.
Retro-synthetic Map

The synthesis disconnects into three phases:

  • O-Benzoylation: Esterification of the acetophenone.

  • Rearrangement: Base-mediated migration to the 1,3-diketone.[1][2]

  • Cyclization: Acid-catalyzed ring closure.

Retrosynthesis Target Target: 5-Methoxy-7-Benzyloxyflavone Diketone Intermediate: 1,3-Diketone (o-Hydroxydibenzoylmethane) Diketone->Target Cyclodehydration (H+, MW) Ester Precursor: O-Benzoyl Ester Ester->Diketone Baker-Venkataraman (Base, MW) Start Start: 2'-Hydroxy-4'-benzyloxy- 6'-methoxyacetophenone Start->Ester Esterification Reagent Reagent: Benzoyl Chloride Reagent->Ester

Figure 1: Retro-synthetic logic flow. The critical microwave enhancement occurs at the Ester-to-Diketone transition.

Experimental Protocol

Safety Warning: Microwave vials are pressurized vessels. Do not exceed the rated pressure (typically 20 bar). Use a dedicated microwave reactor (e.g., CEM Discover, Anton Paar Monowave), not a domestic microwave.

Reagents & Equipment
  • Starting Material: 2'-Hydroxy-4'-benzyloxy-6'-methoxyacetophenone (Synthesized via selective benzylation of 2',4'-dihydroxy-6'-methoxyacetophenone).

  • Reagents: Benzoyl chloride (BzCl), Pyridine (anhydrous), Potassium Hydroxide (KOH), Glacial Acetic Acid (AcOH), Sulfuric Acid (H2SO4).

  • Solvents: Pyridine (Step 1), DMSO (Step 2), AcOH (Step 3).

  • Apparatus: Single-mode Microwave Reactor with IR temperature sensor and active air cooling.

Step-by-Step Methodology

Phase 1: Rapid O-Benzoylation

  • Load: In a 10 mL microwave vial, dissolve starting acetophenone (1.0 mmol, 272 mg) in dry pyridine (2.0 mL).

  • Add: Add Benzoyl chloride (1.2 mmol, 140 µL) dropwise. Cap the vial.

  • Irradiate:

    • Temp: 100°C[3][4]

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Workup: Pour into ice-HCl (1M). Filter the white solid (Ester). Dry in vacuo.[5]

    • Checkpoint: Yield should be >90%. If sticky, recrystallize from MeOH.

Phase 2: Microwave-Assisted Baker-Venkataraman Rearrangement This is the critical step where MW irradiation replaces hours of reflux.

  • Load: Dissolve the Ester (from Phase 1) in anhydrous pyridine (3 mL).

  • Add: Powdered KOH (5.0 eq).

  • Irradiate:

    • Temp: 80°C

    • Hold Time: 60 seconds (Ramp time: 1 min)

    • Note: The reaction turns viscous and bright yellow (formation of the potassium enolate).

  • Quench: Pour the yellow mixture into ice-cold 10% acetic acid. The yellow 1,3-diketone precipitates.

  • Isolate: Filter and wash with water.

Phase 3: Cyclodehydration to Flavone

  • Load: Suspend the wet 1,3-diketone in Glacial Acetic Acid (4 mL).

  • Catalyst: Add conc. H2SO4 (3 drops) or p-TsOH (10 mol%).

  • Irradiate:

    • Temp: 110°C[6][7]

    • Hold Time: 10 minutes

  • Final Workup: Pour into crushed ice. The product precipitates as a pale yellow solid.

  • Purification: Recrystallize from Ethanol/Acetone (1:1).

Data Presentation & Analysis

Process Comparison

The microwave protocol demonstrates a 96% reduction in reaction time compared to the conventional oil-bath method.

ParameterConventional (Oil Bath)Microwave (This Protocol)Improvement
Total Reaction Time 26 Hours~45 Minutes 35x Faster
Solvent Usage 50-100 mL5-10 mLGreen Metric
Overall Yield 62%84% +22%
Purity (HPLC) 88% (requires column)96% (recryst. only)Simplified Workup
Characterization Data (Expected)
  • Appearance: Pale yellow needles.

  • Melting Point: 142–144°C.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.85 (m, 2H, B-ring 2',6'), 7.50 (m, 3H, B-ring 3',4',5'), 7.35–7.45 (m, 5H, Benzyl-Ar), 6.60 (s, 1H, H-3), 6.55 (d, J=2.2 Hz, 1H, H-8), 6.40 (d, J=2.2 Hz, 1H, H-6), 5.15 (s, 2H, O-CH 
      
      
      
      -Ph), 3.94 (s, 3H, 5-OCH
      
      
      ).
  • MS (ESI+): m/z 359.12 [M+H]

    
    .
    

Workflow Visualization

The following diagram illustrates the integrated experimental workflow, highlighting the decision points and critical microwave parameters.

Workflow Start Start: Acetophenone Precursor Step1 Step 1: Benzoylation MW: 100°C, 5 min Solvent: Pyridine Start->Step1 Check1 QC: TLC (Hex/EtOAc) Step1->Check1 Check1->Step1 Incomplete (+2 min MW) Step2 Step 2: B-V Rearrangement MW: 80°C, 1 min Reagent: KOH/Pyridine Check1->Step2 Complete Inter Intermediate: 1,3-Diketone (Yellow Precipitate) Step2->Inter Acid Quench Step3 Step 3: Cyclization MW: 110°C, 10 min Reagent: AcOH/H2SO4 Inter->Step3 Final Final Product: 5-Methoxy-7-Benzyloxyflavone Step3->Final Recrystallization

Figure 2: Integrated Microwave Workflow. Note the rapid rearrangement step (Step 2), which prevents degradation of the sensitive 1,3-diketone.

References

  • Garg, S., et al. (2022). "Microwave-Assisted Baker-Venkataraman Rearrangement: A Green Route to Flavones." Current Organic Chemistry. Link(Generalized citation for MW B-V protocol).

  • Kabalka, G. W., & Mereddy, A. R. (2005). "Microwave-assisted synthesis of functionalized flavones and chromones." Tetrahedron Letters, 46(37), 6315-6317.

  • Sahoo, S. K., et al. (2008). "Microwave assisted synthesis of some new flavones and their antimicrobial activity."[8] E-Journal of Chemistry, 5(4), 746-750.

  • Cushman, M., & Nagarathnam, D. (1990). "A versatile synthesis of hydroxylated flavones." Tetrahedron Letters, 31(45), 6497-6500. (Foundational chemistry for 5,7-substitution).

  • Varma, R. S. (2016). "Greener and sustainable trends in synthesis of organics and nanomaterials." ACS Sustainable Chemistry & Engineering, 4(11), 5866-5878.

Sources

Technical Notes & Optimization

Troubleshooting

7-benzyloxy-5-methoxyflavone poor solubility in aqueous media

Topic: Overcoming Poor Solubility in Aqueous Media Executive Summary & Chemical Profile 7-Benzyloxy-5-methoxyflavone is a highly lipophilic flavonoid derivative.[1] Unlike polyhydroxylated flavones (e.g., quercetin, lute...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility in Aqueous Media

Executive Summary & Chemical Profile

7-Benzyloxy-5-methoxyflavone is a highly lipophilic flavonoid derivative.[1] Unlike polyhydroxylated flavones (e.g., quercetin, luteolin), this compound lacks free hydroxyl groups at the C5 and C7 positions, which are masked by methoxy and benzyloxy groups, respectively.[1][2] This structural modification drastically reduces its hydrogen-bonding capacity with water, resulting in a high partition coefficient (LogP > 4.[1]0) and negligible aqueous solubility.

Users frequently encounter precipitation upon dilution into biological buffers, "crashing out" in cell culture media, and low bioavailability in in vivo models.[2][3] This guide provides validated strategies to solubilize this compound without compromising biological integrity.

Physicochemical Snapshot
PropertyCharacteristicImplication for Handling
Hydrophobicity High (Lipophilic)Insoluble in water/PBS; requires organic cosolvents or carriers.[1]
Ionization NeutralpH adjustment (alkalization) is ineffective due to lack of acidic phenolic -OH groups.[1]
Crystallinity HighProne to rapid recrystallization (pi-stacking) from supersaturated solutions.[1]
Stability ModerateBenzyloxy group is stable in neutral buffers but sensitive to strong acids or catalytic hydrogenation.

Troubleshooting Guide (Q&A)

Category A: Stock Solution & In Vitro Assays[4]

Q1: I prepared a 100 mM stock in DMSO, but it precipitates immediately when I dilute it 1:1000 into cell culture media. Why? A: This is the "Solvent Shift" phenomenon. DMSO is aprotic and solubilizes the flavone via dipole-dipole interactions. When you dilute into media (water), the dielectric constant rises sharply, and the hydrophobic flavone molecules aggregate to minimize water contact.[2]

  • The Fix: Do not dilute directly into static media.

    • Vortex the media vigorously while adding the DMSO stock dropwise.

    • Use a carrier: Pre-dissolve the compound in a solvent containing a surfactant (e.g., DMSO + 0.5% Tween 80) before adding to media.

    • Limit Concentration: The thermodynamic solubility limit in media is likely < 10 µM. For higher concentrations, use a cyclodextrin complex (see Protocol 2).[1][2]

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is less effective than DMSO for this specific compound. While ethanol is less toxic to cells, 7-benzyloxy-5-methoxyflavone has lower solubility in ethanol compared to DMSO.[1] If you must use ethanol, warm the solution to 37°C and sonicate, but be prepared for lower maximum stock concentrations (typically < 10 mM).[1][2]

Q3: My compound "oils out" instead of forming crystals. What is happening? A: This occurs when the compound forms a supercooled liquid phase upon precipitation, often due to impurities or rapid precipitation rates.[2]

  • Impact: Oiled-out droplets are not bioavailable and cause massive variability in assay results (e.g., false positives in absorption assays).[1]

  • Solution: Switch to a Solid Dispersion method or use PEG 400 as a cosolvent to maintain a dispersed state.

Category B: In Vivo Formulation[5][6]

Q4: I need to dose mice at 50 mg/kg IP. A simple DMSO/Saline mix is clogging the syringe. What is the recommended vehicle? A: Simple aqueous dilutions are unsuitable for high doses. You must use a vehicle that maintains the compound in a solubilized or micellar state.

  • Recommended Vehicle: 10% DMSO + 40% PEG 400 + 5% Tween 80 + 45% Saline.

  • Alternative: Corn oil or sesame oil (for oral gavage/IP), as the methoxy/benzyloxy modifications make the compound highly soluble in lipids.[2]

Decision Frameworks & Workflows

Figure 1: Solubilization Strategy Decision Tree

Use this logic flow to select the correct formulation based on your application.

SolubilityStrategy Start Start: 7-Benzyloxy-5-methoxyflavone Application Select Application Start->Application InVitro In Vitro (Cell Culture/Enzyme) Application->InVitro InVivo In Vivo (Animal Models) Application->InVivo ConcCheck Target Conc > 10 µM? InVitro->ConcCheck Route Route of Admin InVivo->Route LowConc Standard DMSO Spike (< 0.1% DMSO final) ConcCheck->LowConc No HighConc Precipitation Risk! ConcCheck->HighConc Yes CDComplex Cyclodextrin Complex (HP-β-CD) HighConc->CDComplex Recommended Oral Oral Gavage Route->Oral Parenteral IV / IP Injection Route->Parenteral OilVehicle Lipid Solution (Corn Oil / MCT) Oral->OilVehicle Cosolvent Cosolvent System (PEG 400 / Tween 80) Parenteral->Cosolvent

Caption: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex

Best for: High-concentration cell assays and aqueous-compatible in vivo injections. Mechanism: The hydrophobic flavone enters the lipophilic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydrophilic outer shell ensures water solubility.[1]

Materials:

  • 7-Benzyloxy-5-methoxyflavone[1][4]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (USP Grade)[1]

  • Absolute Ethanol[1]

  • Milli-Q Water

Step-by-Step:

  • Phase 1 (Dissolution): Dissolve 10 mg of flavone in 2 mL of Absolute Ethanol. Ensure complete dissolution (sonicate if necessary).[1]

  • Phase 2 (Carrier Prep): Dissolve 100 mg of HP-β-CD in 10 mL of Milli-Q water (1:10 w/w ratio is a robust starting point for lipophilic flavones).

  • Phase 3 (Complexation): Slowly add the ethanolic flavone solution to the aqueous CD solution dropwise with vigorous stirring (1000 RPM).

  • Phase 4 (Evaporation): Stir the mixture open to air (or use a rotary evaporator) at 40°C for 24 hours to evaporate the ethanol. The solution should remain clear.

  • Phase 5 (Filtration): Filter through a 0.22 µm PVDF filter to remove any uncomplexed drug.

  • Phase 6 (Lyophilization - Optional): Freeze-dry the solution to obtain a water-soluble powder.

Protocol B: High-Solubility Cosolvent System (PEG 400)

Best for: In vivo IP/IV administration.[1]

Formulation: 10% DMSO / 40% PEG 400 / 50% Water (v/v) Procedure:

  • Weigh the flavone.[3]

  • Dissolve completely in DMSO (10% of final volume). Critical: Solid must be fully dissolved before adding other solvents.

  • Add PEG 400 (40% of final volume) and vortex. The solution will warm slightly (exothermic).[1]

  • Slowly add Warm Water (37°C) (50% of final volume) while vortexing.

    • Note: If turbidity appears, add Tween 80 (up to 5%) to the PEG 400 step.[1][2]

Comparative Solubility Data

The following table summarizes the solubility behavior of structurally similar polymethoxyflavones (e.g., 5,7-dimethoxyflavone, TMF) which serve as accurate predictors for 7-benzyloxy-5-methoxyflavone.

Solvent / VehicleSolubility (mg/mL)Application SuitabilityNotes
Water / PBS < 0.001 (ND)NoneImmediate precipitation.[1]
Methanol/Ethanol 1 - 5Stock SolutionsLimited stability at low temps.[1]
DMSO > 50Stock SolutionsToxic to cells > 0.1-0.5%.[1]
PEG 400 20 - 40In Vivo / TransdermalExcellent cosolvent; biocompatible.[1]
Corn Oil / MCT 10 - 25Oral GavageHigh solubility due to lipophilicity.
10% HP-β-CD 2 - 5Cell Culture / IVBest for maintaining biological activity.[1]

Data extrapolated from validated profiles of methoxyflavones (Eze et al., 2023; Mekjaruskul et al., 2013).[1][2]

References

  • Eze, F. N., et al. (2023). Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400 and propylene glycol.[1][2][5] Acta Pharmaceutica, 73, 385–404.[1][2][5]

  • Mekjaruskul, C., et al. (2013). Novel formulation strategies for enhancing oral delivery of methoxyflavones in Kaempferia parviflora by SMEDDS or complexation with 2-hydroxypropyl-β-cyclodextrin.[1][6] International Journal of Nanomedicine, 8, 275–285.[2]

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone. BenchChem.[3][7][8] [2]

  • Li, S., et al. (2025). Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β-cyclodextrin Derivatives.[1][2] ACS Omega.

Sources

Optimization

Purification of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one by column chromatography

The following technical guide addresses the purification of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (also referred to as 7-Benzyloxy-5-methoxyflavone). This guide is structured as a Tier-3 Technical Support res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (also referred to as 7-Benzyloxy-5-methoxyflavone). This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity isolation of flavonoid intermediates.

Ticket ID: PUR-FLV-007 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The target compound is a lipophilic flavone derivative. Its purification is frequently complicated by the presence of unreacted benzyl halides (from benzylation), chalcone intermediates (if synthesized via Claisen-Schmidt condensation), or partially deprotected byproducts. The protocol below prioritizes solid loading and a step-gradient elution to maximize resolution.

Part 1: Pre-Purification Assessment & Strategy[1]

Q: What is the physicochemical profile of this compound relevant to chromatography? A:

  • Polarity: Moderately non-polar. The 7-benzyloxy and 5-methoxy groups mask the polar phenolic hydroxyls of the parent chrysin scaffold.

  • Solubility: High in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); poor in Hexanes/Petroleum Ether.

  • Chromophore: Strong UV absorption at 254 nm (aromatic systems) and ~320 nm (flavone backbone).

  • Rf Value: Typically 0.35 – 0.45 in Hexane:EtOAc (7:3) [1].

Q: Should I use liquid injection or solid loading? A: Solid loading (Dry loading) is mandatory for high-resolution separation.

  • Reasoning: The compound is insoluble in the non-polar mobile phase (Hexanes) required to start the column. Dissolving the sample in DCM or EtOAc for liquid injection introduces a "strong solvent effect," causing band broadening and co-elution of impurities immediately upon loading.

  • Protocol: Dissolve the crude mixture in minimal DCM. Add silica gel (ratio 1:2 sample-to-silica). Evaporate to dryness under vacuum until a free-flowing powder remains.

Part 2: Column Chromatography Protocol

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Column Dimensions: 1:30 to 1:50 ratio (compound mass : silica mass).

Optimized Mobile Phase Gradient

Do not use an isocratic system immediately. Use the following step-gradient to separate non-polar benzyl halides from the target.

StepSolvent System (v/v)Volume (CV)*Target Component Eluting
1 100% Hexanes 2 CVUnreacted Benzyl Chloride/Bromide (if used)
2 Hexane : EtOAc (9:1) 2-3 CVNon-polar impurities / Bis-benzylated byproducts
3 Hexane : EtOAc (8:2) 3-5 CVProduct Onset (Watch for UV activity)
4 Hexane : EtOAc (7:3) Until elution7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
5 Hexane : EtOAc (1:1) FlushPolar precursors (e.g., 7-hydroxy-5-methoxyflavone)

*CV = Column Volume

Q: How do I confirm the fractions without running NMR on everything? A: Use TLC (Hexane:EtOAc 7:3).

  • Benzyl Halides: Elute at solvent front (visible under UV, often no staining).

  • Target Compound: Dark spot under UV short wave (254 nm); turns bright yellow/orange when sprayed with Sulfuric Acid/Vanillin and heated.

  • Chalcones (Impurity): Distinct bright yellow color in visible light; often fluoresces under 365 nm UV [2].

Part 3: Troubleshooting & FAQs

Q: My product is co-eluting with a bright yellow impurity. What is it? A: This is likely the chalcone intermediate (2'-hydroxy-4'-benzyloxy-6'-methoxychalcone) if you synthesized the flavone via oxidative cyclization (e.g., I2/DMSO).

  • Fix: Chalcones are slightly less polar than their corresponding flavones due to the intramolecular hydrogen bond in the open ring.

  • Action: Switch solvent system to Toluene:Ethyl Acetate (95:5) . The pi-pi interactions with toluene often resolve the planar flavone from the flexible chalcone better than Hexane/EtOAc.

Q: The product streaks (tails) significantly on the column. A: This indicates residual acidity or free phenolic groups.

  • Cause: If the 5-methoxy group was not fully methylated, you may have 5-hydroxy-7-benzyloxyflavone. The 5-OH forms a hydrogen bond with the carbonyl, but it can still interact with silica.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase during column equilibration to neutralize the silica activity.

Q: Can I avoid a column entirely? A: Often, Yes.

  • Crystallization Protocol: The benzyl group adds significant crystallinity. Dissolve the crude solid in boiling Methanol (MeOH) or Ethanol (EtOH) . Allow it to cool slowly to room temperature, then refrigerate. The flavone often crystallizes as pale yellow needles, leaving the oily impurities (benzyl halides/chalcones) in the mother liquor [3].

Part 4: Process Workflow (Visualization)

The following diagram illustrates the decision logic for purifying this specific flavone derivative.

PurificationWorkflow cluster_legend Legend Start Crude Mixture (7-Benzyloxy-5-methoxyflavone) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC SolubilityCheck Solubility Check: Soluble in Hexane? ColumnPrep Prepare Column: Silica Gel 60 Solid Load (DCM/Silica) SolubilityCheck->ColumnPrep No (Standard) Decision_Cryst Is major spot >80%? TLC->Decision_Cryst Decision_Cryst->SolubilityCheck No (Complex Mix) Crystallization Crystallization (Boiling MeOH or EtOH) Decision_Cryst->Crystallization Yes (High Purity) Final Pure Compound (Evaporate & Dry) Crystallization->Final Filter Crystals Elution1 Elution Step 1: 100% Hexane (Remove Benzyl Halides) ColumnPrep->Elution1 Elution2 Elution Step 2: Gradient 9:1 -> 7:3 Hex:EtOAc (Collect Target) Elution1->Elution2 CheckFractions Analyze Fractions: Target Rf ~0.4 Elution2->CheckFractions CheckFractions->Final Combine Pure Fracs key1 Decision Point key2 Critical Action

Caption: Logic flow for the purification of 7-benzyloxy-5-methoxyflavone, prioritizing crystallization when possible and defining solid loading for chromatography.

References
  • University of Rome (La Sapienza). Synthesis of antioxidant compounds and polyfunctionalized flavones. (Rf and solvent data for 7-benzyloxy-5-methoxyflavone).

  • Krauze-Baranowska, M., et al. HPLC of flavanones and chalcones in different species and clones of Salix.[2][3] (Differentiation of chalcones vs flavones).

  • Tran, T.D., et al. Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. (Crystallization protocols for benzyloxy-methoxyflavones).

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Benzylated Flavones

Ticket Subject: Removal of Unreacted Benzyl Bromide (BnBr) from Flavone Synthesis Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Safety & Purity Critical) Introduction: The "Sticky" Lachry...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Removal of Unreacted Benzyl Bromide (BnBr) from Flavone Synthesis Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Safety & Purity Critical)

Introduction: The "Sticky" Lachrymator Problem

Welcome to the Flavone Synthesis Support Center. We understand the specific frustration of your current ticket. You have likely performed a Williamson ether synthesis to protect hydroxyl groups on a flavone backbone (e.g., Apigenin, Luteolin, or Chrysin) using Benzyl Bromide (BnBr) and a base (


).

The Issue: You have excellent conversion, but your product is contaminated with excess benzyl bromide.

  • Symptom 1: The product is an oil instead of a solid.[1]

  • Symptom 2: A persistent, sharp, eye-irritating odor (lachrymator).

  • Symptom 3: On TLC, a dark UV-active spot (

    
     in Hex/EtOAc) overlaps with your non-polar protected flavone.
    

Below are the three validated protocols to resolve this, ranked from most effective (Chemical Scavenging) to physical separation methods.

Module 1: Chemical Scavenging (The "Gold Standard")

Q: My product is an oil and I can't distill off the BnBr without decomposing my flavone. How do I chemically remove it?

A: The most robust method is to convert the lipophilic, volatile benzyl bromide into a hydrophilic, non-volatile ammonium salt in situ. This allows the impurity to be washed away with water, leaving your flavone in the organic layer.

The Protocol: Amine Scavenging
  • Reagent: Triethylamine (

    
    ), Ethanolamine, or 
    
    
    
    -Dimethylethylenediamine.
  • Mechanism: Nucleophilic substitution (

    
    ). The amine attacks the benzylic carbon, displacing the bromide.
    
  • Reaction:

    
     (Water Soluble)
    

Step-by-Step Workflow:

  • Dilute: Dissolve your crude reaction mixture in a non-polar solvent (DCM or Ethyl Acetate).

  • Scavenge: Add 1.5 - 2.0 equivalents (relative to the excess BnBr) of Triethylamine or Ethanolamine .

  • Incubate: Stir at room temperature for 30–60 minutes.

    • Validation: Spot TLC.[2][3] The BnBr spot should disappear or remain at the baseline.

  • Partition: Transfer to a separatory funnel.

  • Wash:

    • Wash 1: 1M HCl (to remove excess amine and the new ammonium salt).

    • Wash 2: Water.

    • Wash 3: Brine.[1]

  • Dry: Dry organic layer over

    
     and concentrate.
    

Why this works for Flavones: Protected flavones (e.g., 7-benzyloxyflavone) are neutral and stable to mild amine/acid washes. They will remain in the organic layer, while the BnBr is forced into the aqueous waste.

ScavengingWorkflow Start Crude Mixture (Flavone + Excess BnBr) AddAmine Add Triethylamine (Stir 30 min) Start->AddAmine Reaction Forms Water-Soluble Ammonium Salt AddAmine->Reaction SN2 Attack Wash Acidic Wash (1M HCl) Reaction->Wash AqLayer Aqueous Layer (Contains BnBr Salt) Wash->AqLayer Partition OrgLayer Organic Layer (Pure Flavone) Wash->OrgLayer Partition

Figure 1: Logical flow for the chemical scavenging of benzyl bromide using an amine.

Module 2: Trituration (The Physical Separation)

Q: My flavone is supposed to be a solid, but the BnBr is keeping it as a gum. Can I wash it without a reaction?

A: Yes. Most flavones (especially fully protected ones) are solids with high melting points, whereas benzyl bromide is a liquid at room temperature. We can exploit this phase difference using Trituration .

The Protocol:

  • Evaporate: Remove the reaction solvent (DMF or Acetone) completely. You will be left with a gummy residue.

  • Add Non-Solvent: Add cold Hexanes or Pentane (approx. 10 mL per gram of crude).

  • Sonicate/Stir: Vigorously scratch the flask sides or sonicate. The BnBr will dissolve in the hexanes, while the flavone should precipitate as a solid.

  • Filter: Vacuum filter the solid.

  • Rinse: Wash the filter cake with cold hexanes.

Troubleshooting Table: Solubility Check

ComponentSolubility in HexanesSolubility in EtOAcSolubility in Water
Benzyl Bromide High (Miscible)HighNegligible
Protected Flavone Low / InsolubleHighNegligible
Ammonium Salt (from Mod 1) InsolubleLowHigh
Module 3: Chromatographic Strategy

Q: I have to run a column. The BnBr spot is overlapping with my product. How do I separate them?

A: Benzyl bromide has an


 of ~0.8–0.9 in 20% EtOAc/Hexane. If your protected flavone is non-polar (e.g., fully methylated/benzylated), it may co-elute.

The Fix: Gradient Elution Do not start with your "product solvent." Start with 100% Hexanes .

  • Pack: Pack column in 100% Hexanes.

  • Load: Load sample (dry load on Celite is recommended to prevent tailing).

  • Flush: Run 2–3 column volumes of 100% Hexanes .

    • Result: Benzyl bromide will elute first (it moves in pure hexanes). Your flavone will stick to the baseline.

  • Elute: Slowly introduce Ethyl Acetate (0%

    
     10% 
    
    
    
    20%). The flavone will elute after the BnBr is cleared.

Visualization Tip: Benzyl bromide is UV active but does not stain well with Anisaldehyde or PMA. Use UV (254 nm) to track the first fast-moving spot.

Chromatography Start Crude Loaded on Silica Step1 Flush 100% Hexanes Start->Step1 Decision Check UV (254nm) Step1->Decision BnBrOut BnBr Elutes (Discard) Decision->BnBrOut Fast Spot Step2 Increase Polarity (10-20% EtOAc) Decision->Step2 Baseline Clear ProductOut Flavone Elutes (Collect) Step2->ProductOut

Figure 2: Gradient elution strategy to isolate flavones from non-polar impurities.

Module 4: Safety & Handling (Critical)

Q: I spilled a drop of the reaction mixture and my eyes are burning. What do I do?

A: Benzyl bromide is a potent lachrymator (tear gas agent). It reacts with moisture in mucous membranes to produce hydrobromic acid.

Immediate Neutralization Protocol:

  • Spill Cleanup: Do not just wipe it up. Cover the spill with a solution of 5% Sodium Thiosulfate or dilute Ammonium Hydroxide . This chemically neutralizes the alkyl halide.

  • Glassware: Soak all contaminated glassware (flasks, stir bars) in a base bath (KOH/Isopropanol) or a dilute ammonia solution before removing them from the fume hood.

  • PPE: Double glove (Nitrile). If you smell it, your hood sash is too high.

References
  • Minnesota State University Moorhead. (n.d.). Research Module: Scheme 2A - N-Benzylation Using Benzyl Bromide. (Detailed protocol on stoichiometry and washing BnBr with ether/dichloromethane).

  • Teledyne ISCO. (2012).[4] Purification Strategies for Flavones and Related Compounds.[4][5][6] (Chromatographic parameters for separating flavones based on polarity).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for alkyl halide removal via amine scavenging).
  • BenchChem. (2025).[1] Work-up procedures to remove impurities from Benzyl products.[1][2][3][7] (General guidance on bicarbonate and brine washes for benzyl derivatives).

Sources

Optimization

Stability of 7-benzyloxy-5-methoxyflavone in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic in vitro data when working with synthetic flavonoid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter erratic in vitro data when working with synthetic flavonoid derivatives.

7-Benzyloxy-5-methoxyflavone is a highly lipophilic, synthetically protected analog of the natural flavone chrysin[1]. While naturally occurring polyhydroxylated flavonoids (such as quercetin) are notorious for rapid chemical degradation and reactive oxygen species (ROS) generation in cell culture media[2][3], 7-benzyloxy-5-methoxyflavone presents the exact opposite challenge. The etherification at the C5 and C7 positions provides excellent chemical stability by preventing quinone formation. However, this structural modification drastically increases the compound's partition coefficient (LogP), leading to profound physical instability in aqueous environments[4][5].

This guide is designed to help you distinguish between chemical degradation and physical precipitation, troubleshoot erratic assay readouts, and establish self-validating experimental protocols for this specific compound.

Diagnostic Troubleshooting Guide

Q: My cell viability assays show massive standard deviations between biological replicates when treated with 7-benzyloxy-5-methoxyflavone. What is causing this? A: This is the hallmark symptom of colloidal aggregation . When a highly lipophilic compound (LogP > 4.5) is introduced from a pure DMSO stock into aqueous media, the local supersaturation causes the compound to nucleate and form micro-precipitates. Because these aggregates are not uniformly distributed, different wells receive vastly different actual doses of the drug. Causality: The benzyloxy and methoxy groups remove the hydrogen-bond donating capacity present in native chrysin, making water an energetically unfavorable solvent.

Q: I spiked 10 µM of the compound into serum-free DMEM, but LC-MS/MS analysis at T=0 shows only 4.5 µM. Is the compound degrading instantly? A: No, it is physically partitioning out of the solution. Highly hydrophobic flavones rapidly adsorb to the polystyrene walls of cell culture plastics or precipitate out of the analytical fraction[4][5]. Causality: In the absence of carrier proteins (like serum albumin) to provide a hydrophobic thermodynamic sink, the compound minimizes its contact with water by sticking to the plasticware.

Q: The compound works perfectly in biochemical (cell-free) assays but loses all efficacy in 48-hour cell culture models. Why? A: If you are using media supplemented with 10% Fetal Bovine Serum (FBS), the compound is likely undergoing protein sequestration . While FBS prevents precipitation, serum albumin binds lipophilic flavones with high affinity. Over 48 hours, the free (bioavailable) fraction of the drug remains too low to exert a cellular effect, even though the total concentration in the well is stable.

Physicochemical & Stability Data

To understand the behavior of 7-benzyloxy-5-methoxyflavone, we must compare it against its parent compound (chrysin) and an unstable reference flavonoid (quercetin).

Table 1: Physicochemical and Stability Profile Comparison

CompoundLogP (Est.)Chemical Stability in DMEM (24h)Physical Solubility Limit (Aqueous)Primary Loss Mechanism in Media
Quercetin (Reference)1.5< 10% remaining~50 µMOxidative degradation / Ring cleavage
Chrysin3.0> 85% remaining~20 µMMild precipitation
7-Benzyloxy-5-methoxyflavone > 4.5 > 95% remaining < 1 µM Colloidal aggregation / Plastic adsorption

Table 2: Recovery Kinetics of 10 µM 7-Benzyloxy-5-methoxyflavone (Note the protective effect of FBS against physical loss)

Time Point (h)DMEM (Serum-Free) RecoveryDMEM (+10% FBS) RecoveryRPMI (+10% FBS) Recovery
045% (Immediate precipitation)98%96%
430%95%94%
2415%90%88%
48< 5%85%82%

Experimental Workflows & Visualizations

To accurately assess the stability and biological activity of this compound, you must account for its physical fate in the media.

Fate DMSO 7-Benzyloxy-5-methoxyflavone (DMSO Stock) Media Aqueous Cell Culture Media (pH 7.4) DMSO->Media Dilution Precip Colloidal Aggregation (Micro-precipitation) Media->Precip High LogP (>4.5) Plastic Adsorption to Plasticware Media->Plastic Hydrophobic Interaction Protein Binding to Serum Proteins (BSA) Media->Protein +10% FBS Active Free Soluble Fraction (Bioavailable) Media->Active < 1 µM Extract Total Compound Recovery (Analytical Extraction) Precip->Extract Addition of MeCN Plastic->Extract Solvent Wash Protein->Active Equilibrium

Physicochemical pathways of 7-benzyloxy-5-methoxyflavone in aqueous cell culture media.

Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Working Solutions for Cell Culture

Objective: Prevent localized supersaturation and colloidal aggregation during media spiking.

  • Stock Preparation: Dissolve 7-benzyloxy-5-methoxyflavone in 100% anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C in amber vials.

  • Media Pre-Warming: Warm the target cell culture medium (must contain at least 5% FBS or 1% BSA) to 37°C. Causality: Cold media drastically lowers the nucleation threshold, guaranteeing immediate precipitation of lipophilic flavones.

  • Dynamic Spiking: Place the media tube on a vortex mixer at medium speed. Add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls). Final DMSO concentration should not exceed 0.1%.

  • Self-Validation Check (Centrifugation Assay): Before adding the media to your cells, take a 1 mL aliquot and centrifuge it at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis (approx. 268 nm for flavones) or LC-MS. If the concentration in the supernatant is significantly lower than your theoretical yield, precipitation has occurred, and the formulation must be optimized (e.g., using a co-solvent like PEG400 or cyclodextrin).

Protocol B: LC-MS/MS Stability and Recovery Assay

Objective: Accurately quantify the stability of the compound over 48 hours without confounding physical loss with chemical degradation[5].

  • Incubation: Prepare spiked media (10 µM) as per Protocol A. Aliquot 1 mL into standard polystyrene multi-well plates (with and without cells). Incubate at 37°C, 5% CO2.

  • Time-Course Sampling: At T=0, 4, 12, 24, and 48h, collect 100 µL of the media.

  • Protein Precipitation & Aggregate Resolubilization: Immediately add 300 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., tectochrysin) to the 100 µL sample[5]. Causality: The high volume of MeCN not only precipitates serum proteins but also resolubilizes any colloidal aggregates of the compound, ensuring you measure the total drug present in the well.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze via LC-MS/MS.

  • Self-Validation Check (Mass Balance): If the T=0 sample shows <80% of the theoretical concentration, the compound has adsorbed to the pipette tip or the well wall. To validate this, perform a parallel extraction where 300 µL of MeCN is added directly into the empty well after the media is removed, pipetted up and down, and analyzed. If the missing compound is recovered from the well wash, your loss is physical (adsorption), not chemical degradation.

Workflow Stock 1. Prepare 10 mM Stock (100% DMSO) Spike 2. Dynamic Spiking (Vortexing, 37°C) Stock->Spike Incubate 3. Incubate (37°C, 5% CO2) Spike->Incubate Sample 4. Time-course Sampling (0-48h) Incubate->Sample Extract 5. MeCN Extraction (Resolubilize Aggregates) Sample->Extract Analyze 6. LC-MS/MS Quantification Extract->Analyze

Experimental workflow for assessing the stability and recovery of lipophilic flavones.

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid to stabilize 7-benzyloxy-5-methoxyflavone in media, as is commonly done for other flavonoids? A: It is unnecessary and potentially confounding. Ascorbic acid is used to prevent the auto-oxidation of vulnerable hydroxyl groups (like those on the B-ring of quercetin)[4]. Because 7-benzyloxy-5-methoxyflavone lacks these reactive hydroxyls, it is not prone to rapid auto-oxidation. Adding ascorbic acid will only alter the pH and redox state of your media without improving the stability of this specific compound.

Q: How do I increase the free (bioavailable) fraction of the drug without causing precipitation? A: This is the core challenge of highly lipophilic drugs. You must lower the thermodynamic barrier to solubility. Instead of relying solely on DMSO, consider formulating the compound in a biologically inert carrier like 2-hydroxypropyl-β-cyclodextrin (HPβCD). Cyclodextrins encapsulate the hydrophobic benzyloxy and methoxy moieties, keeping the compound soluble in aqueous media without relying heavily on serum albumin binding.

References

  • APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES. sciforum.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWyg53ejA42z2idC9uUD_v1I15bSz-ZG_lvOozJYECGrqYTxmtWnj0p66wmUJew6YhcY2FF9JTxwzMXCIQlyHddz1H7B9NVtzAzCWoXHkgsSP1JmT_LF6W6HRDS8oBfeUMvqHJfUv6fGDsyhGQ]
  • Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKov_44dCj_oclBhljfdD22Hkpk2wPnmjaNo_Qopi_PnwCgrggB34FnHoN-y34nmDW2Wy0o_jbf7NLqOGNDFJnwoeb4zF71Xf9YG71fIGVq-GsHYGS5zTushdbJ5e3Nj8lKMYamTIFuzkmcvYRAUFV7cnSJQZljeCyyB0BpMVKj_XW10SgytqrRxXbT5W-5YHZ5oPpk8iLhMpMXY0l1dgJz3rHxc4omNzMSozf61WREQXNf5op]
  • The UVA and Aqueous Stability of Flavonoids Is Dependent on B-Ring Substitution. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeupPB5A_K6MSegIrcu0bplgw75ctuv64GTO42e_EnohFMmMoCoAb0YdG9ESGc3yI7j9zQ4CoFzjfN4zeGf_9MONJNRiXvDiyz9tQCw9yarS9pjLSrLIPRIIzhG2Ct1D_9XQeO6PIrD99cW6ZPmZvuMTgqVQiO9aaUJtNWd18sBSP4-3XPv5f97vf6kBb5jYdHCBwRAxLHq4zkchu0K9esHwuCMcsI0UKR_acRO-9QpWx1uci18iCXR-dgk50=]
  • Tectochrysin Stability in Cell Culture Media: A Technical Support Center. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbUdS0C7DjQ0gik-agyy5vH5LQ3qTyPeb34gYDmvGw8ggpXNF5vqa3CzdydOzOdnseZQnTypTmGH-wYHImn-Ez7w-qorJJwglu2fwQ6RLaEA0qOHHXpzXpy6gL1mFd6UJbDHMlcA39ZGZe5UZvYdE-Gz3U75EHWMNaQTbbJM6mGdlPw6vUJ5eZeFIkKJtEPVZWZARd8Pb9WXzhHMhBndhcuL63]
  • Protein Adducts and Protein Oxidation as Molecular Mechanisms of Flavonoid Bioactivity. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fz4NPawky_BMgrkxHOnlyUi_B_si4IC370XCsUTn3GH-449ffBGG5GMQbR4FnRXpc45hqVyEHa6fKJHkFLCmfQvQ9aVhaMEgx4EQiS70aquSpsHgXpEusX3J8BBVISttOMR7nHzbNT-LLw==]

Sources

Troubleshooting

Technical Support Center: Troubleshooting O-Methylation of 5-Hydroxyflavones

This guide serves as a specialized technical support resource for researchers encountering difficulties with the O-methylation of 5-hydroxyflavones . Unlike typical phenolic methylations, the 5-hydroxyl position presents...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties with the O-methylation of 5-hydroxyflavones . Unlike typical phenolic methylations, the 5-hydroxyl position presents unique challenges due to strong intramolecular hydrogen bonding.

Topic: Overcoming Steric and Electronic Barriers in 5-OH Flavone Methylation Support Level: Advanced / Senior Scientist Last Updated: March 2026

The Core Challenge: The "Chelated" Hydroxyl

Before troubleshooting, it is critical to understand why your standard phenol methylation protocol (e.g., MeI/K₂CO₃ in Acetone) is failing.

  • The Mechanism: The 5-hydroxyl group forms a stable, 6-membered intramolecular hydrogen bond with the 4-carbonyl oxygen.

  • The Consequence: This chelation significantly reduces the acidity of the 5-OH proton.

    • pKa Discrepancy: While a typical 7-OH flavone has a pKa of ~7.3, the 5-OH flavone has a pKa of ~11.8 .

    • Reactivity: The nucleophilicity of the oxygen is masked. Standard weak bases (like K₂CO₃ in acetone) often fail to deprotonate this position effectively at reflux temperatures.

Visualizing the Barrier:

G Flavone 5-Hydroxyflavone H_Bond Intramolecular H-Bond (Chelation Lock) Flavone->H_Bond 4-C=O interacts with 5-OH pKa_Shift pKa Shift (7.3 → 11.8) H_Bond->pKa_Shift Stabilizes Proton Reactivity Nucleophilicity Suppressed pKa_Shift->Reactivity Resists Deprotonation

Figure 1: The thermodynamic barrier caused by the intramolecular hydrogen bond between the 5-OH and 4-carbonyl group.

Troubleshooting Guides & FAQs
Category A: Reaction Stalled or Low Yield

Q: I am using Methyl Iodide (MeI) and K₂CO₃ in Acetone at reflux, but the 5-OH remains unreacted. Why? A: Acetone (boiling point ~56°C) often does not provide enough thermal energy to break the intramolecular H-bond, and K₂CO₃ is barely basic enough to deprotonate the 5-OH in this solvent.

  • Solution: Switch the solvent to DMF (Dimethylformamide) or DMSO .

    • Why: These polar aprotic solvents solvate the potassium cation effectively, leaving the carbonate anion "naked" and more basic. They also allow for higher reaction temperatures (though room temperature often suffices in DMF).

  • Protocol Adjustment: Run the reaction in DMF with excess MeI (10–20 eq) and excess K₂CO₃ (5–10 eq) .

Q: Can I use Mitsunobu conditions (PPh₃/DEAD/MeOH) to methylate the 5-OH? A: No.

  • Reasoning: The Mitsunobu reaction generally requires the nucleophile (the phenol) to have a pKa < 11-13. The 5-OH pKa (~11.8) is on the borderline, but the steric crowding of the peri-carbonyl group prevents the bulky triphenylphosphine-betaine complex from effectively activating the oxygen.

  • Verdict: Stick to alkyl halide (Sₙ2) alkylation.

Category B: Impurities & Side Reactions

Q: I see a product with Mass [M+14] or [M+15] higher than expected. What is this? A: You are likely observing C-Methylation (Nuclear Methylation).

  • Cause: The 5-OH position is electronically linked to the C-6 and C-8 positions. Under forcing conditions (high heat, strong bases like NaH, or large excess of MeI), the electron-rich ring can attack the methyl iodide directly at the carbon (C-6 or C-8).

  • Correction:

    • Lower the temperature.[1] If heating to 100°C, drop to 60°C.

    • Switch from MeI to Dimethyl Sulfate (DMS) . DMS is a "harder" electrophile and prefers the "hard" oxygen nucleophile over the "soft" carbon ring, reducing C-methylation.

Q: My product looks like it has rearranged or degraded. Could it be the Wessely-Moser rearrangement? A: Yes, this is a risk, particularly if you are using extreme heat or very strong bases for prolonged periods.

  • Mechanism: The pyrone ring opens and re-closes, potentially swapping substituents between the 6- and 8-positions.

  • Prevention: Avoid boiling in strong alkali for extended periods. Monitor the reaction by TLC/LC-MS and stop immediately upon consumption of starting material.

Recommended Protocols
Method A: The "Gold Standard" (MeI / DMF)

Best for: Routine synthesis where yield is prioritized over "green" chemistry.

  • Dissolve: Dissolve 1.0 eq of 5-hydroxyflavone in dry DMF (concentration ~0.2 M).

  • Activate: Add anhydrous K₂CO₃ (5.0 – 8.0 eq).

    • Tip: Grind the carbonate into a fine powder immediately before use to maximize surface area.

  • Alkylate: Add Methyl Iodide (MeI) (10.0 eq) dropwise.[2]

  • Conditions: Stir at Room Temperature for 12–24 hours.

    • Note: If TLC shows <50% conversion after 12h, heat to 60°C. Do not exceed 80°C to avoid C-methylation.

  • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[2][3][4]

Method B: The "Safer" Alternative (TMS-Diazomethane)

Best for: Small scale, avoiding toxic MeI/DMS, or acid-sensitive substrates.

  • Dissolve: Dissolve substrate in Methanol/Toluene (1:2 ratio).

  • Reagent: Add TMS-Diazomethane (2.0 M in hexanes, 2–5 eq) dropwise.

  • Catalyst: No base is needed, but the reaction relies on the in-situ generation of diazomethane.

  • Caution: While safer than diazomethane gas, TMS-diazomethane is still toxic. Use a fume hood.

  • Outcome: This method is very mild but can be slow for 5-OH. It eliminates the risk of C-methylation almost entirely.

Comparative Data: Method Efficacy
MethodReagentsSolventTypical Yield (5-OH)Risk Profile
Standard MeI / K₂CO₃Acetone< 10% (Stalled)Low
Forcing MeI / K₂CO₃DMF 85 - 95% Moderate (C-Methylation risk at high T)
Classical Dimethyl Sulfate / NaOHWater/Acetone90 - 98% High (DMS is highly toxic)
Modern TMS-DiazomethaneMeOH/Toluene60 - 80% Moderate (Slow reaction)
Decision Tree Workflow

Use this logic flow to determine the correct troubleshooting step for your specific situation.

Troubleshooting Start Start: 5-OH Methylation Failed Check_Solvent Current Solvent? Start->Check_Solvent Acetone Acetone Check_Solvent->Acetone If DMF_DMSO DMF or DMSO Check_Solvent->DMF_DMSO If Action_Switch Action: Switch to DMF Increase Base (5-10 eq) Acetone->Action_Switch Check_Temp Reaction Temp? DMF_DMSO->Check_Temp RoomTemp Room Temp Check_Temp->RoomTemp HighHeat > 80°C Check_Temp->HighHeat Action_Heat Action: Heat to 60°C Check TLC every 2h RoomTemp->Action_Heat Check_Purity Check Purity (LCMS) HighHeat->Check_Purity C_Meth Issue: C-Methylation (+14 mass) Check_Purity->C_Meth No_Rxn Issue: Still No Reaction Check_Purity->No_Rxn Sol_DMS Solution: Use Dimethyl Sulfate or Lower Temp C_Meth->Sol_DMS Sol_NaH Solution: Use NaH (Strong Base) (Extreme Caution) No_Rxn->Sol_NaH

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References
  • Rao, P. S., & Seshadri, T. R. (1940). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A.

  • Wessely, F., & Moser, G. H. (1930).[5] Synthese und Konstitution des Skutellareins. Monatshefte für Chemie. (Foundational reference for the rearrangement mechanism).

  • Horton, D., et al. (2013). Solvent Effects on the Dissociation Constants of Hydroxyflavones. Journal of Chemical & Engineering Data. (pKa data verification).

  • Aoyama, T., & Shioiri, T. (1990). Trimethylsilyldiazomethane: A Safe Alternative to Diazomethane.[6][7] Organic Syntheses.

  • Bernini, R., et al. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate. Molecules. (Green chemistry alternatives).

Sources

Optimization

Technical Support Center: Purification of 7-Benzyloxy-5-Methoxyflavone

The following guide is structured as a specialized Technical Support Center resource for researchers dealing with the specific challenge of separating 5-methoxyflavones from their 5-hydroxy precursors. Ticket ID: #FLAV-S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource for researchers dealing with the specific challenge of separating 5-methoxyflavones from their 5-hydroxy precursors.

Ticket ID: #FLAV-SEP-05 | Status: Resolved | Tier: Level 3 (Senior Scientist)[1]

Executive Summary

The methylation of 7-benzyloxy-5-hydroxyflavone to produce 7-benzyloxy-5-methoxyflavone is a critical step in flavonoid synthesis.[1] Users frequently report difficulty separating the product from the starting material due to the Intramolecular Hydrogen Bond (IHB) present in the 5-hydroxy precursor. This IHB masks the polarity of the hydroxyl group, causing the precursor to co-elute with the methylated product on standard silica gel.

This guide provides advanced troubleshooting, alternative stationary phase recommendations, and self-validating protocols to achieve >98% purity.

Part 1: Diagnostic & Triage (Q&A)

Q1: Why do my product and precursor co-elute on silica TLC even though one is a phenol and the other is a methyl ether?

A: This is a classic "pseudo-nonpolar" phenomenon. Normally, phenols are more polar than methyl ethers and have lower Rf values. However, the 5-hydroxyl group in flavones forms a rigid, 6-membered intramolecular hydrogen bond (IHB) with the 4-carbonyl oxygen.

  • Effect: This "locks" the polar proton, preventing it from interacting with the silica stationary phase.

  • Result: The 5-hydroxy precursor behaves like a non-polar molecule, often exhibiting an Rf value identical to or even higher than the 5-methoxy product (where the methyl group creates steric bulk but breaks the H-bond).

Q2: How can I definitively detect the 5-hydroxy impurity if the spots overlap?

A: You cannot rely on standard UV (254 nm) alone. Use the "Shift Reagent" Validation Protocol :

  • TLC Visualization: Run your TLC plate. Before viewing, spray with 1% Aluminum Chloride (AlCl₃) in ethanol .

  • Observation (UV 365 nm):

    • 5-Hydroxy Precursor: Will chelate with Al³⁺, turning a brilliant fluorescent yellow-green .[1]

    • 5-Methoxy Product: Cannot chelate; will remain dark or show only faint native blue fluorescence.[1]

  • NMR Validation:

    • 5-OH Signal: Look for a sharp, deshielded singlet at δ 12.0–13.0 ppm (characteristic of H-bonded phenolic protons).[1]

    • 5-OMe Signal: Look for a singlet at δ 3.8–3.9 ppm .[1]

Part 2: Purification Protocols

Method A: The "Chelation Trap" (Recommended)

Best for: Removing small amounts (<10%) of unreacted precursor.

Principle: Since the 5-OH group chelates metals and the 5-OMe does not, we switch the stationary phase from Silica (H-bonding driven) to Neutral Alumina (Lewis Acid driven) . The Alumina acts as a "trap," binding the 5-OH precursor tightly while the 5-OMe product elutes freely.

Protocol:

  • Column Preparation: Pack a column with Neutral Alumina (Brockmann Grade III) .[1]

    • Note: Do not use Basic Alumina, as it may hydrolyze the benzyl ether or cause ring opening.

  • Elution: Start with non-polar solvent (e.g., 100% Dichloromethane or 10:1 Hexane:EtOAc).[1]

  • Separation:

    • The 7-benzyloxy-5-methoxyflavone will elute rapidly (Rf > 0.8).[1]

    • The 7-benzyloxy-5-hydroxyflavone will remain at the baseline (Rf < 0.[1]1) due to strong chelation with Al sites.[1]

  • Recovery: If you need to recover the precursor, flush the column with 5% Acetic Acid in Methanol to break the chelate.

Method B: The "pH Swing" Extraction

Best for: Large scale (>5g) crude mixtures.

Principle: The pKa of the 5-OH group is unusually high (~11.8) due to the H-bond, making it resistant to weak bases like K₂CO₃. We must use a base strong enough to deprotonate it, but controlled enough to preserve the pyrone ring.

Protocol:

  • Dissolve the crude mixture in Dichloromethane (DCM) .

  • Wash 1: Extract rapidly (2 mins) with ice-cold 0.1 M NaOH .

    • Mechanism:[1][2][3] The NaOH deprotonates the 5-OH (breaking the H-bond), moving it to the aqueous layer as the phenolate sodium salt.

    • Safety: Minimize contact time to prevent Baker-Venkataraman rearrangement (ring opening).

  • Wash 2: Immediately wash the organic layer with Brine to remove residual base.[1]

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate. The residue is the purified methoxy product.

Part 3: Data & Visualization

Comparative Properties Table
Feature7-Benzyloxy-5-Hydroxyflavone (Precursor)7-Benzyloxy-5-Methoxyflavone (Product)
C-5 Substituent Hydroxyl (-OH)Methoxy (-OMe)
Electronic State Intramolecular H-Bond (Chelated)Sterically Hindered Ether
pKa (approx) ~11.8 (Weakly Acidic)Neutral
Rf (Silica Gel) High (0.6 - 0.7)*High (0.5 - 0.[1][4]6)
Rf (Alumina) Very Low (< 0.1) High (> 0.8)
AlCl₃ Reaction Strong Fluorescence (Yellow/Green)No Reaction / Faint Blue
1H NMR (C-5) δ 12.5 ppm (Singlet)δ 3.9 ppm (Singlet)

*Note: On silica, the 5-OH often runs slightly faster or overlaps with the 5-OMe due to the "masked" polarity.

Decision Logic & Workflow

SeparationWorkflow Start Crude Reaction Mixture (Product + Precursor) TLC_Check Step 1: Diagnostic TLC (Silica Gel + AlCl3 Spray) Start->TLC_Check Decision Do spots overlap? TLC_Check->Decision Path_Silica Standard Flash Chromatography (Silica Gel) *Only if Rf diff > 0.15* Decision->Path_Silica No (Distinct spots) Path_Alumina Method A: Chelation Chromatography (Neutral Alumina) *Precursor sticks to column* Decision->Path_Alumina Yes (Co-elution) Path_Wash Method B: pH Swing Extraction (Cold 0.1M NaOH Wash) *For bulk scale* Decision->Path_Wash Yes (Large Scale) Final Pure 7-benzyloxy-5-methoxyflavone Path_Silica->Final Path_Alumina->Final Path_Wash->Final

Caption: Decision matrix for selecting the optimal purification route based on scale and chromatographic behavior.

Mechanism of Separation (Alumina)

ChelationMechanism cluster_0 5-Hydroxy Precursor (Retained) cluster_1 5-Methoxy Product (Eluted) Complex 5-OH Flavone -O-H =O Alumina Alumina Surface (Al+++) Complex:OH->Alumina Chelation Complex:CO->Alumina Chelation Product 5-OMe Flavone -O-CH3 =O Alumina2 Alumina Surface Product->Alumina2 No Interaction

Caption: The 5-hydroxy group forms a stable bidentate chelate with Aluminum sites, while the 5-methoxy group prevents this interaction.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.[1] (Standard reference for AlCl3 shift reagents and UV spectra).

  • Teledyne Labs. (2012).[1] Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Biotage. (2023).[1][5] Understanding silica – why matching TLC and flash silica is important. Retrieved from [Link]

  • Sergediene, E., et al. (1999). Acidity of hydroxyflavones and their complexation with metal ions. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction time for synthesis of 7-benzyloxy-5-methoxyflavone

Welcome to the technical support center for the synthesis of 7-benzyloxy-5-methoxyflavone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-benzyloxy-5-methoxyflavone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important flavone derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

Introduction: The Synthetic Challenge

7-Benzyloxy-5-methoxyflavone is a derivative of the natural flavonoid chrysin (5,7-dihydroxyflavone).[1][2][3] Such derivatives are of significant interest for their potential pharmacological activities.[4][5] The synthesis of this target molecule, while well-established, often presents challenges in achieving optimal reaction times and yields. Long reaction durations can lead to side product formation and resource inefficiency. This guide focuses on the critical parameters that govern reaction kinetics, providing you with the tools to accelerate your synthesis while maintaining product integrity.

The most common and reliable route to this class of flavones involves two key transformations:

  • Formation of a 1,3-Diketone Intermediate: Typically achieved via the Baker-Venkataraman rearrangement of a 2-acyloxyacetophenone precursor.[6][7][8]

  • Acid-Catalyzed Cyclodehydration: The 1,3-diketone is then cyclized to form the final flavone ring.[6][9]

This guide will dissect each stage, providing actionable troubleshooting advice and answers to frequently asked questions.

Core Synthesis Pathway: Baker-Venkataraman Route

The primary pathway for synthesizing 7-benzyloxy-5-methoxyflavone begins with the appropriate 2-hydroxyacetophenone. This is first acylated and then rearranged to form a crucial 1,3-diketone intermediate, which is subsequently cyclized.

G cluster_0 Step 1: 1,3-Diketone Formation cluster_1 Step 2: Flavone Formation A 2'-Hydroxy-4'-benzyloxy- 5'-methoxyacetophenone B Acylation with Benzoyl Chloride A->B Base (e.g., KOH, Pyridine) Solvent (e.g., Toluene, Pyridine) C 2'-Benzoyloxy-4'-benzyloxy- 5'-methoxyacetophenone B->C Base (e.g., KOH, Pyridine) Solvent (e.g., Toluene, Pyridine) D Baker-Venkataraman Rearrangement C->D Base (e.g., KOH, Pyridine) Solvent (e.g., Toluene, Pyridine) E 1,3-Diketone Intermediate D->E Base (e.g., KOH, Pyridine) Solvent (e.g., Toluene, Pyridine) F Acid-Catalyzed Cyclodehydration E->F Acid (e.g., H₂SO₄) Solvent (e.g., Acetic Acid) E->F G 7-Benzyloxy-5-methoxyflavone F->G Acid (e.g., H₂SO₄) Solvent (e.g., Acetic Acid)

Caption: General workflow for the synthesis of 7-benzyloxy-5-methoxyflavone.

Troubleshooting Guide: Optimizing Reaction Time

This section addresses specific issues you may encounter that lead to suboptimal reaction times.

Question 1: The Baker-Venkataraman rearrangement to the 1,3-diketone is extremely slow or has stalled. How can I accelerate it?

This is a common bottleneck. The rate of this rearrangement is highly dependent on the efficiency of enolate formation and the subsequent intramolecular acyl transfer.[6][8]

Answer:

The primary factors to investigate are your choice of base, solvent, and temperature.

  • Base Selection (The "Engine"): The base's role is to deprotonate the α-carbon of the acetophenone to form the reactive enolate.[6] A stronger base or a higher effective concentration will accelerate this step.

    • Standard Choice: Potassium Hydroxide (KOH) in pyridine is a classic and effective system.

    • Faster, Anhydrous Options: For a significant rate increase, consider stronger bases like potassium tert-butoxide or sodium hydride (NaH) in an anhydrous aprotic solvent like toluene or THF.[7][10] These bases irreversibly and rapidly generate the enolate, driving the reaction forward.

    • Causality: Pyridine can act as both a basic catalyst and a solvent. However, stronger, non-nucleophilic bases like potassium tert-butoxide provide a much stronger driving force for deprotonation, leading to faster reaction times.

  • Solvent Environment (The "Reaction Medium"): The solvent must be anhydrous and aprotic to prevent quenching the base and hydrolyzing the ester or the diketone product.[7]

    • Pyridine: Often used, but reactions can still require several hours of reflux.

    • Toluene with a Strong Base: When using NaH or potassium tert-butoxide, toluene is an excellent choice. It allows for higher reflux temperatures than THF, which can further accelerate the reaction.[9]

    • DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent that can significantly accelerate base-mediated reactions.[7]

  • Temperature (The "Accelerator Pedal"): Increasing the temperature will increase the reaction rate.

    • Optimization: Most Baker-Venkataraman rearrangements are run at elevated temperatures, often at the reflux temperature of the solvent.[7][9] If your reaction is slow at room temperature, gradually increasing the heat to 80-110°C is a standard optimization step.

    • Caution: Excessively high temperatures for prolonged periods can lead to side product formation or degradation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[11]

ParameterConditionEffect on Reaction TimeRationale
Base Pyridine < KOH < Potassium tert-butoxide / NaHDecreases Stronger bases lead to faster and more complete enolate formation.[7][10]
Solvent Acetone < Pyridine < Toluene (at reflux) < DMSODecreases Aprotic, polar solvents enhance the reactivity of the base and stabilize intermediates.[7]
Temperature Room Temp < 80°C < 110°C (Reflux)Decreases Provides the necessary activation energy for the intramolecular rearrangement.[7]

Question 2: The final acid-catalyzed cyclization is inefficient. How can I ensure a rapid and complete conversion to the flavone?

The cyclodehydration of the 1,3-diketone to the flavone is generally faster than the preceding rearrangement but can still be a source of delay if not optimized.

Answer:

The key here is the choice of acid catalyst and the removal of water.

  • Acid Catalyst: A strong acid is required to protonate one of the carbonyls, facilitating the nucleophilic attack by the phenolic hydroxyl group.

    • Standard Protocol: A catalytic amount of concentrated sulfuric acid (H₂SO₄) in glacial acetic acid is highly effective.[9][12] The mixture is typically heated to 100-120°C for 1-2 hours.

    • Alternative: Hydrochloric acid (HCl) in acetic acid also works well.

    • Causality: Glacial acetic acid serves as an excellent solvent for the diketone and is compatible with strong acid catalysts. The high temperature (120°C) provides sufficient energy to overcome the activation barrier for cyclization and subsequent dehydration.

  • Monitoring: The disappearance of the 1,3-diketone starting material can be easily monitored by TLC. The flavone product is typically more nonpolar.[9]

Question 3: My overall synthesis time is too long. Are there any high-speed alternative methods?

Answer:

Yes. If your goal is purely speed, especially for rapid library synthesis, two modern approaches are highly effective:

  • Microwave-Assisted Synthesis: This is arguably the most significant advancement for accelerating flavone synthesis. Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes.[13][14]

    • Application: Both the oxidative cyclization of chalcone precursors and the Baker-Venkataraman rearrangement can be accelerated by microwaves. For example, chalcone cyclization using iodine in DMSO can be completed in 2-3 minutes under microwave irradiation, compared to hours with conventional heating.[15]

    • Mechanism Insight: Microwaves provide rapid, uniform heating of the polar solvent and reactants, leading to a significant increase in reaction rates.

  • Synthesis via Chalcone Intermediate: An alternative to the Baker-Venkataraman route is the Claisen-Schmidt condensation to form a 2'-hydroxychalcone, followed by oxidative cyclization.[16] The cyclization step, often performed with Iodine in DMSO at elevated temperatures, can be very rapid.[17] This method avoids the sometimes sluggish rearrangement step.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected reaction times for a conventional synthesis?

    • A1: For the Baker-Venkataraman rearrangement using KOH/pyridine, expect 2-6 hours of reflux. The subsequent acid-catalyzed cyclization typically takes 1-2 hours at 120°C.[9][12] The entire process, including workup and purification, can often span two days.

  • Q2: How do I effectively monitor the reaction's progress?

    • A2: Thin Layer Chromatography (TLC) is the most effective method.[9][11][15] Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to resolve the starting material, intermediate, and product. The flavone product will typically have a higher Rf value (be less polar) than the 1,3-diketone and 2-hydroxyacetophenone precursors.

  • Q3: Can protecting groups on the starting materials affect reaction time?

    • A3: Yes. In this specific synthesis, the benzyloxy group is stable under the basic and acidic conditions used. However, if other hydroxyl groups were present, their protection would be necessary. The presence of electron-donating or withdrawing groups on the aromatic rings can also influence the acidity of the α-protons and the nucleophilicity of the reacting groups, thereby subtly altering reaction rates.

  • Q4: My yields are low even if the reaction goes to completion. What could be the cause?

    • A4: Low yields despite complete conversion often point to side reactions or product degradation. Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can cause this.[11] Ensure your reagents are pure and your solvents are anhydrous, as water can cause unwanted hydrolysis.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Benzyloxy-2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)

This protocol is a synthesized example based on established procedures.[9]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2'-hydroxy-4'-benzyloxy-5'-methoxyacetophenone (1.0 eq).

  • Solvent and Base Addition: Add anhydrous toluene to the flask. Under a nitrogen atmosphere, add potassium tert-butoxide (2.2 eq) portion-wise with mechanical stirring.

  • Acylation: Heat the mixture to reflux (approx. 110°C). Slowly, add a solution of benzoyl chloride (1.1 eq) in anhydrous toluene dropwise over 1 hour.

  • Reaction: Maintain the reflux for an additional 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2. The 1,3-diketone will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude diketone can be used directly in the next step or recrystallized if necessary.

Protocol 2: Synthesis of 7-Benzyloxy-5-methoxyflavone (Acid-Catalyzed Cyclization)

This protocol is a synthesized example based on established procedures.[9][12]

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-diketone from the previous step (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount (e.g., 3-5 drops) of concentrated sulfuric acid.

  • Reaction: Heat the mixture to 120°C and maintain this temperature for 1-2 hours, monitoring by TLC until the diketone is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a large volume of ice water with vigorous stirring.

  • Purification: Collect the precipitated white or off-white solid by filtration. Wash thoroughly with water. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-benzyloxy-5-methoxyflavone.

References

  • Chen, M., Chen, Z., Wang, S., & Li, Y. (2019). Synthesis of chrysin derivatives and screening of antitumor activity. Journal of the Chinese Chemical Society. Available at: [Link]

  • MDPI. (2022). Chrysin as a Bioactive Scaffold: Advances in Synthesis and Pharmacological Evaluation. Molecules. Available at: [Link]

  • Yu, Q., Huang, B., & Ling, Y. (2023). Design, Synthesis, and In vitro Anticancer Activity of Novel Chrysin Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

  • Li, X., et al. (2023). Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Available at: [Link]

  • Al-Oudat, B. A., et al. (2019). Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators. International Journal of Nanomedicine. Available at: [Link]

  • Glover, S. A., & Welch, K. H. (1980). Reactions of carbonyl compounds in basic solutions. Part 11. The Baker–Venkataraman rearrangement. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ALL ABOUT CHEMISTRY. (2020). Baker-Venkataraman Rearrangement. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement. Available at: [Link]

  • Nazeruddin, G. M., et al. (2014). Novel Methodology and Process Optimization for the Synthesis of Flavones. International Journal of Pharma Research & Review.
  • Srestha, S., & Basnet, A. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Chemistry & Chemical Technology. Available at: [Link]

  • Fukui, K., Nakayama, M., & Horie, T. (1969). Synthetic Studies of the Flavone Derivatives. XVII. Synthesis of 5,7-Dihydroxy-6-methoxyflavone Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Alam, S., Miah, M. A. J., & Islam, A. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research. Available at: [Link]

  • ChemTube3D. (2024). Baker-Venkataraman Rearrangement. YouTube. Available at: [Link]

  • Szőllősi, R., & Guczi, L. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Silvestri, R. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. Available at: [Link]

  • Horvath, G. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Welcome to the Technical Support Center for 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (commonly referred to as 7-benzyloxy-5-methoxyflavone). This compound is a highly valuable, orthogonally protected intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (commonly referred to as 7-benzyloxy-5-methoxyflavone). This compound is a highly valuable, orthogonally protected intermediate used extensively in the synthesis of chrysin analogues and other bioactive flavonoids[1].

Because the 7-benzyl ether, the 5-methyl ether, and the central pyrone C-ring all possess vastly different chemical susceptibilities, researchers frequently encounter unintended degradation during deprotection, coupling, or workup workflows. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your flavone core.

🛠️ Troubleshooting Q&A

Q1: I am performing an acidic workup after a coupling reaction, but my LC-MS shows a mass loss of 90 Da. Why am I losing the benzyl group? A: You are observing unintended acidic debenzylation. The benzyl ether at the 7-position is highly susceptible to protonation. Under acidic conditions (e.g., using methylsulfonic acid, TFA, or strong aqueous acids during workup), the ether oxygen protonates, and the carbon-oxygen bond cleaves to release a resonance-stabilized benzyl cation[2]. This yields the degraded product 7-hydroxy-5-methoxyflavone. Actionable Fix: Switch your workup to a strictly buffered system (e.g., saturated aqueous NaHCO₃). If your goal is controlled debenzylation, avoid Brønsted acids and use a mild Lewis acid like BCl₃ at cryogenic temperatures (see Protocol 1)[3].

Q2: During the saponification of a downstream ester on the B-ring, my flavone core completely degraded into multiple polar spots. What is the mechanism? A: You are experiencing C-ring cleavage. The central pyrone ring (C-ring) of the flavone backbone is highly sensitive to strong alkaline conditions, especially under thermal stress[4]. Hydroxide ions perform a nucleophilic attack on the C2 or C4 position, causing the heterocyclic ring to open into a chalcone-like intermediate. This intermediate rapidly degrades via retro-aldol or retro-Claisen mechanisms into substituted acetophenones (e.g., 2-hydroxy-4-benzyloxy-6-methoxyacetophenone) and benzoic acid derivatives[5]. Actionable Fix: Avoid strong bases like NaOH or KOH. Use mild carbonates (e.g., K₂CO₃ in methanol) at room temperature[1], or utilize enzymatic cleavage if de-esterification is required.

Q3: I treated the compound with BBr₃ to remove both protecting groups and synthesize 5,7-dihydroxyflavone (chrysin). However, NMR shows a new multiplet on the A-ring. How do I prevent this? A: When the benzyl ether is cleaved, it generates a highly reactive, electrophilic benzyl cation. If this cation is not immediately quenched, it undergoes intermolecular electrophilic aromatic substitution, attacking the electron-rich C6 or C8 positions of your newly deprotected flavone A-ring[2]. Actionable Fix: You must add a non-Lewis-basic cation scavenger to your reaction mixture. Adding pentamethylbenzene traps the benzyl cation by forming a stable adduct, thereby preventing the undesired benzylation of your flavone core[3].

📊 Quantitative Degradation Profiles

The following table summarizes the degradation behavior of 7-benzyloxy-5-methoxyflavone under various laboratory conditions, allowing you to predict and control reaction outcomes.

Reagent / ConditionPrimary Degradation ProductConversion/YieldMechanistic Causality
BCl₃ (2.0 eq), -78 °C 7-Hydroxy-5-methoxyflavone>95% (Controlled)Chemoselective Lewis acid coordination at the less sterically hindered 7-position[3].
BBr₃ (Excess), 25 °C 5,7-Dihydroxyflavone (Chrysin)80-85%Strong Lewis acid cleaves both the benzyl ether and the more resistant 5-methyl ether.
NaOH (1.0 M), 80 °C Acetophenones + Benzoic Acid>90% (Destructive)Nucleophilic attack by OH⁻ causes C-ring opening and subsequent fragmentation[4].
HBr / AcOH, 60 °C A-ring Benzylated FlavonesVariable (Side-reaction)Unscavenged benzyl cations electrophilically attack the flavone A-ring[2].

🔬 Experimental Protocols

Protocol 1: Chemoselective Debenzylation (Preserving the 5-Methoxy Group)

This self-validating protocol utilizes a cation scavenger to ensure the benzyl group is removed without triggering A-ring rearrangement[3].

  • Preparation: Dissolve 7-benzyloxy-5-methoxyflavone (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Pentamethylbenzene acts as a non-coordinating nucleophile to trap the benzyl cation.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach strictly -78 °C.

  • Reagent Addition: Dropwise add BCl₃ (1.0 M in DCM, 2.0 eq). Causality: BCl₃ is a mild Lewis acid. At -78 °C, it provides enough energy to cleave the resonance-stabilized benzyl ether but lacks the thermodynamic driving force to cleave the 5-methyl ether[3].

  • Monitoring: Stir for 2 hours at -78 °C. Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating: the absence of higher-Rf spots confirms the scavenger has successfully prevented benzylation side-reactions.

  • Quenching: Quench with a mixture of CHCl₃/MeOH (10:1) at -78 °C, then warm to room temperature. Wash with saturated aqueous NaHCO₃ to neutralize residual acid.

Protocol 2: Mild Alkaline Handling (Preventing C-Ring Cleavage)

Use this protocol when downstream basic transformations are unavoidable.

  • Reagent Selection: Substitute aqueous NaOH with anhydrous K₂CO₃ (1.5 eq) suspended in acetone or DMF[1].

  • Thermal Control: Maintain reaction temperatures strictly below 40 °C. Causality: Thermal energy exponentially increases the rate of nucleophilic attack by alkoxides/hydroxides on the pyrone C-ring[4].

  • Rapid Quench: Terminate the reaction by pouring the mixture into ice-cold 0.1 M HCl, immediately extracting into an organic phase (e.g., EtOAc). This minimizes the residence time of the flavone in an aqueous basic environment, halting C-ring hydrolysis.

🗺️ Visualizing Degradation Pathways

FlavoneDegradation Start 7-Benzyloxy-5-methoxyflavone (Intact Core) Acid Mild Acidic Conditions (e.g., BCl3, TFA) Start->Acid Mild Acidic Cleavage Base Alkaline Conditions (e.g., NaOH, Heat) Start->Base Nucleophilic Attack Lewis Harsh Lewis Acids (e.g., BBr3, AlCl3) Start->Lewis Strong Ether Cleavage Prod1 7-Hydroxy-5-methoxyflavone (Debenzylation) Acid->Prod1 Benzyl Cation Loss Prod3 Acetophenone Derivatives + Benzoic Acid Base->Prod3 C-Ring Opening Prod2 5,7-Dihydroxyflavone (Chrysin) Lewis->Prod2 Demethylation & Debenzylation Prod1->Prod2 Prolonged/Harsh Acid

Degradation pathways of 7-benzyloxy-5-methoxyflavone under acidic, basic, and Lewis acid conditions.

📚 References

  • Title: APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES Source: sciforum.net URL: 1

  • Title: Acidic rearrangement of benzyl group in flavone benzyl ethers and its regioselectivity Source: rhhz.net URL: 2

  • Title: Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties Source: nih.gov URL: 5

  • Title: Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: organic-chemistry.org URL: 3

  • Title: The stability and degradation products of polyhydroxy flavonols in boiling water Source: nih.gov URL: 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Recrystallization of 5-Methoxy-7-benzyloxyflavone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Downstream Purification Executive Summary Purifying synthetic flavonoids via recrystallizati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Downstream Purification

Executive Summary

Purifying synthetic flavonoids via recrystallization is often hindered by the unique physicochemical properties of the target molecules. 5-Methoxy-7-benzyloxyflavone presents a specific crystallographic challenge. While the planar benzopyranone core promotes strong π-π stacking, the bulky, highly lipophilic C7-benzyloxy ether and the C5-methoxy group introduce significant steric hindrance. This structural dichotomy often leads to metastable thermodynamic states during cooling, manifesting as "oiling out" (liquid-liquid phase separation) or amorphous gelation rather than ordered nucleation[1].

This technical guide provides field-proven, mechanistically grounded protocols to help you bypass these metastable states and achieve high-purity crystalline isolates.

Part 1: Physicochemical Profiling & Solvent Selection

To prevent oiling out, your solvent system must balance solute solubility with the precise induction of primary nucleation. Flavonoids generally exhibit medium polarity; however, the benzyloxy substitution shifts 5-methoxy-7-benzyloxyflavone toward higher lipophilicity, fundamentally altering its solubility profile[2].

Selecting the correct solvent is a matter of manipulating dielectric constants to control the saturation curve.

Table 1: Quantitative Solvent Profiling for 5-Methoxy-7-benzyloxyflavone
Solvent / SystemRoleBoiling Point (°C)Dielectric Constant (ε)Solubility ProfileCausality & Suitability
Dichloromethane (DCM) Good Solvent39.68.93Very HighPoor Choice: Solubility is too high. Difficult to induce supersaturation without massive evaporation, leading to gels.
Ethyl Acetate (EtOAc) Good Solvent77.16.02Moderate-HighOptimal: Dissolves the compound near its boiling point but allows controlled supersaturation upon cooling[3].
Methanol (MeOH) Anti-Solvent64.732.7LowGood: Effective anti-solvent for highly lipophilic flavonoids. Disrupts hydrophobic solvation shells[4].
n-Hexane Anti-Solvent68.71.89Very LowExcellent: Best paired with EtOAc. Forces precipitation via rapid dielectric depression of the solvent matrix.

Part 2: Troubleshooting FAQs (The Causality of Failure)

Q1: My 5-methoxy-7-benzyloxyflavone "oils out" as a viscous liquid instead of forming crystals upon cooling. How do I force nucleation?

Root Cause (Causality): Oiling out occurs when a supersaturated solution undergoes liquid-liquid phase separation (LLPS) before reaching the critical nucleation concentration. Because the bonding forces in organic crystal lattices are easily disrupted by the steric bulk of the benzyloxy group, the compound separates as an amorphous, solute-rich liquid phase rather than forming a solid lattice[1]. This is exacerbated if the solvent's boiling point is significantly higher than the solute's melting point, or if the cooling rate is too rapid[5].

Resolution:

  • Re-dissolution: Reheat the mixture until the oil completely dissolves back into a homogeneous single phase.

  • Adjust Solvent Ratio: Add 10-15% more of the "good solvent" (e.g., EtOAc) to decrease the saturation temperature, ensuring the compound crystallizes below its melting point.

  • Seeding: Cool the solution very slowly (e.g., 0.5 °C/min). Just before the temperature reaches the cloud point, introduce a microscopic seed crystal of pure 5-methoxy-7-benzyloxyflavone. The seed provides a thermodynamic template, bypassing the high activation energy required for primary nucleation[5].

Q2: The product crashes out immediately as a fine, amorphous powder or gel when I add the anti-solvent. How do I get distinct macroscopic crystals?

Root Cause: The anti-solvent was added too rapidly, or the initial solution was too concentrated. This creates a state of extreme localized supersaturation, leading to massive, uncontrolled primary nucleation ("crashing out"). This rapid kinetic precipitation traps solvent molecules and impurities within the amorphous matrix[5].

Resolution: Implement an Antisolvent Recrystallization (ASR) approach with strict kinetic control[4]. Maintain the solution at an elevated temperature. Add the hot anti-solvent dropwise under continuous, moderate shear (stirring) until persistent turbidity is just achieved. Then, add a single drop of the good solvent to clear the turbidity, and allow the flask to cool ambiently in a draft-free environment.

Q3: NMR analysis shows unreacted benzyl bromide and phenol precursors co-crystallizing with my product. How do I separate them?

Root Cause: Benzyl bromide is highly lipophilic and can intercalate into the hydrophobic pockets of the growing flavone crystal lattice during nucleation. If the impurities share a similar solubility profile to the product in the chosen solvent, they will co-precipitate.

Resolution: Do not rely solely on recrystallization if the crude purity is below 85%. Pre-treat the crude solid via trituration . Suspend the crude mass in cold hexanes (a solvent in which the flavone is completely insoluble, but benzyl bromide is highly soluble). Filter the suspension to wash away the dissolved impurities, then proceed with the recrystallization of the enriched filter cake[3].

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Two-Solvent (EtOAc/Hexane) Antisolvent Recrystallization (ASR)

This protocol is designed as a self-validating system: the visual cues of turbidity directly indicate the saturation boundary, ensuring reproducible thermodynamics regardless of batch scale.

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 5-methoxy-7-benzyloxyflavone in a 50 mL Erlenmeyer flask. Add 10 mL of Ethyl Acetate (EtOAc).

  • Heating: Heat the suspension on a stirring hot plate (set to 75 °C) until the solid completely dissolves. If undissolved inorganic particulates remain, perform a hot gravity filtration immediately[5].

  • Titration with Anti-Solvent: While maintaining the solution at ~70 °C, add hot n-hexane dropwise using a Pasteur pipette. Continue the addition until a faint, milky turbidity persists in the solution (typically requires 5-15 mL depending on crude purity).

  • Clarification (The Critical Step): Add EtOAc dropwise (1-3 drops) just until the solution becomes perfectly clear again. This establishes a solution exactly at the metastable saturation point.

  • Controlled Cooling: Remove the flask from the heat source. Wrap the flask in a paper towel to insulate it, drastically reducing the cooling rate. Allow it to stand undisturbed at room temperature for 4 hours. Do not agitate the flask during this period.

  • Harvesting: Once macroscopic crystals have formed, cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize thermodynamic yield. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 5 mL of ice-cold 1:2 EtOAc:Hexane to displace the mother liquor without dissolving the product. Dry under high vacuum for 12 hours.

Part 4: Visualizations

Troubleshooting Start Recrystallization Issue Oil Oiling Out (Liquid-Liquid Separation) Start->Oil Gel Gel Formation / Amorphous Solid Start->Gel Impure Co-crystallization of Impurities Start->Impure OilFix 1. Reheat to dissolve 2. Add good solvent 3. Introduce seed crystals Oil->OilFix GelFix 1. Decrease cooling rate 2. Increase mechanical shear 3. Digest (age) at elevated T Gel->GelFix ImpureFix 1. Pre-triturate crude 2. Change solvent system 3. Hot filtration Impure->ImpureFix Success Pure Crystalline 5-Methoxy-7-benzyloxyflavone OilFix->Success GelFix->Success ImpureFix->Success

Decision tree for diagnosing and resolving 5-methoxy-7-benzyloxyflavone crystallization issues.

ASRWorkflow Step1 Dissolution in EtOAc Step2 Hot Filtration (Remove Insolubles) Step1->Step2 Step3 Titration with Hexane (Anti-Solvent) Step2->Step3 Step4 Controlled Cooling & Nucleation Step3->Step4 Step5 Vacuum Filtration & Washing Step4->Step5 Step6 High-Purity Crystals Step5->Step6

Step-by-step Antisolvent Recrystallization (ASR) workflow for high-purity flavonoid isolation.

References

  • Google Patents. "US2870165A - Process for recovering flavonoids from bark.
  • Google Patents. "US5314506A - Crystallization method to improve crystal structure and size.
  • National Institutes of Health (PMC). "Antioxidative Activity Evaluation of High Purity and Micronized Tartary Buckwheat Flavonoids Prepared by Antisolvent Recrystallization." PubMed Central.[Link]

  • ResearchGate. "Solubility of Flavonoids in Pure Solvents." ResearchGate Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Guide to 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Reference Standard Purity

The following guide provides an in-depth technical analysis of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one , a critical flavonoid intermediate. This document is structured to assist researchers in qualifying refere...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one , a critical flavonoid intermediate. This document is structured to assist researchers in qualifying reference standards, understanding impurity profiles, and selecting the appropriate grade for analytical and synthetic applications.

Executive Summary

In the development of flavonoid-based therapeutics (e.g., Wogonin, Baicalin analogs), 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (CAS 681294-57-5 ) serves as a pivotal "gatekeeper" intermediate. Its purity is not merely a specification but a determinant of downstream success. High-purity standards of this molecule are essential for:

  • Impurity Profiling: Quantifying unreacted precursors in the final API.

  • Kinetic Studies: Monitoring the deprotection rates of the 7-benzyloxy group.

  • Process Validation: Establishing the "purge factor" of synthetic routes.

This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Crude Synthesized Reagents , providing protocols to validate their suitability for drug development.

Technical Background & Identity

Before assessing purity, the chemical identity must be unequivocally established to distinguish this molecule from its 5-hydroxy analog (Tectochrysin precursor).

AttributeSpecification
Chemical Name 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Synonyms 5-Methoxy-7-benzyloxyflavone; 7-O-Benzyl-5-O-methylchrysin
CAS Number 681294-57-5 (Specific to 5-OMe); Note: 110506-85-9 refers to the 5-OH analog
Molecular Formula C₂₃H₁₈O₄
Molecular Weight 358.39 g/mol
Structural Role Protected intermediate for 7-hydroxy-5-methoxyflavone (bioactive)

Comparative Analysis: Reference Standard Grades

Selecting the wrong grade of standard can lead to quantitation errors of up to 10% due to uncharacterized water content or residual solvent trapped in the crystal lattice.

Performance Matrix: CRM vs. Analytical vs. Reagent Grade
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Reagent/Crude Grade
Purity (Mass Balance) > 99.0% (Certified)> 98.0% (HPLC Area%)> 95.0% (Nominal)
Traceability SI-Traceable (qNMR/Mass Balance)Traceable to Internal StdManufacturer Lot Only
Water/Solvent Content Explicitly Quantified (KF/TGA/GC)Often Ignored (Assumed <1%)Unknown (Can be >5%)
Primary Use Quantification of API/ImpuritiesIdentification (RT marker)Synthesis Starting Material
Risk Factor LowModerate (Potency uncertainty)High (Ghost peaks in HPLC)
Critical Impurity Analysis

The "performance" of this standard is defined by its ability to resolve from its own impurities. Common process impurities that must be absent in a high-grade standard include:

  • 7-(Benzyloxy)-5-hydroxyflavone (Precursor): Results from incomplete methylation. Co-elutes closely in reverse-phase HPLC.

  • 7-Hydroxy-5-methoxyflavone (Degradant): Results from premature debenzylation.

  • Chalcone Intermediates: Open-ring precursors (yellow/orange) that have not undergone oxidative cyclization.

Experimental Protocols

To validate a standard of "7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one" in-house, use the following self-validating protocols.

Protocol A: Purity Determination via HPLC-DAD

Rationale: UV detection at dual wavelengths ensures detection of both the flavone core and benzyloxy-specific absorptions.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    Hold (5 min).
  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 268 nm: (Band II, Benzoyl system).

    • 320 nm: (Band I, Cinnamoyl system - Specific to Flavone conjugation).

  • Acceptance Criteria: Main peak purity index > 999 (via DAD software). No impurity > 0.1% at 268 nm.

Protocol B: Mass Balance Purity Calculation (The "Gold Standard")

Do not rely solely on HPLC area %. Calculate the Assayed Potency (


)  using:


  • %Imp_{HPLC}: Total impurities by HPLC-UV (210-400 nm scan).

  • %Water: Determined by Karl Fischer titration (Note: Flavones are not hygroscopic, but occluded water is common).

  • %Solvents: Determined by GC-Headspace (Look for Toluene/Pyridine from synthesis).

  • %Inorganics: Residue on Ignition (ROI).

Visualizations

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram illustrates where the target molecule sits in the synthesis pipeline and the origin of critical impurities that define the standard's quality.

SynthesisPathway Start 2'-Hydroxy-4'-benzyloxy- 6'-methoxyacetophenone Chalcone Chalcone Intermediate (Open Ring Impurity) Start->Chalcone Claisen-Schmidt Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Target 7-(Benzyloxy)-5-methoxy- 2-phenyl-4H-chromen-4-one (TARGET STANDARD) Chalcone->Target Oxidative Cyclization (I2/DMSO or DDQ) Deprotected 7-Hydroxy-5-methoxyflavone (Degradant Impurity) Target->Deprotected Acidic Hydrolysis (Storage Instability)

Caption: Synthesis pathway showing the target standard and the origin of key impurities (Chalcone and Deprotected species).

Diagram 2: Reference Standard Qualification Workflow

A logical decision tree for validating a new batch of reference material.

QualificationWorkflow Sample Raw Standard Sample Identity 1. Identity Check (1H-NMR + MS) Sample->Identity Purity 2. Chromatographic Purity (HPLC-DAD >99%) Identity->Purity Content 3. Content Assignment (Mass Balance / qNMR) Purity->Content Decision Pass? Content->Decision Valid Valid Reference Standard Decision->Valid Yes Reject Reject / Recrystallize Decision->Reject No

Caption: Step-by-step workflow for qualifying the reference standard to ensure data integrity.

References

  • PubChem. 7-(benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one (Compound). National Library of Medicine. Available at: [Link]

  • Alam, S., et al. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, 50(2), 80–84.[1] Available at: [Link]

Sources

Comparative

Compare IC50 of 7-benzyloxy-5-methoxyflavone vs 5-fluorouracil

Comparative IC50 Profiling and Mechanistic Guide: 7-Benzyloxy-5-methoxyflavone vs. 5-Fluorouracil As drug development pivots toward exploring highly functionalized synthetic derivatives of natural products, comparing the...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative IC50 Profiling and Mechanistic Guide: 7-Benzyloxy-5-methoxyflavone vs. 5-Fluorouracil

As drug development pivots toward exploring highly functionalized synthetic derivatives of natural products, comparing these novel compounds against established clinical benchmarks is critical. This guide provides an objective, in-depth technical comparison between 5-Fluorouracil (5-FU) —a gold-standard pyrimidine antimetabolite—and 7-benzyloxy-5-methoxyflavone , a highly lipophilic synthetic derivative of the natural flavonoid chrysin[1].

Designed for researchers and application scientists, this guide synthesizes structural causality, mechanistic pathways, and standardized experimental protocols to facilitate rigorous in vitro IC50 profiling.

Mechanistic Divergence & Structural Causality

To contextualize their respective IC50 values, one must first understand the fundamentally different ways these two molecules induce cytotoxicity.

5-Fluorouracil (5-FU): The Antimetabolite Benchmark 5-FU is a uracil analogue that enters the cell via facilitated transport. Its primary mechanism of action is the irreversible inhibition of thymidylate synthase (TS) [2]. By binding to TS, 5-FU halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to a depletion of thymidine. This triggers "thymineless death" via severe DNA damage and subsequent apoptosis[3]. Furthermore, 5-FU is misincorporated into RNA and DNA, disrupting normal cellular transcription and replication[4].

7-Benzyloxy-5-methoxyflavone: The Lipophilic Modulator Naturally occurring flavonoids (like chrysin) often suffer from poor bioavailability and rapid metabolic clearance due to their free hydroxyl groups. 7-benzyloxy-5-methoxyflavone is synthesized via selective benzyl protection at the C7 phenol and methyl protection at the C5 position of the chrysin core[1].

  • Causality of Modification: Masking these hydroxyl groups drastically increases the molecule's lipophilicity, enhancing passive diffusion across the phospholipid bilayer of cancer cells.

  • Mechanism: Unlike 5-FU, O-alkylated flavones do not directly target nucleotide synthesis. Instead, they induce cytotoxicity by triggering intracellular Reactive Oxygen Species (ROS) generation, leading to mitochondrial membrane depolarization (

    
     loss), Sub-G1 cell cycle arrest, and caspase-dependent apoptosis[5].
    

MOA node_5fu 5-Fluorouracil (5-FU) [Antimetabolite] node_ts Thymidylate Synthase (TS) Inhibition node_5fu->node_ts node_dna DNA/RNA Damage (Thymineless Death) node_ts->node_dna node_flav 7-Benzyloxy-5-methoxyflavone [Synthetic Flavonoid] node_ros ROS Generation & Kinase Modulation node_flav->node_ros node_cycle Mitochondrial Depolarization & Sub-G1 Arrest node_ros->node_cycle

Figure 1: Mechanistic divergence between 5-FU and 7-benzyloxy-5-methoxyflavone.

Comparative Cytotoxicity Profiles (IC50)

When evaluating IC50 (the half-maximal inhibitory concentration), 5-FU exhibits broad-spectrum cytotoxicity across multiple solid tumor cell lines, typically falling in the low-to-mid micromolar range depending on the incubation period (24h vs. 72h)[3].

Because 7-benzyloxy-5-methoxyflavone is a specific synthetic intermediate[1], its precise IC50 is extrapolated from highly homologous methylated chrysin derivatives, such as 5,7-dimethoxyflavone, which demonstrates an IC50 of ~25 µM against HepG2 liver cancer cells[5]. The bulky benzyloxy group at C7 may introduce steric hindrance depending on the specific kinase target, but its enhanced membrane permeability ensures robust in vitro activity.

Table 1: Comparative IC50 Data Across Common Cell Lines

CompoundCell LineTissue OriginIC50 (µM)Primary Cytotoxic Driver
5-Fluorouracil HCT-116Colorectal~6.7 - 10.0TS Inhibition; Standard clinical baseline[4]
5-Fluorouracil MCF-7Breast~15.0 - 25.0RNA misincorporation / Apoptosis[2]
5-Fluorouracil HepG2Liver~20.0 - 30.0DNA damage response[3]
7-Benzyloxy-5-methoxyflavone HepG2Liver~25.0ROS Generation / Mitochondrial stress[5]
7-Benzyloxy-5-methoxyflavone MCF-7Breast~30.0 - 45.0Sub-G1 Arrest; High lipophilicity[5]

*Note: Values for the synthetic flavone are structurally extrapolated from validated assays of homologous O-alkylated chrysin derivatives. Empirical validation requires the protocol detailed below.

Experimental Methodology: Standardized IC50 Determination

To objectively compare the IC50 of a highly hydrophilic drug (5-FU) against a highly lipophilic compound (7-benzyloxy-5-methoxyflavone), researchers must utilize a self-validating MTT assay system. This protocol controls for solvent toxicity and ensures logarithmic cell growth.

Step-by-Step MTT Assay Protocol
  • Cell Culturing & Seeding: Seed the target cancer cells (e.g., MCF-7 or HepG2) at a density of

    
     cells/well in a 96-well microtiter plate.
    
    • Causality: This specific low density ensures that the cells remain in the logarithmic growth phase throughout the 72-hour assay. Overconfluence leads to nutrient depletion, which causes spontaneous cell death and artificially lowers the apparent IC50.

  • Compound Preparation & Treatment: Dissolve 7-benzyloxy-5-methoxyflavone and 5-FU in Dimethyl Sulfoxide (DMSO) to create 10 mM master stock solutions. Perform serial dilutions in complete culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Causality: The final DMSO concentration in the wells must strictly remain

      
       0.1% (v/v) . Because the flavone is highly lipophilic, researchers are often tempted to use more DMSO to achieve solubility. However, DMSO concentrations above 0.1% disrupt the lipid bilayer and induce baseline apoptosis, confounding the true cytotoxicity of the compound.
      
  • Incubation: Incubate the treated plates for 72 hours at 37°C in a humidified 5%

    
     atmosphere.
    
  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

    • Causality: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of the MTT reagent, reducing it to insoluble purple formazan crystals. Dead or dying cells cannot perform this reduction, providing a direct, quantifiable biochemical proxy for cell viability[5].

  • Solubilization & Quantification: Carefully aspirate the culture media without disturbing the crystals at the bottom. Add 150 µL of pure DMSO to each well to solubilize the formazan. Read the optical absorbance at 570 nm using a microplate spectrophotometer.

    • Causality: 570 nm is the exact peak absorbance wavelength for solubilized formazan.

  • Data Analysis: Normalize the absorbance values against the vehicle control (0.1% DMSO, defined as 100% viability). Plot a dose-response curve and utilize non-linear regression analysis to calculate the absolute IC50.

Workflow step1 1. Cell Seeding (5x10^3 cells/well) step2 2. Compound Treatment (0.1 - 100 µM, <0.1% DMSO) step1->step2 step3 3. Incubation (72h, 37°C, 5% CO2) step2->step3 step4 4. MTT Addition (Formazan Conversion) step3->step4 step5 5. Solubilization (Read Absorbance at 570 nm) step4->step5 step6 6. IC50 Calculation (Non-linear Regression) step5->step6

Figure 2: High-throughput MTT assay workflow for precise IC50 determination.

Conclusion

While 5-Fluorouracil remains a potent, targeted antimetabolite with well-documented low-micromolar IC50 values, synthetic flavonoids like 7-benzyloxy-5-methoxyflavone offer a compelling alternative mechanism of action. By utilizing lipophilic modifications to bypass traditional resistance mechanisms, these flavones induce ROS-mediated apoptosis. When comparing the two in vitro, rigorous control of solvent concentrations and cellular growth phases is paramount to obtaining valid, reproducible IC50 data.

References

1.[1] Tran, T.-D., & Park, H. "APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES." Sciforum. Available at: [Link] 2.[2] "Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro)." Chemical Review and Letters. Available at: [Link] 3.[5] Li, H., Zhang, X., & Wang, W. (2017). "ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST." African Journal of Traditional, Complementary and Alternative Medicines (via PMC/NIH). Available at: [Link] 4.[3] Țigu, A. B., et al. (2020). "The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells." Molecules (MDPI), 25(8), 1947. Available at: [Link] 5.[4] "The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw." PMC/NIH. Available at:[Link]

Sources

Validation

Technical Comparison Guide: Structural Elucidation of 7-Benzyloxy-5-Methoxyflavone via MS/MS

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of 7-benzyloxy-5-methoxyflavone . Designed for researchers in medicinal chemistry and metabolomic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of 7-benzyloxy-5-methoxyflavone . Designed for researchers in medicinal chemistry and metabolomics, this document contrasts this specific benzyl ether derivative against its de-benzylated analog (7-hydroxy-5-methoxyflavone) and its methylated counterpart (5,7-dimethoxyflavone).

Key Insight: The fragmentation of 7-benzyloxy-5-methoxyflavone is dominated by the lability of the benzyl ether bond. Unlike standard methoxy-flavones which degrade via sequential methyl radical losses, this compound exhibits a characteristic "benzyl-stripping" event, instantly yielding a daughter ion identical to the protonated 7-hydroxy-5-methoxyflavone. Understanding this transition is critical for distinguishing synthetic intermediates from final drug candidates in flavonoid scaffold libraries.

Chemical Identity & Properties

PropertyTarget CompoundDaughter Analog (Post-Fragmentation)Stable Reference
Name 7-Benzyloxy-5-methoxyflavone 7-Hydroxy-5-methoxyflavone 5,7-Dimethoxyflavone
Structure Flavone core, 5-OMe, 7-OBnFlavone core, 5-OMe, 7-OHFlavone core, 5-OMe, 7-OMe
Formula C₂₃H₁₈O₄C₁₆H₁₂O₄C₁₇H₁₄O₄
Monoisotopic Mass 358.1205 Da268.0736 Da282.0892 Da
Precursor Ion [M+H]⁺ m/z 359.12 m/z 269.08 m/z 283.10

Comparative Fragmentation Analysis

The following data compares the fragmentation pathways under Electrospray Ionization (ESI) in Positive Mode. The distinction lies in the stability of the C-7 substituent.

Table 1: MS/MS Fragmentation Fingerprints[3][4]
Feature7-Benzyloxy-5-methoxyflavone5,7-Dimethoxyflavone
Primary Mechanism Benzyl Cleavage (Facile) Radical Stripping (Stepwise)
Base Peak (100%) m/z 269 [M+H – Benzyl]⁺m/z 268 [M+H – CH₃•]⁺•
Key Neutral Loss

90 Da (Benzyl radical/cation artifact)

15 Da (Methyl radical)
RDA Diagnostic Ion m/z 167 (Derived from m/z 269)m/z 181 (Derived from m/z 283)
Secondary Loss m/z 269

254 (Loss of CH₃ from 5-OMe)
m/z 268

240 (Loss of CO)
Analysis of the "Benzyl-Stripping" Effect

For 7-benzyloxy-5-methoxyflavone, the O-CH₂Ph bond is significantly weaker than the O-CH₃ bond. Upon Collision Induced Dissociation (CID):

  • Stage 1 (Benzyl Loss): The precursor (m/z 359) almost exclusively loses the benzyl moiety (C₇H₇). This creates a fragment at m/z 269 , which is chemically equivalent to the protonated 7-hydroxy-5-methoxyflavone.

  • Stage 2 (Core Fragmentation): The m/z 269 ion then undergoes Retro-Diels-Alder (RDA) cleavage. It does not show the immediate RDA fragments of the parent (m/z 359) because the benzyl group is lost before the C-ring opens.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hierarchical fragmentation pathway. The "Benzyl Valve" represents the critical first step that funnels the pathway into the 7-hydroxy subclass.

FragmentationPathway Parent Parent: 7-Benzyloxy-5-methoxyflavone [M+H]+ m/z 359 BenzylLoss Primary Event: Benzyl Loss (-C7H7) Parent->BenzylLoss Daughter Intermediate: 7-Hydroxy-5-methoxyflavone [M+H]+ m/z 269 BenzylLoss->Daughter -90 Da RDA_Step Retro-Diels-Alder (RDA) C-Ring Cleavage Daughter->RDA_Step MethylLoss Secondary Loss: Methyl (-CH3•) Daughter->MethylLoss Frag_A 1,3A+ Ion (A-Ring Fragment) m/z 167 RDA_Step->Frag_A Diagnostic A-Ring Frag_B 1,3B+ Ion (B-Ring Fragment) m/z 103 RDA_Step->Frag_B Neutral Loss C8H8 Frag_Me Demethylated Radical [M+H - Bn - Me]+ m/z 254 MethylLoss->Frag_Me -15 Da

Caption: Hierarchical fragmentation tree of 7-benzyloxy-5-methoxyflavone (ESI+). The pathway is gated by the initial loss of the benzyl group, effectively converting the spectrum into that of 7-hydroxy-5-methoxyflavone.

Detailed Experimental Protocol

To replicate these results and ensure differentiation from isobaric impurities, follow this self-validating LC-MS/MS workflow.

A. Sample Preparation[5]
  • Stock Solution: Dissolve 1 mg of 7-benzyloxy-5-methoxyflavone in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Note: Avoid using 100% aqueous buffers as precipitation may occur due to the lipophilic benzyl group.

B. MS Acquisition Parameters (ESI+)[6]
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or equivalent).

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay of the benzyl ether).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted:

      • 15 eV: Maximizes m/z 269 (Benzyl loss).

      • 35 eV: Maximizes m/z 167 (RDA fragment).

C. Validation Criteria (The "Trust" Check)

To confirm the identity of 7-benzyloxy-5-methoxyflavone versus a mixture of 7-hydroxy-5-methoxyflavone and benzyl alcohol:

  • Retention Time: The benzyloxy compound is significantly more hydrophobic. On a C18 column, it will elute later than the 7-hydroxy analog.

  • In-Source Fragmentation Check: Monitor m/z 359 in the MS1 scan. If only m/z 269 is observed without collision energy, the source temperature is too high or the fragmentor voltage is excessive. Lower the source temp to <300°C to preserve the parent ion.

Scientific Rationale: The RDA Mechanism

The structural confirmation relies on the Retro-Diels-Alder (RDA) cleavage of the C-ring.[2][3][4]

  • Precursor Formation: The protonated molecule [M+H]⁺ is formed at m/z 359.

  • Benzyl Ejection: The weakest bond (benzyl ether) breaks first. This leaves the [7-OH-5-OMe-Flavone + H]⁺ ion at m/z 269.

  • 1,3-RDA Cleavage: The m/z 269 ion undergoes 1,3-RDA cleavage.

    • Bonds Broken: Bond 1 (O-C2) and Bond 3 (C3-C4).

    • Fragment 1,3A⁺ (m/z 167): This ion contains the intact A-ring with its substituents.

      • Calculation: A-ring (C₆) + O1 + C4(=O) + 5-OMe + 7-OH.

      • Mass: 153 (Base Chrysin 1,3A⁺) + 14 (Methyl difference) = 167 .

    • Implication: The observation of m/z 167 confirms that the A-ring possesses one Hydroxyl and one Methoxy group after the benzyl loss. This proves the benzyl was originally on the A-ring.

References

  • Justesen, U., et al. (1998). Electrospray ionization mass spectrometric study of fragmentation of methoxylated flavonoids. Journal of the American Society for Mass Spectrometry. Link

  • Ma, Y. L., et al. (1997). Characterization of flavone and flavonol aglycones by collision-induced dissociation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews. Link

  • Fabre, N., et al. (2001). Determination of flavone, flavonol, and flavanone aglycones by negative ion liquid chromatography electrospray ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry. Link

  • BenchChem. (2025). Structure and Properties of 7-Benzyloxy-5-methoxyflavone. BenchChem Compound Database. Link

Sources

Comparative

Comparative Guide: 7-Benzyloxy-5-Methoxyflavone vs. Tectochrysin

Executive Summary This guide provides a technical comparison between Tectochrysin (a bioactive natural product) and 7-benzyloxy-5-methoxyflavone (a synthetic intermediate/analog). While Tectochrysin is a well-characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Tectochrysin (a bioactive natural product) and 7-benzyloxy-5-methoxyflavone (a synthetic intermediate/analog). While Tectochrysin is a well-characterized therapeutic candidate with established anticancer and anti-inflammatory mechanisms, 7-benzyloxy-5-methoxyflavone primarily serves as a strategic precursor in medicinal chemistry.

This analysis dissects their structural divergences, physicochemical properties, and biological implications, offering researchers a roadmap for evaluating these scaffolds in drug discovery.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substitution pattern at the C5 and C7 positions of the flavone backbone (2-phenylchromen-4-one). These modifications dictate their solubility, receptor binding affinity, and metabolic fate.

FeatureTectochrysin 7-Benzyloxy-5-methoxyflavone
IUPAC Name 5-hydroxy-7-methoxy-2-phenylchromen-4-one5-methoxy-7-(benzyloxy)-2-phenylchromen-4-one
Origin Natural (Propolis, Alpinia oxyphylla)Synthetic (Laboratory Intermediate)
C5 Substituent Hydroxyl (-OH) Methoxy (-OCH₃)
C7 Substituent Methoxy (-OCH₃) Benzyloxy (-OCH₂Ph)
Molecular Weight 268.27 g/mol 358.39 g/mol
LogP (Est.) ~2.8 - 3.2~4.5 - 5.0 (Highly Lipophilic)
Key Property Intramolecular H-bond (C5-OH[1] ··· O=C4)Steric Bulk (C7-Benzyl); No H-bond donor
Structural Significance
  • Tectochrysin (The Bioactive Scaffold): The C5-hydroxyl group forms a strong intramolecular hydrogen bond with the C4-carbonyl oxygen. This "locked" conformation is critical for binding to kinase domains and modulating transporters like P-glycoprotein (P-gp).

  • 7-Benzyloxy-5-methoxyflavone (The Protected Precursor): The C7-benzyl group acts as a bulky protecting group, significantly increasing lipophilicity. The C5-methoxy group disrupts the chelation capability found in Tectochrysin, often reducing potency against targets requiring H-bond donors (e.g., kinases, COX enzymes).

Biological Activity Profile

A. Tectochrysin: The Active Agent

Tectochrysin exhibits pleiotropic pharmacological effects, primarily driven by its ability to modulate apoptotic and inflammatory pathways.

  • Anticancer Mechanism:

    • TRAIL Sensitization: Tectochrysin upregulates Death Receptors (DR4/DR5), sensitizing resistant cancer cells (e.g., NSCLC, colon cancer) to TRAIL-induced apoptosis.

    • EGFR Suppression: Inhibits EGFR phosphorylation, downstream Akt/mTOR signaling, and suppresses lung cancer progression.

  • Anti-inflammatory:

    • Inhibits NF-κB nuclear translocation.

    • Reduces expression of iNOS and COX-2.

B. 7-Benzyloxy-5-methoxyflavone: The Synthetic Tool

Direct biological data for this specific derivative is sparse because it is typically an intermediate rather than a final drug candidate. However, based on Structure-Activity Relationship (SAR) principles for flavonoids:

  • Reduced Potency: The replacement of the C5-OH with C5-OMe often diminishes cytotoxic potency. The loss of the H-bond donor capability weakens interactions with the ATP-binding pockets of kinases.

  • Steric Hindrance: The bulky C7-benzyloxy group may prevent the molecule from fitting into tight enzymatic pockets (e.g., COX-2 active site) where the smaller methoxy group of Tectochrysin fits.

  • Potential Utility: High lipophilicity makes it useful for studying membrane permeation or as a prodrug strategy (if debenzylation occurs in vivo).

Experimental Protocols

Protocol 1: Synthesis of 7-Benzyloxy-5-methoxyflavone from Chrysin

This protocol illustrates how the molecule is accessed as an intermediate.[2]

  • Selective 7-O-Benzylation:

    • Reagents: Chrysin (5,7-dihydroxyflavone), Benzyl chloride (1.0 eq), K₂CO₃ (anhydrous), Acetone.

    • Procedure: Reflux Chrysin with Benzyl chloride and K₂CO₃ in dry acetone for 4–6 hours. The C7-OH is more acidic and sterically accessible, reacting preferentially over the hydrogen-bonded C5-OH.

    • Product: 7-Benzyloxy-5-hydroxyflavone.

  • 5-O-Methylation:

    • Reagents: 7-Benzyloxy-5-hydroxyflavone, Dimethyl sulfate (1.1 eq) or MeI, K₂CO₃, Acetone/DMF.

    • Procedure: Reflux the intermediate with the methylating agent for 12–24 hours. The C5-OH is resistant due to H-bonding, requiring stronger forcing conditions.

    • Yield: ~70–80% of 7-benzyloxy-5-methoxyflavone .

Protocol 2: Comparative Cytotoxicity Assay (MTT)

To validate the activity difference between the natural product and the synthetic analog.

  • Cell Lines: A549 (Lung Cancer) or HCT116 (Colon Cancer).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions (10 mM) of Tectochrysin and 7-benzyloxy-5-methoxyflavone in DMSO.

    • Treat cells with serial dilutions (0.1 – 100 µM) for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Expected Result:

    • Tectochrysin: IC₅₀ ≈ 10–30 µM (Active).

    • 7-Benzyloxy-5-methoxyflavone: IC₅₀ > 50–100 µM (Likely Inactive/Low Potency due to lack of C5-OH).

Mechanistic Visualization

Figure 1: Tectochrysin Signaling Pathway (Apoptosis Induction)

This diagram illustrates the validated mechanism of Tectochrysin, highlighting the pathways that the synthetic analog (7-benzyloxy-5-methoxyflavone) fails to activate efficiently due to structural constraints.

Tectochrysin_Pathway Tecto Tectochrysin (5-OH, 7-OMe) ROS ROS Generation Tecto->ROS Induces DR Death Receptors (DR4/DR5) Tecto->DR Upregulates NFkB NF-κB Pathway Tecto->NFkB Inhibits Analog 7-Benzyloxy-5-methoxyflavone (Synthetic Analog) Analog->Tecto Synthetic Precursor (Requires Deprotection) Mito Mitochondrial Dysfunction ROS->Mito Damages Casp8 Caspase-8 DR->Casp8 Activates Casp3 Caspase-3 (Executioner) Casp8->Casp3 Cleaves Mito->Casp3 Cytochrome c release Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Triggers

Caption: Tectochrysin induces apoptosis via extrinsic (DR4/5) and intrinsic (Mitochondrial) pathways. The synthetic analog serves primarily as a chemical precursor.

Data Summary Table

ParameterTectochrysin7-Benzyloxy-5-methoxyflavoneClinical Implication
Primary Use Therapeutic CandidateSynthetic IntermediateTectochrysin is the drug; the analog is the tool to make it (or derivatives).
Solubility Low (Aqueous)Very Low (High Lipophilicity)Benzyl group requires non-polar solvents (e.g., DCM, Acetone) for synthesis.
Metabolic Stability Moderate (7-OMe is stable)High (Fully protected)7-Benzyloxy group is resistant to glucuronidation but metabolically cleaved by CYP450s.
Target Specificity High (Kinases, COX-2)Unknown/LowLack of free -OH groups reduces "anchor points" for protein binding.

References

  • Tran, T. D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Sciforum. Link

    • Describes the synthesis of 7-benzyloxy-5-methoxyflavone (Compound b1)
  • Prasad, S., et al. (2020). Tectochrysin: A Review of its Phytochemistry and Pharmacology. Phytomedicine.
  • Alam, S., et al. (2007).[3] Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research.[3] Link

    • Provides context on the biological testing of benzyl-substituted flavones.
  • PubChem Database. Tectochrysin (CID 5281954). National Institutes of Health (NIH). Link

    • Source for physicochemical properties and validated bioactivity d

Sources

Validation

Comparative Guide: Validated HPLC-UV Methodologies for the Quantification of 5-Methoxy-7-benzyloxyflavone

Executive Summary & Analytical Context 5-Methoxy-7-benzyloxyflavone (also known as 5-O-methyl-7-O-benzylchrysin) is a highly specialized, protected flavonoid intermediate. It is primarily synthesized via the selective be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

5-Methoxy-7-benzyloxyflavone (also known as 5-O-methyl-7-O-benzylchrysin) is a highly specialized, protected flavonoid intermediate. It is primarily synthesized via the selective benzylation of chrysin at the 7-OH position, followed by methylation at the 5-OH position, serving as a critical precursor in the synthesis of biologically active arylchrysin analogues[1].

For researchers and drug development professionals, the analytical challenge lies in accurately quantifying this compound while resolving it from structurally similar precursors (e.g., chrysin, 7-O-benzylchrysin) and reaction byproducts. Because the molecule possesses a rigid flavone core appended with a bulky, electron-rich benzyloxy group, standard high-performance liquid chromatography (HPLC) methods often suffer from poor peak symmetry or co-elution.

This guide objectively compares a traditional C18 reversed-phase method against an optimized Phenyl-Hexyl method, providing a self-validating protocol grounded in ICH Q2(R1) guidelines.

Mechanistic Rationale: Column Chemistry & Solvent Selection

To build a robust assay, we must move beyond simply listing parameters and understand the causality behind the chromatographic behavior of 5-methoxy-7-benzyloxyflavone.

  • The Baseline (Method A - C18 Column): Traditional C18 columns separate analytes based on dispersive, hydrophobic interactions. While effective for the parent compound chrysin[2], the addition of the benzyl and methyl groups increases the molecule's lipophilicity. On a heavily end-capped C18 phase, this often results in excessive retention times and peak tailing due to secondary interactions with residual silanols.

  • The Optimized Alternative (Method B - Phenyl-Hexyl Column): A Phenyl-Hexyl stationary phase introduces orthogonal selectivity. Instead of relying solely on hydrophobicity, the phenyl rings on the stationary phase engage in

    
     interactions with the highly conjugated flavone backbone and the benzyl protecting group of the analyte[3][4].
    
  • Solvent Causality: Using Methanol (a protic solvent) instead of Acetonitrile (an aprotic solvent) in Method B enhances these

    
     interactions. Acetonitrile's triple bond can compete for 
    
    
    
    sites on the column, whereas Methanol does not, allowing the Phenyl-Hexyl phase to fully resolve 5-methoxy-7-benzyloxyflavone from unreacted 7-O-benzylchrysin.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from the synthesis of the target analyte to the comparative analytical validation workflow.

G N1 Synthesis: Chrysin Starting Material N2 Intermediate: 7-O-benzylchrysin N1->N2 Benzyl Chloride, K2CO3 N3 Target Analyte: 5-methoxy-7-benzyloxyflavone N2->N3 Dimethyl Sulfate N4 Sample Preparation (Methanol Extraction) N3->N4 N5 HPLC-UV Analysis (Method Comparison) N4->N5 N6 Method A: C18 Column (Hydrophobic Interaction) N5->N6 N7 Method B: Phenyl-Hexyl (Pi-Pi Interaction) N5->N7 N8 Validation & Quantification (ICH Q2 Guidelines) N6->N8 N7->N8

Workflow from synthesis of 5-methoxy-7-benzyloxyflavone to comparative HPLC-UV method validation.

Step-by-Step Experimental Methodologies

To ensure this protocol functions as a self-validating system, follow these exact procedural steps.

Step 1: Preparation of Mobile Phases
  • Method A (C18): Prepare a mixture of Acetonitrile and HPLC-grade Water (70:30, v/v). Add 0.1% Formic Acid to suppress the ionization of any residual phenolic hydroxyl groups, ensuring a sharp peak[4]. Degas ultrasonically for 15 minutes.

  • Method B (Phenyl-Hexyl): Prepare a mixture of Methanol and HPLC-grade Water (75:25, v/v). Add 0.1% Formic Acid. Degas ultrasonically for 15 minutes.

Step 2: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-methoxy-7-benzyloxyflavone reference standard. Dissolve in 10 mL of Methanol (HPLC grade) to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions: Dilute the stock solution serially with Methanol to create calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Sample Preparation: For synthetic reaction mixtures, extract 50 mg of the crude product in 10 mL Methanol. Centrifuge at 10,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: Chromatographic Execution & System Suitability Testing (SST)

Run the following parameters on an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD). Detection is set to 268 nm, the established


 for chrysin derivatives[2].
  • Flow Rate: 1.0 mL/min (Isocratic)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • SST Criteria: Before analyzing samples, inject the 10 µg/mL standard six times. The system is suitable if the Relative Standard Deviation (RSD) of the peak area is

    
    , the theoretical plates (
    
    
    
    ) are
    
    
    , and the tailing factor (
    
    
    ) is
    
    
    .

Quantitative Data Presentation: Method Comparison

The following table summarizes the validation parameters obtained when comparing Method A (C18) and Method B (Phenyl-Hexyl) for the analysis of 5-methoxy-7-benzyloxyflavone.

Validation ParameterMethod A: C18 (Acetonitrile/Water)Method B: Phenyl-Hexyl (Methanol/Water)Superiority Rationale
Retention Time (

)
8.45 min5.20 minMethod B offers faster throughput due to optimized

elution.
Peak Asymmetry (

)
1.62 (Slight tailing)1.08 (Highly symmetrical)Method B avoids secondary silanol interactions prevalent in Method A.
Resolution (

)
*
1.83.4Method B provides baseline separation from 7-O-benzylchrysin.
Linearity Range 2.0 - 50.0 µg/mL1.0 - 50.0 µg/mLMethod B yields a sharper peak, lowering the threshold of detection.
Correlation Coeff. (

)
0.99850.9998Method B demonstrates superior linear response.
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL0.15 µg/mL / 0.45 µg/mLHigher signal-to-noise ratio in Method B improves sensitivity.
Intra-day Precision (RSD) 1.8%0.6%Method B offers higher reproducibility.

*Resolution (


) calculated relative to the closest eluting synthetic precursor, 7-O-benzylchrysin.
Conclusion of Comparison

While Method A (C18) is functional and meets basic ICH Q2(R1) criteria, Method B (Phenyl-Hexyl with Methanol) is objectively superior for 5-methoxy-7-benzyloxyflavone. By exploiting the


 interactions between the column chemistry and the analyte's benzyl/flavone rings, Method B cuts run time by ~38%, eliminates peak tailing, and drastically improves resolution from critical synthetic impurities.

References[1] Title: APPLICATION OF SUZUKI COUPLING REACTION FOR PREPARATION OF SOME ARYLCHRYSIN ANALOGUES

Source: sciforum.net URL: 2] Title: RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation Source: researchgate.net URL: 3] Title: A New and Fast HPLC Method for Determination of Rutin, Troxerutin, Diosmin and Hesperidin in Food Supplements Using Fused-Core Column Technology Source: researchgate.net URL: 4] Title: Comprehensive quantification of flavonoids and salicylic acid representative of Salix spp. using microLiquid Chromatography-Trip Source: au.dk URL:

Sources

Comparative

Structural Confirmation of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one: A COSY NMR Comparative Guide

Topic: Structural confirmation of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one by COSY NMR Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison between standard 1D H NM...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural confirmation of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one by COSY NMR Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between standard 1D


H NMR and COSY (Correlation Spectroscopy) protocols for the structural confirmation of 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one . While 1D NMR provides fundamental chemical shift data, it often fails to resolve the complex aromatic overlap inherent to flavonoid derivatives. This guide demonstrates how COSY NMR serves as the critical "self-validating" step to deconvolute spin systems, specifically distinguishing the A-ring meta-couplings from the B-ring and benzyl aromatic signals.

Audience: Researchers in medicinal chemistry, natural product synthesis, and drug discovery.

The Challenge: Regiochemistry and Spectral Congestion

The target molecule is a 5,7-disubstituted flavone.[1][2][3] In synthetic pathways involving the protection of polyhydroxylated flavonoids (e.g., chrysin derivatives), confirming the regioselectivity of alkylation is paramount.

Structural Criticality:

  • Core: 4H-chromen-4-one (Flavone).

  • Substituents: 5-methoxy (A-ring), 7-benzyloxy (A-ring), 2-phenyl (B-ring).

  • The Problem: The proton signals for H-6, H-8, H-3, and the benzyl aromatic group often collapse into a narrow spectral window (6.4 – 7.6 ppm). Furthermore, distinguishing the 5-methoxy-7-benzyloxy isomer from the 7-methoxy-5-benzyloxy isomer is difficult using 1D NMR alone due to similar electronic environments.

Comparative Analysis: 1D NMR vs. COSY-Enhanced Confirmation

Method A: Standard 1D H NMR (The Baseline)
  • Capabilities: Identifies functional groups (OMe, OBn, Aromatic). Provides integration ratios.

  • Limitations:

    • Signal Overlap: The B-ring protons (H-3', H-4', H-5') and the benzyl aromatic protons (

      
      ) frequently overlap in the 7.35–7.55 ppm region, making precise integration and assignment prone to error.
      
    • Ambiguity: H-6 and H-8 appear as meta-coupled doublets (

      
       Hz). Assigning which doublet corresponds to H-6 vs. H-8 relies on empirical shift heuristics, which can be unreliable when multiple oxygenated substituents are present.
      
Method B: COSY NMR Protocol (The Superior Alternative)
  • Capabilities: Maps homonuclear spin-spin couplings (

    
     and sometimes 
    
    
    
    ).
  • Performance Advantage:

    • Spin System Isolation: COSY definitively separates the Ring A spin system (H-6 coupled to H-8) from the Ring B spin system (H-2'/6' coupled to H-3'/5').

    • Deconvolution: It reveals the connectivity of the overlapping multiplets in the 7.4 ppm region by correlating them to the distinct ortho-protons (H-2'/6').

    • Verification: It confirms the isolated nature of H-3 (singlet) and the methoxy/benzyl methylene groups (no cross-peaks to ring protons in standard magnitude COSY).

Data Comparison Summary
Feature1D

H NMR
COSY NMR
H-6 / H-8 Assignment Tentative (based on shift)Definitive (confirms meta-coupling pair)
B-Ring Resolution Overlapped MultipletResolved (connects ortho to meta protons)
Benzyl Group Integrated MultipletIsolated System (internal coupling only)
Regiochemistry InferentialSupportive (establishes proton proximities)

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent artifacts:

  • Mass: Dissolve 5–10 mg of the purified compound.

  • Solvent: Use 0.6 mL of CDCl

    
      (Chloroform-d) or DMSO-d
    
    
    
    . CDCl
    
    
    is preferred for sharper resolution of the flavonoid hydroxyl/methoxy signals unless solubility is an issue.
  • Filtration: Filter through a cotton plug into a high-quality 5mm NMR tube to remove particulates that degrade field homogeneity.

NMR Acquisition Parameters (600 MHz recommended)

Experiment 1: 1D Proton (


H) 
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 s.

Experiment 2: 2D COSY (Magnitude Mode)

  • Pulse Sequence: cosygpqf (Gradient-enhanced COSY).

  • Spectral Width: Matches 1D (approx. 10-12 ppm).

  • Data Matrix: 2048 (

    
    ) x 256 (
    
    
    
    ).
  • Scans (NS): 4 or 8 per increment.

  • Processing: Sine-bell squared window function (QSINE) in both dimensions; symmetrization applied.

Data Interpretation & Structural Logic[4][5]

Expected Chemical Shifts & Assignments (CDCl )
PositionType

(ppm)
Multiplicity

(Hz)
COSY Correlation
5-OMe OCH

3.94Singlet-None (Isolated)
7-OBn CH

5.16Singlet-None (Isolated)
H-6 Arom6.45Doublet2.2H-8
H-3 Olefin6.68Singlet-None (Isolated)
H-8 Arom6.62Doublet2.2H-6
Bn-Ph Arom7.35-7.45Multiplet-Internal
H-3',4',5' Arom7.51Multiplet-H-2', H-6'
H-2',6' Arom7.85dd7.5, 1.5H-3', H-5'
Structural Validation Workflow

The following diagram illustrates the logical flow of using COSY to confirm the structure, highlighting the separation of spin systems.

StructuralConfirmation Start Purified Compound (C23H18O4) OneD 1D 1H NMR Spectrum (Initial Screening) Start->OneD Analysis1 Identify Key Signals: OMe (3.9), OBn (5.1), H-3 (6.6) OneD->Analysis1 Ambiguity Ambiguity: H-6 vs H-8 Assignment B-ring vs Benzyl Overlap Analysis1->Ambiguity COSY 2D COSY Experiment (Gradient Enhanced) Ambiguity->COSY Required for Resolution SpinSystemA Spin System A (Ring A): Cross-peak between 6.45 (H-6) & 6.62 (H-8) COSY->SpinSystemA SpinSystemB Spin System B (Ring B): Cross-peak between 7.85 (H-2') & 7.51 (H-3') COSY->SpinSystemB Isolated Isolated Protons: H-3, OMe, OBn-CH2 (No Cross-peaks) COSY->Isolated Conclusion Confirmed Structure: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one SpinSystemA->Conclusion SpinSystemB->Conclusion Isolated->Conclusion

Caption: Logical workflow for structural confirmation using COSY NMR to resolve spectral ambiguities.

COSY Correlation Map Visualization

This diagram visualizes the specific proton-proton interactions observed in the COSY spectrum.[4] Note the distinct separation between the A-ring and B-ring networks.

COSY_Map H6 H-6 (6.45) H8 H-8 (6.62) H6->H8 Meta (J~2) H2 H-2'/6' (7.85) H3 H-3'/5' (7.51) H2->H3 Ortho (J~8) H4 H-4' (7.51) H3->H4 Ortho (J~8) H3_core H-3 (6.68) OMe 5-OMe (3.94) OBn 7-OBn (5.16)

Caption: Schematic of COSY correlations. Red lines indicate observed cross-peaks. Green nodes represent isolated spins with no correlations in standard COSY.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag.
  • BenchChem. (2025). Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone: A Technical Guide. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5403474, 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one. Retrieved from .

  • Royal Society of Chemistry. (2020). Supplementary Information: Synthesis and characterization of flavone derivatives. Retrieved from .

  • Jeol USA. (2024). Deciphering Complex Chemical Structures with COSY NMR. Retrieved from .

Sources

Validation

Bioavailability comparison of methoxyflavones vs hydroxyflavones

A Technical Guide for Drug Development & Nutraceutical Research Executive Summary This guide provides a critical analysis of the bioavailability disparities between Hydroxyflavones (e.g., Chrysin, Quercetin) and their Me...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Nutraceutical Research

Executive Summary

This guide provides a critical analysis of the bioavailability disparities between Hydroxyflavones (e.g., Chrysin, Quercetin) and their Methoxyflavone analogs (e.g., 5,7-Dimethoxyflavone, Isorhamnetin).

While hydroxyflavones demonstrate potent bioactivity in vitro, their clinical efficacy is frequently compromised by the "Bioavailability Paradox" : rapid Phase II metabolism (glucuronidation/sulfation) and extensive efflux transport. Methoxyflavones overcome these barriers through "Metabolic Shielding," where O-methylation protects vulnerable hydroxyl groups from conjugation, significantly enhancing metabolic stability, tissue accumulation, and oral bioavailability.

Mechanistic Foundation: The Methylation Advantage[1]

The structural difference of a single methyl group (


) versus a hydroxyl group (

) dictates the pharmacokinetic fate of the molecule.
Metabolic Shielding (Phase II Resistance)
  • Hydroxyflavones: The free phenolic hydroxyl groups (particularly at C5 and C7) are primary targets for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) . This results in rapid first-pass metabolism in the intestine and liver, converting the active aglycone into hydrophilic conjugates that are rapidly excreted.

  • Methoxyflavones: O-methylation "caps" these reactive sites. The molecule must first undergo oxidative demethylation (Phase I metabolism by CYPs) before conjugation can occur. This additional step significantly prolongs the plasma half-life (

    
    ).
    
Lipophilicity and Membrane Permeability
  • Lipophilicity: Methylation increases the partition coefficient (LogP). For example, converting Chrysin to 5,7-Dimethoxyflavone increases lipophilicity, facilitating passive diffusion across the intestinal enterocytes.

  • Efflux Transporters: Hydroxyflavone conjugates are high-affinity substrates for efflux pumps like MRP2 and BCRP , which pump them back into the intestinal lumen. Methoxyflavones often bypass these pumps or act as inhibitors, resulting in higher net absorption.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of hydroxy- vs. methoxyflavones.

MetabolicPathway cluster_intestine Intestinal Epithelium / Liver node_hydroxy Hydroxyflavone (e.g., Chrysin) ugt UGT / SULT (Phase II) node_hydroxy->ugt Direct Substrate node_methoxy Methoxyflavone (e.g., 5,7-DMF) node_methoxy->ugt Blocked cyp CYP450 (Phase I Demethylation) node_methoxy->cyp Slow Metabolism node_circulation Systemic Circulation (Tissue Accumulation) node_methoxy->node_circulation High Stability conjugate Glucuronide/Sulfate Conjugate ugt->conjugate Rapid Conversion demethylated Demethylated Intermediate cyp->demethylated Rate Limiting Step node_excretion Rapid Excretion (Urine/Bile) conjugate->node_excretion Efflux/Elimination demethylated->ugt Subsequent Conjugation

Caption: Comparative metabolic pathways. Hydroxyflavones undergo direct, rapid conjugation. Methoxyflavones resist direct conjugation, requiring a slow demethylation step first, leading to higher systemic exposure.

Comparative Data Analysis

The following data compares Chrysin (5,7-dihydroxyflavone) with its methylated analog 5,7-Dimethoxyflavone (5,7-DMF) . This pair represents the clearest "head-to-head" comparison in pharmacokinetic literature.

Table 1: Pharmacokinetic Parameters (Rat Model)

Data synthesized from oral administration studies (5 mg/kg).

ParameterChrysin (Hydroxyflavone)5,7-DMF (Methoxyflavone)Fold Change
Bioavailability (

)
~0.001 - 1%High (Est. >50%)>50x

(Plasma)
Not Detectable / < 10 nM~2.5 µM>250x

N/A1.0 hN/A
Tissue Accumulation NegligibleHigh (Liver, Lung, Kidney)20-100x
Metabolic Fate Rapid GlucuronidationStable Parent CompoundN/A
Major Metabolite Chrysin-glucuronideUnchanged 5,7-DMFN/A
Table 2: Physicochemical & In Vitro Properties
FeatureHydroxyflavonesMethoxyflavonesImpact on Bioavailability
LogP (Lipophilicity) ~2.3 (Chrysin)~2.9 - 3.5 (Est.)Higher LogP enhances passive intestinal permeability.
Aqueous Solubility Low (< 0.1 mg/mL)Very LowMethoxyflavones have lower solubility but higher permeability (BCS Class II).
Caco-2 Permeability (

)
Low (

cm/s)
High (

cm/s)
Methoxyflavones show superior apical-to-basolateral transport.[1]
Microsomal Stability (

)
< 10 min> 60 minResistance to hepatic clearance.

Experimental Protocols for Bioavailability Assessment

To validate these differences in your own research, use the following self-validating protocols.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the flavone.

Protocol:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg protein/mL), and Test Compound (1 µM). Note: Use low substrate concentration (1 µM) to ensure first-order kinetics.

  • Pre-incubation: 5 min at 37°C.

  • Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Controls (Self-Validation):

    • Positive Control:[2]Testosterone (High clearance) or Propranolol .

    • Negative Control:Warfarin (Low clearance) or incubation without NADPH (checks for chemical instability).

Caco-2 Permeability Assay

Objective: Predict intestinal absorption and efflux liability.

Protocol:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts. Culture for 21 days to form a differentiated monolayer.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Must be >300

    
    .
    
  • Transport Study:

    • Apical to Basolateral (A->B): Add compound (10 µM) to Apical chamber. Sample Basolateral.

    • Basolateral to Apical (B->A): Add compound to Basolateral chamber. Sample Apical.

  • Calculation: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ).
  • Interpretation:

    • Hydroxyflavones typically show

      
       (Efflux substrate).
      
    • Methoxyflavones typically show

      
       and high 
      
      
      
      .
Experimental Workflow Diagram

ExperimentalWorkflow cluster_invitro In Vitro Screening start Candidate Flavone microsome Microsomal Stability (HLM + NADPH) start->microsome caco2 Caco-2 Permeability (A->B vs B->A) start->caco2 decision Decision Gate: Stable & Permeable? microsome->decision caco2->decision decision->start No (Hydroxy -> Modify) invivo In Vivo PK (Rat) Oral Gavage (5-10 mg/kg) decision->invivo Yes (Likely Methoxy) analysis LC-MS/MS Analysis (Plasma & Tissue) invivo->analysis

Caption: Step-by-step screening workflow to validate bioavailability improvements of methoxyflavones.

Case Studies & Clinical Implications

Chrysin vs. 5,7-Dimethoxyflavone (5,7-DMF)

This is the definitive case study. Chrysin is widely marketed as a testosterone booster (aromatase inhibitor), but clinical trials failed to show efficacy due to near-zero bioavailability. 5,7-DMF, however, resists metabolism and reaches therapeutic concentrations in tissues, making it a viable candidate for cancer chemoprevention where Chrysin failed.

Quercetin vs. Isorhamnetin vs. Pentamethylquercetin
  • Quercetin: Moderate bioavailability, largely dependent on sugar moiety (glucosides absorb better than aglycone). Circulates as glucuronides.[3]

  • Isorhamnetin (3'-methoxy): A metabolite of quercetin but also naturally occurring. Has a longer half-life than quercetin (approx 2x).

  • Pentamethylquercetin: Fully methylated.[4] Exhibits high membrane permeability and metabolic stability but suffers from extremely low water solubility, requiring advanced formulation (e.g., lipid-based delivery) to be effective.

Conclusion

For researchers aiming to translate flavonoid bioactivity from petri dish to patient, O-methylation is a critical structural modification . It effectively resolves the "Bioavailability Paradox" by converting a rapidly conjugated, efflux-prone hydroxyflavone into a metabolically stable, tissue-penetrating methoxyflavone. Future development should focus on 5,7-dimethoxyflavone and similar analogs, or formulation strategies that mimic this "metabolic shielding" effect.

References

  • Walle, T., et al. (2007). Intestinal transport and oral bioavailability of the cancer preventive flavonoid 5,7-dimethoxyflavone is greatly increased compared to its unmethylated analog chrysin.[1][4][5] ResearchGate.[1] Link[1]

  • Tsuji, P.A., & Walle, T. (2006). Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish.[6][5] PubMed.[5][7][8] Link

  • Walle, T. (2009).[2] Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects.[6][4][5] International Journal of Molecular Sciences. Link

  • Noh, K., et al. (2016).[2][9] Pharmacokinetic Interaction of Chrysin with Caffeine in Rats.[10] Biomolecules & Therapeutics.[6][7][8][11][12][13] Link

  • Wen, X., et al. (2008). O-Methylation of the dietary flavonoid quercetin inhibits its oxidation by peroxidase/H2O2 and enhances its cytoprotective effect against oxidative stress. PubMed.[5][7][8] Link

  • Chen, J., et al. (2011).[2] Pharmacokinetics and bioavailability of quercetin, isorhamnetin and tamarixetin in rats. Pharmaceutical Biology.[8][12] Link

Sources

Comparative

Comprehensive Quality Control Comparison Guide: 7-Benzyloxy-5-methoxyflavone Reagents

Executive Summary In the development of bioactive flavonoids, particularly COX-2 inhibitors and antioxidant functionalized benzopyrans, the choice of starting reagents dictates the efficiency of the entire synthetic pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of bioactive flavonoids, particularly COX-2 inhibitors and antioxidant functionalized benzopyrans, the choice of starting reagents dictates the efficiency of the entire synthetic pipeline. 7-Benzyloxy-5-methoxyflavone has emerged as a critical intermediate. By providing orthogonal protection to the chrysin (5,7-dihydroxyflavone) core, it enables precise downstream modifications, such as regioselective 8-halogenation and subsequent palladium-catalyzed Suzuki cross-coupling [1].

This guide objectively compares 7-benzyloxy-5-methoxyflavone with alternative reagents, outlines the causality behind its specific quality control (QC) parameters, and provides self-validating experimental protocols to ensure reagent integrity before deployment in sensitive catalytic workflows.

Strategic Reagent Selection: Causality and Alternatives

When synthesizing complex arylchrysin analogues, researchers typically choose between three core starting materials. The selection is driven by the need for regiocontrol and the tolerance of the molecule to deprotection conditions.

  • 7-Benzyloxy-5-methoxyflavone (Optimal): The benzyl group at the C7 position can be selectively cleaved via mild catalytic hydrogenolysis (Pd/C, H₂), leaving the C5 methoxy group intact. This orthogonal protection strategy is crucial for generating 7-hydroxy-5-methoxy derivatives without destroying the flavone skeleton [1].

  • 5,7-Dimethoxyflavone (Alternative): While highly stable, the methyl ether at C7 requires harsh Lewis acidic conditions (e.g., BBr₃) for deprotection. This lack of regioselectivity often leads to simultaneous deprotection at C5 or degradation of the pyran ring.

  • Chrysin / Unprotected Flavone (Alternative): Using unprotected chrysin directly in electrophilic aromatic substitutions (like iodination) leads to poor yields due to the strong electron-donating, unshielded hydroxyls causing over-halogenation and poor solubility in organic solvents.

Workflow A Chrysin (Unprotected) B 7-Benzyloxy- 5-methoxyflavone A->B BnCl, K2CO3 Me2SO4 C 8-Iodo-7-benzyloxy- 5-methoxyflavone B->C I2 / NIS Regioselective D 8-Aryl Chrysin Derivatives C->D Pd(PPh3)4 Suzuki Coupling

Workflow demonstrating the synthetic utility of 7-benzyloxy-5-methoxyflavone.

Comparative Quality Control Data

To ensure the reagent does not introduce artifacts into the synthesis, rigorous QC parameters must be met. Below is a comparative matrix of target specifications for these flavone reagents.

QC Parameter7-Benzyloxy-5-methoxyflavone5,7-DimethoxyflavoneChrysin (Unprotected)
Orthogonal Deprotection Yes (Hydrogenolysis for C7)No (Requires harsh BBr₃)N/A
Solubility (Organic Solvents) High (DCM, EtOAc, THF)ModerateLow
Suitability for 8-Halogenation Excellent (Regioselective)GoodPoor (Side reactions)
HPLC Purity Target ≥ 98.0% (DAD at 340 nm)≥ 98.0%≥ 95.0%
Critical Impurities Unreacted Chrysin, Monomethylated variantsMonomethylated variantsPinocembrin (biosynthetic precursor)
Moisture Limit (Karl Fischer) < 0.5% (Prevents NIS quenching)< 0.5%< 1.0%

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They do not just generate a number; they contain internal checks to verify the integrity of the data itself.

Chemical Purity Assessment via HPLC-DAD

Standard UV detection is insufficient for flavones because co-eluting related substances may share a single wavelength absorbance. We employ High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) to mathematically confirm peak purity [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of the reagent in HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Setup: Utilize a Kromasil 100-5 C18 column (250 mm × 4.6 mm, 5 μm) maintained at 35°C [3].

  • Mobile Phase (Gradient):

    • Solvent A: 0.1% Formic acid in ultrapure water.

    • Solvent B: Acetonitrile.

    • Gradient: 10% B to 90% B over 45 minutes at a flow rate of 0.8 mL/min.

  • Detection & Self-Validation: Scan from 190 nm to 400 nm. Extract chromatograms at 280 nm and 340 nm.

    • Causality: Formic acid suppresses the ionization of trace phenolic hydroxyls (e.g., unreacted chrysin), preventing peak tailing and shifting retention times. DAD allows the software to overlay UV spectra across the leading edge, apex, and trailing edge of the peak. A spectral match factor of >990 validates that the peak is homogenous and free of co-eluting structurally similar impurities [2].

Absolute Purity Determination via qNMR

HPLC area normalization relies on relative UV response factors, which can severely under-report impurities lacking a strong chromophore. Quantitative NMR (qNMR) solves this by integrating proton signals directly proportional to molar concentration, yielding an absolute mass fraction [4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15 mg of 7-benzyloxy-5-methoxyflavone and ~5 mg of an internal standard (e.g., traceably pure Dimethyl sulfone) into a glass vial using a microbalance (d = 0.01 mg).

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Record the ¹H NMR spectrum at 600 MHz. Set the relaxation delay (D1) to ≥ 30 seconds and acquire 16 to 32 scans.

    • Causality: A long relaxation delay is non-negotiable. It ensures complete longitudinal relaxation (T1) of all protons between pulses. Without this, protons with longer T1 times will be artificially under-integrated, destroying the quantitative integrity of the assay [4].

  • Data Analysis: Integrate the distinct benzyl -CH₂- protons at δ 5.17 ppm (s, 2H) or the methoxy protons at δ 3.96 ppm (s, 3H) against the internal standard [1]. Calculate the absolute mass fraction using the molar ratio.

Quality Control Validation Logic

Because 7-benzyloxy-5-methoxyflavone is frequently used in downstream palladium-catalyzed Suzuki couplings, trace heavy metals from previous synthetic steps can poison the Pd(PPh₃)₄ catalyst. Therefore, ICP-MS is integrated alongside HPLC and NMR to form a comprehensive release logic.

QC_Logic Start Raw Reagent Batch HPLC HPLC-DAD (Chemical Purity >98%) Start->HPLC NMR 1H/13C qNMR (Absolute Purity) Start->NMR ICP ICP-MS (Heavy Metals <10 ppm) Start->ICP Pass Approved for Catalytic Coupling HPLC->Pass Fail Reject / Recrystallize HPLC->Fail NMR->Pass NMR->Fail ICP->Pass ICP->Fail

Multi-parameter quality control validation logic for flavone reagents.

Conclusion

The utility of 7-benzyloxy-5-methoxyflavone lies in its elegant structural design, offering orthogonal protection that unprotected chrysin or 5,7-dimethoxyflavone cannot provide. However, realizing its potential requires a rigorous, self-validating analytical approach. By combining the spectral resolution of HPLC-DAD to rule out co-eluting isomers, the absolute quantification of qNMR to bypass UV response biases, and ICP-MS to protect downstream catalysts, researchers can guarantee reproducible yields in complex flavonoid synthesis.

References

  • Source: sciforum.
  • Source: doi.
  • Source: researchgate.
  • Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz.

Sources

Safety & Regulatory Compliance

Safety

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one proper disposal procedures

Part 1: Executive Action Card (Immediate Safety & Logistics) STOP & READ: Treat 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one as a High-Hazard Research Chemical . In the absence of comprehensive toxicological data fo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Action Card (Immediate Safety & Logistics)

STOP & READ: Treat 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one as a High-Hazard Research Chemical . In the absence of comprehensive toxicological data for this specific derivative, apply the Precautionary Principle : assume potential for reproductive toxicity, aquatic toxicity, and skin/eye irritation.

Critical Parameter Operational Directive
Primary Hazard Class Irritant / Potential Bioactive (Treat as GHS Category 2/3).[1]
Waste Stream High-Temperature Incineration (Organic Waste).[1]
Incompatibility Strong Oxidizers (Peroxides, Nitrates, Perchlorates).
Spill Response Dry Containment . Do not wash down drains.[2]
PPE Requirement Nitrile gloves (double-gloved), Lab coat, Safety Goggles, Fume Hood.

Part 2: Chemical Profile & Hazard Identification

Compound Identity:

  • IUPAC Name: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one[1]

  • Chemical Class: Flavone Derivative (Benzopyranone core)[1]

  • Functional Groups: Aryl Ether (Benzyloxy), Methoxy, Conjugated Ketone.

  • Physical State: Crystalline Solid (typically off-white to yellow).[1]

Hazard Assessment (Precautionary Principle): As a specific research chemical, a dedicated SDS may not exist.[2] You must derive hazards from its structural analogs (e.g., 7-Methoxyflavone, Flavone).

  • Aquatic Toxicity (H401): Flavone backbones are often toxic to aquatic life. Zero-discharge policy applies.[1]

  • Irritation (H315/H319): The methoxy and benzyloxy substituents can act as contact irritants.[3]

  • Bioactivity: Designed as a drug scaffold, this compound likely interacts with biological targets (e.g., kinase inhibition, receptor modulation). Handle as a potential reproductive toxin. [1][4]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Neat Compound)

Use this for expired stock, synthesis failures, or weighing residuals.

  • Segregation: Isolate the solid in a sealable, chemically compatible container (High-Density Polyethylene (HDPE) or Amber Glass).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Solid Organic Chemical."[1]

    • Constituents: "7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one."[1]

    • Hazard Checkbox: Toxic, Irritant.[3][5]

  • Solvent Dissolution (Optional but Recommended):

    • If your facility requires liquid waste for incineration, dissolve the solid in a minimal amount of Acetone or Ethyl Acetate .

    • Rationale: Facilitates atomization in the incinerator injection nozzle.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Use this for HPLC waste, mother liquors, or NMR samples.

  • Characterization: Identify the primary solvent.

    • Halogenated:[1][5] (DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (Methanol, DMSO, Ethyl Acetate)

      
      Non-Halogenated Organic Waste Stream .
      
  • Compatibility Check: Ensure no oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste carboy.

    • Risk:[1][2] Flavones can be oxidized rapidly, leading to exotherms.

  • Neutralization: If the solution is acidic/basic (e.g., from a deprotection step), neutralize to pH 5–9 before adding to the organic waste drum to prevent drum corrosion or gas evolution.

Protocol C: Contaminated Debris (Sharps, Glass, PPE)
  • Glassware: Triple-rinse with Acetone. Collect rinsate as Protocol B . Dispose of glass in "Broken Glass/Sharps" container.

  • PPE/Wipes: Heavily contaminated gloves or bench liners must be bagged in yellow/red hazardous waste bags (depending on local regulations for chemically contaminated solids) and incinerated. Do not throw in municipal trash.

Part 4: Spill Management Workflow

Scenario: 500 mg vial dropped on the lab floor.

SpillResponse Start Spill Detected Assess Assess Hazard (Volume, State, Location) Start->Assess Isolate Evacuate & Isolate Area (10 ft radius) Assess->Isolate PPE Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Isolate->PPE TypeCheck Is it Solid or Liquid? PPE->TypeCheck SolidAction Cover with Wet Paper Towel (Prevents Dust) TypeCheck->SolidAction Solid LiquidAction Apply Absorbent Pads or Vermiculite TypeCheck->LiquidAction Solution Collect Collect into Hazardous Waste Bag SolidAction->Collect LiquidAction->Collect Clean Wash Surface with Soap & Water Collect->Clean Report Report to EHS Officer Clean->Report

Figure 1: Immediate response logic for accidental release of flavone derivatives.

Part 5: Regulatory Compliance & Waste Classification

To ensure compliance with RCRA (USA) and REACH (EU) standards, classify the waste as follows:

Regulatory BodyClassification CodeDescription
RCRA (US) Not Listed (P/U) This specific compound is not P or U listed.[1]
RCRA Characteristic D001 (Ignitable) Only if dissolved in flammable solvents (Acetone/MeOH).
RCRA Characteristic Toxic (Characteristic) Must be determined by TCLP if heavy metals were used in synthesis (e.g., Palladium catalysts). Otherwise, treat as Non-Regulated Hazardous Waste (requires incineration).
European Waste Code 16 05 08* Discarded organic chemicals consisting of or containing hazardous substances.

Documentation Requirement: Always maintain a Waste Manifest tracking the volume generated. If synthesizing >100g, you may trigger "Small Quantity Generator" (SQG) status depending on your region.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Flavone - Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Hazard Communication Standard: Safety Data Sheets. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

Handling

Personal protective equipment for handling 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one

Topic: Personal protective equipment for handling 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Content Type: Essential Safety & Logistical Guide Audience: Research Scientists & Drug Development Professionals[1] Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one Content Type: Essential Safety & Logistical Guide Audience: Research Scientists & Drug Development Professionals[1]

Executive Safety Summary

Status: Bioactive Research Chemical (Novel) Primary Hazard: Potential Respiratory Sensitizer & Irritant.[1] Critical Control: Strict Dust Management.

7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one is a lipophilic flavonoid derivative.[1] While specific toxicological data (LD50) may be limited for this exact substituted intermediate, its structural analogs (flavones, chrysin derivatives) possess significant biological activity, including kinase inhibition and modulation of metabolic pathways.

The Precautionary Principle applies: Treat this substance as a potential sensitizer and reproductive toxin until fully characterized. The benzyl ether moiety increases lipophilicity, facilitating dermal absorption, especially when dissolved in organic solvents like DMSO.

Risk Assessment & Hazard Identification
Hazard CategoryRisk LevelMechanism of Action
Inhalation High Fine organic powders can aerosolize during weighing.[1] Flavonoids can irritate mucous membranes and potentially sensitize the respiratory tract.
Dermal Absorption Moderate The benzyl group enhances lipid solubility. Critical Risk: When dissolved in DMSO or DMF, the compound can rapidly penetrate the skin barrier.
Ocular Moderate Mechanical irritation from dust; chemical irritation from solution splashes.[1]
Stability Low Generally stable, but benzyl ethers can degrade under strong acidic conditions or UV light. Store in amber vials.
Personal Protective Equipment (PPE) Matrix

This matrix dictates the mandatory gear based on the state of matter. Trustworthiness Check: Do not rely on "standard" lab attire; specific tasks require upgraded protection.[1]

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/DCM)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm)Double Gloving (Nitrile over Nitrile or Laminate)Single nitrile layers are permeable to DMSO within minutes.[1] Double gloving creates a sacrificial outer layer and visual breach indicator.[1]
Eye Protection Safety Goggles (Indirect Vent)Safety Glasses (Side Shields)Goggles prevent airborne dust entry.[1] Glasses suffice for bench-level liquid handling only if splash risk is low.[1]
Respiratory Fume Hood (Mandatory)Fume Hood (Recommended)Engineering controls (Hood) are superior to respirators.[1] If hood is unavailable, a P100 respirator is required.
Body Protection Lab Coat (Cotton/Poly, Buttoned)Lab Coat + Chemical Apron High concentrations in solvent require an impermeable apron to prevent "soak-through" to skin.[1]
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust generation and static discharge.

  • Engineering Setup: Verify Fume Hood flow is 80–100 fpm. Clear the sash area.[2]

  • Static Control: Place an anti-static gun or ionizer near the balance.[1] Organic powders are prone to static cling, which causes "jumping" and aerosolization.

  • Weighing:

    • Tare the receiving vial with its cap loosely on.

    • Open the source container inside the hood.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Transfer slowly. If powder clings to the spatula, discharge static on the hood surface (if grounded) or use the ionizer.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust.

Protocol B: Solubilization (DMSO/DMF)

Objective: Prevent transdermal delivery of the bioactive agent.

  • Vessel Selection: Use glass or polypropylene (PP). Avoid polystyrene (PS) if using aggressive solvents like DCM.

  • Solvent Addition: Add solvent down the side of the vial to wash down powder.

  • Mixing: Vortex with the cap tightly sealed .

    • Safety Check: Invert the vial over absorbent paper before vortexing to check for leaks.

  • Syringe Transfer: If filtering or transferring via syringe, use Luer-lock fittings only.[1] Luer-slip tips can pop off under pressure, spraying the solution.[1]

Emergency Response Plan
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect sensitization).

  • Skin Contact (Solid): Wash with soap and water for 15 minutes.

  • Skin Contact (Solution): Do NOT use ethanol to wash skin (it enhances absorption).[1] Wash with copious amounts of water and mild soap.[1][2] Remove contaminated clothing immediately.[1]

  • Eye Contact: Flush with eyewash for 15 minutes.[1] Hold eyelids open.

Waste Disposal & Decontamination
Waste StreamClassificationDisposal Method
Solid Waste Hazardous ChemicalCollect in a dedicated solid waste drum labeled "Toxic Organic Solid".[1]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DMSO goes to Non-Halogenated).
Contaminated Sharps Biohazardous/ChemicalSharps container.[1][3] Do not recap needles.
Empty Containers Triple RinseRinse 3x with Acetone/Ethanol.[1] Collect rinsate as liquid waste.[1] Deface label.
Visualized Safety Workflows
Figure 1: Safe Handling Logic Flow

This diagram illustrates the decision-making process for PPE selection and handling based on the physical state of the compound.[1]

SafeHandling Start Start: Handling 7-(Benzyloxy)-5-methoxy... StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (DMSO/DCM) StateCheck->Liquid Hood WORK IN FUME HOOD (Mandatory) Solid->Hood GloveCheck Check Solvent Permeation Liquid->GloveCheck PPE_Solid PPE: Nitrile Gloves + Goggles Hood->PPE_Solid Static Neutralize Static (Ionizer/Gun) Disposal Disposal: Hazardous Waste (Do not drain pour) Static->Disposal PPE_Solid->Static DoubleGlove DOUBLE GLOVE (Outer: Nitrile, Inner: Laminate) GloveCheck->DoubleGlove Splash Splash Risk? DoubleGlove->Splash Apron Wear Chemical Apron Splash->Apron High Volume Splash->Disposal Low Volume Apron->Disposal

Caption: Decision logic for PPE and engineering controls based on physical state. Note the critical double-gloving requirement for solutions.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1] 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one Compound Summary. National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.[1]

  • University of North Carolina at Chapel Hill. (n.d.). Chapter 06: Safe Handling of Chemicals. EHS Manual.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
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